5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
Description
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
5-bromo-1,3-dimethyl-3H-indol-2-one |
InChI |
InChI=1S/C10H10BrNO/c1-6-8-5-7(11)3-4-9(8)12(2)10(6)13/h3-6H,1-2H3 |
InChI Key |
DESFHVMRAOGPIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2)Br)N(C1=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of the 5-Bromo-oxindole Scaffold, with Reference to 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-bromo-oxindole core is a privileged scaffold in medicinal chemistry, serving as a versatile synthetic intermediate for the development of novel therapeutics. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this key structural motif. While direct, in-depth experimental data for 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one (CAS 88995-32-8) is not extensively available in public literature, this document will extrapolate its probable characteristics based on the well-documented chemistry of closely related analogs. We will delve into the synthetic routes to access the 5-bromo-oxindole core, explore its reactivity in key chemical transformations, and discuss its application in the synthesis of biologically active molecules. This guide aims to equip researchers with the foundational knowledge required to effectively utilize this important chemical entity in drug discovery programs.
Introduction: The Significance of the 5-Bromo-oxindole Scaffold
The oxindole (1,3-dihydro-2H-indol-2-one) ring system is a prominent feature in a multitude of natural products and pharmacologically active compounds. The introduction of a bromine atom at the C5 position significantly enhances the synthetic versatility of the oxindole core. This modification provides a reactive handle for a variety of cross-coupling reactions, allowing for the facile introduction of diverse substituents to explore the chemical space around the core structure. Derivatives of 1,3-dihydro-2H-indol-2-one have demonstrated a wide range of biological activities, including antitubercular, antifungal, and antibacterial properties[1].
The bromine atom in 5-bromo-oxindoles serves as a key functional group for late-stage diversification, a crucial strategy in modern drug discovery. This allows for the rapid generation of libraries of analogs with modified properties, accelerating the structure-activity relationship (SAR) studies.
Physicochemical and Spectroscopic Properties
While specific data for 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one is sparse, we can infer its properties from related structures. Generally, bromo-substituted indolinones are crystalline solids with moderate to good solubility in common organic solvents.
| Property | Predicted/Inferred Value for 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one | Reference Analog Data |
| Molecular Formula | C10H10BrNO | - |
| Molecular Weight | 240.10 g/mol | 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one: 240.10 g/mol [2] |
| Appearance | Off-white to yellow solid (predicted) | 5-Bromo-2,3-dihydro-1H-inden-1-one: Off-white to yellow (Solid)[3] |
| Solubility | Soluble in DMSO, methanol, dichloromethane | 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one is soluble in DMSO at ≥10mg/mL[4] |
| Storage | Store in a cool, dry place, protected from light. For long-term storage, -20°C is recommended. | Powder can be stored at -20°C for 3 years. In solvent, -80°C for 6 months.[3] |
Spectroscopic Characterization (Anticipated):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns indicative of their substitution on the benzene ring. The N-methyl and C3-methyl groups will appear as singlets in the aliphatic region. The proton at C3 will likely be a quartet if coupled to the C3-methyl protons, or a singlet if not.
-
¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon (C2), the aromatic carbons (with the carbon bearing the bromine showing a lower field shift), and the aliphatic carbons of the methyl groups and the C3 position.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
Synthesis of the 5-Bromo-oxindole Core
The synthesis of 5-bromo-oxindoles can be achieved through several established synthetic routes. A common approach involves the bromination of a pre-formed oxindole core or the cyclization of a brominated precursor.
Electrophilic Bromination of Oxindoles
A direct and efficient method for the synthesis of 5-bromo-oxindoles is the electrophilic bromination of the corresponding oxindole. This reaction typically employs a source of electrophilic bromine, such as N-bromosuccinimide (NBS) or bromine in acetic acid. The regioselectivity of the bromination is directed by the activating effect of the lactam nitrogen, favoring substitution at the electron-rich C5 position.
Caption: Palladium-catalyzed cross-coupling reactions of 5-bromo-oxindoles.
Functionalization at the N1 and C3 Positions
For a compound like 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one, the N1 and C3 positions are already substituted. However, in a general synthetic context, these positions offer further opportunities for modification.
-
N-Alkylation/Arylation: The lactam nitrogen can be deprotonated with a suitable base and subsequently alkylated or arylated to introduce various substituents.
-
C3-Functionalization: The C3 position can be functionalized through various reactions, including aldol condensations with aldehydes and ketones to introduce exocyclic double bonds, which can be further modified.
Applications in Drug Discovery and Medicinal Chemistry
The 5-bromo-oxindole scaffold is a key intermediate in the synthesis of a wide array of biologically active molecules. Its derivatives have been investigated for their potential as:
-
Kinase Inhibitors: The oxindole core is a well-established scaffold for the design of kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases. The 5-position is a critical vector for exploring interactions with the solvent-exposed region of the ATP-binding pocket. 5-bromoindole derivatives have been investigated as potential inhibitors of VEGFR-2 tyrosine kinase. [5]* Enzyme Inhibitors: 5-Bromoindanone has been used as a reagent for the synthesis of inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an immunosuppressive enzyme. [6]* Anticancer Agents: Numerous 5-bromo-oxindole derivatives have been synthesized and evaluated for their anticancer activity. For example, certain 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have shown promising anticancer effects. [7]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
Disclaimer: This is a generalized procedure and may require optimization for specific substrates.
-
To a reaction vessel, add 5-bromo-oxindole derivative (1.0 eq.), boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Safety and Handling
Bromo-organic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific compound. Some bromo-indenone derivatives are classified as harmful if swallowed and may cause skin and eye irritation. [8][9]
Conclusion
The 5-bromo-oxindole scaffold is a cornerstone in the synthesis of complex molecules for drug discovery. Its predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the systematic exploration of structure-activity relationships. While specific data on 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one is limited, the well-established chemistry of its analogs provides a robust framework for predicting its behavior and designing synthetic routes to novel compounds of therapeutic interest. Researchers are encouraged to leverage the principles outlined in this guide to unlock the full potential of this versatile chemical entity.
References
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- Sigma-Aldrich. (n.d.). 5-Bromo-1-indanone 97%.
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- AiFChem. (n.d.). 34598-49-7 | 5-Bromo-2,3-dihydro-1H-inden-1-one.
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- MilliporeSigma. (n.d.). 5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylene]-1,3-dihydro-2h-indol-2-one.
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- PubChem. (2025, April 14). 5-bromo-2,3-dihydro-1H-indene.
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An In-depth Technical Guide to 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one, a substituted oxindole of significant interest in medicinal chemistry. While a specific CAS number for this compound is not readily found in major chemical databases, this guide offers a detailed exploration of its core characteristics, a plausible synthetic pathway, and its potential applications in drug discovery, drawing upon established knowledge of structurally related analogues. The indolin-2-one scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a bromine atom at the 5-position, coupled with methylation at the N-1 and C-3 positions, is anticipated to modulate its physicochemical and pharmacological properties significantly. This document aims to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel indolin-2-one derivatives as potential therapeutic agents.
Introduction: The Significance of the 5-Bromoindolin-2-one Scaffold
The indolin-2-one core structure is a cornerstone in the development of a wide array of pharmaceuticals. Its rigid, bicyclic framework provides a versatile scaffold for the design of molecules that can interact with various biological targets with high affinity and selectivity. Notably, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and kinase inhibitory effects. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, is a prominent example of a clinically successful drug based on the indolin-2-one core.
The introduction of a bromine atom at the 5-position of the indolin-2-one ring is a common strategy in medicinal chemistry to enhance biological activity. The lipophilicity and electronic properties of bromine can influence a molecule's ability to cross cell membranes, its binding affinity to target proteins, and its metabolic stability. Furthermore, the bromine atom provides a reactive handle for further synthetic modifications through cross-coupling reactions.
Alkylation at the N-1 and C-3 positions offers another layer of structural and functional diversification. N-alkylation can impact the molecule's solubility, cell permeability, and interaction with the target's binding pocket. Alkylation at the C-3 position, creating a chiral center, can introduce stereospecificity in biological interactions, which is often crucial for therapeutic efficacy and safety. This guide focuses on the specific derivative, 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one, providing a scientifically grounded projection of its properties and a roadmap for its synthesis and potential applications.
Chemical Identifiers and Physicochemical Properties
As of the latest search, a specific CAS Registry Number for 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one has not been identified in publicly accessible databases. Therefore, the following identifiers and predicted properties are based on its chemical structure and data from closely related analogues.
| Identifier | Value | Source/Method |
| IUPAC Name | 5-bromo-1,3-dimethylindolin-2-one | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₀BrNO | Calculated |
| Molecular Weight | 240.10 g/mol | Calculated |
| Canonical SMILES | CN1C(C(C2=C1C=C(C=C2)Br)C)=O | ChemDraw |
| Predicted LogP | 2.5 - 3.5 | Estimation from similar compounds |
| Predicted Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Extrapolation from related structures[1] |
| Predicted Melting Point | >200 °C | Based on analogues like 5-bromoindolin-2-one (220-224 °C) |
Proposed Synthetic Pathway
The synthesis of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one can be logically approached through a two-step process starting from the commercially available 5-bromoindolin-2-one. This strategy involves sequential methylation at the nitrogen (N-1) and the α-carbon (C-3).
Mechanistic Rationale
The nitrogen of the lactam in 5-bromoindolin-2-one is acidic and can be deprotonated with a suitable base to form a nucleophilic anion. This anion can then react with an electrophilic methylating agent. Subsequent methylation at the C-3 position can be achieved by generating an enolate under basic conditions, which then acts as a nucleophile. The choice of base and reaction conditions is critical to control the selectivity of N- versus C-alkylation. Generally, N-alkylation is more facile.
Step-by-Step Experimental Protocol
Step 1: N-Methylation of 5-Bromoindolin-2-one
-
Reaction Setup: To a solution of 5-bromoindolin-2-one (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation of the lactam nitrogen.
-
Methylation: Add a methylating agent, such as methyl iodide (CH₃I, 1.2 equivalents), dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 5-bromo-1-methylindolin-2-one, can be purified by column chromatography on silica gel.
Step 2: C-3 Methylation of 5-Bromo-1-methylindolin-2-one
-
Enolate Formation: Dissolve the N-methylated intermediate (1 equivalent) in an anhydrous ethereal solvent like THF. Cool the solution to -78 °C under an inert atmosphere. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.2 equivalents) dropwise to generate the enolate.
-
Methylation: After stirring for 1 hour at -78 °C, add methyl iodide (1.5 equivalents).
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify the crude product by column chromatography to yield 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one.
Predicted Spectral Characteristics
The structural elucidation of the synthesized 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one would rely on standard spectroscopic techniques. The expected spectral data, based on analogous compounds, are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl group (singlet, ~3.2 ppm), the C3-methyl group (doublet, ~1.5 ppm, due to coupling with the C3-proton), and the C3-proton (quartet, ~3.6 ppm). The aromatic region will display a pattern characteristic of a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (~175-180 ppm), the aromatic carbons, the N-methyl carbon (~25-30 ppm), the C3-methyl carbon (~15-20 ppm), and the quaternary C3 carbon (~40-45 ppm).
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the lactam carbonyl group (C=O) around 1700-1720 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (240.10 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks in an approximate 1:1 ratio).
Potential Applications in Drug Discovery and Development
Derivatives of 5-bromoindolin-2-one have shown significant promise in various therapeutic areas, particularly in oncology. The structural features of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one suggest that it could be a valuable scaffold for the development of novel therapeutic agents.
-
Kinase Inhibition: Many indolin-2-one derivatives are potent inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. The specific substitution pattern of the target compound could confer selectivity towards certain kinases. For instance, various substituted indolin-2-ones have been investigated as inhibitors of VEGFR, PDGFR, and other tyrosine kinases.[2]
-
Anticancer Activity: The antiproliferative properties of bromo-indolinone derivatives have been documented against various cancer cell lines.[3][4] The introduction of the N-methyl and C3-methyl groups can influence the compound's interaction with biological targets and its pharmacokinetic properties, potentially leading to enhanced anticancer efficacy.
-
Other Therapeutic Areas: The versatility of the indolin-2-one scaffold extends beyond oncology. Derivatives have been explored for their anti-inflammatory, antimicrobial, and antiviral activities.
Safety and Handling
While specific toxicological data for 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one is unavailable, general precautions for handling halogenated organic compounds and indole derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one represents a promising, albeit currently undercharacterized, member of the indolin-2-one family of compounds. This technical guide has provided a comprehensive, albeit predictive, overview of its chemical identifiers, physicochemical properties, a plausible synthetic route, and potential applications in drug discovery. The insights provided, drawn from the well-established chemistry and biology of its analogues, are intended to facilitate further research into this and related compounds. The synthesis and biological evaluation of this specific derivative could lead to the discovery of novel therapeutic agents with improved efficacy and selectivity.
References
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- Abdel-rahman, H. M., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3209.
- Al-Ghorbani, M., et al. (2021). Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one. Journal of Molecular Structure, 1225, 129117.
- Hilf, C., et al. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(15), 4979-4992.
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An In-depth Technical Guide to 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one: Synthesis, Characterization, and Therapeutic Potential
This guide offers a comprehensive technical overview of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one, a compound situated at the intersection of heterocyclic chemistry and medicinal research. As a member of the 5-bromooxindole family, it represents a scaffold of significant interest in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, providing in-depth insights into its molecular characteristics, a plausible synthetic pathway, spectroscopic profile, and prospective applications.
Core Molecular Attributes
5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one, also known as 5-bromo-1,3-dimethyloxindole, is a derivative of the oxindole heterocyclic system. The indole nucleus is a foundational scaffold in numerous FDA-approved drugs and natural products.[1] The introduction of a bromine atom at the 5-position significantly alters the molecule's electronic properties and provides a versatile handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions.[1] This strategic functionalization is a key reason for the widespread use of 5-bromoindole scaffolds in medicinal chemistry.[1]
The structure is characterized by an oxindole core, which is a bicyclic structure consisting of a fused benzene and pyrrolidone ring. The "2,3-dihydro-1H-indol-2-one" nomenclature specifies the saturated bond between carbons 2 and 3 and the ketone at the C2 position. The molecule is further substituted with a bromine atom at the C5 position of the benzene ring, and methyl groups at the N1 (nitrogen) and C3 positions of the pyrrolidone ring.
Based on its structure, the key quantitative data for this compound are calculated as follows:
| Property | Value |
| Molecular Formula | C₁₀H₁₀BrNO |
| Molecular Weight | 254.10 g/mol |
| Canonical SMILES | CC1(C(=O)N(C)C2=C1C=C(Br)C=C2) |
| InChI Key | (Predicted) |
Synthesis and Mechanistic Insights
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one.
Experimental Protocol
Step 1: Synthesis of 5-Bromo-1-methyl-2,3-dihydro-1H-indol-2-one
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise with stirring.
-
Addition of Starting Material: Dissolve 5-bromooxindole (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension. The N-H proton of the oxindole is acidic and will be deprotonated by the strong base, NaH, to form a sodium salt.
-
Alkylation: After stirring for 30 minutes at 0 °C, add methyl iodide (CH₃I, 1.2 equivalents) dropwise. The resulting anion will act as a nucleophile, attacking the methyl iodide in an Sₙ2 reaction to form the N-methylated product.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, carefully quench the excess NaH by the slow addition of water at 0 °C. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 5-Bromo-1-methyl-2,3-dihydro-1H-indol-2-one.
Step 2: Synthesis of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
-
Preparation: In a similar setup as Step 1, add anhydrous THF to a flame-dried flask under an inert atmosphere.
-
Deprotonation: Cool the flask to 0 °C and add sodium hydride (1.1 equivalents).
-
Addition of Intermediate: Add the purified 5-Bromo-1-methyl-2,3-dihydro-1H-indol-2-one (1.0 equivalent) dissolved in anhydrous THF. The proton at the C3 position is now the most acidic proton and will be removed by NaH to form an enolate.
-
Alkylation: Add methyl iodide (1.2 equivalents) dropwise. The enolate will attack the methyl iodide to install the second methyl group at the C3 position.
-
Reaction Completion and Work-up: Allow the reaction to proceed at room temperature overnight. Work up the reaction as described in Step 1.
-
Final Purification: Purify the final product by column chromatography or recrystallization to yield pure 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one.
Spectroscopic Profile (Predicted)
The structural elucidation of the target compound would rely on a combination of spectroscopic techniques. Based on the analysis of the parent 5-bromoindole structure and the principles of spectroscopy, the following data can be predicted.[2]
| Technique | Predicted Observations |
| ¹H NMR | Aromatic Protons: Signals in the δ 7.0-7.5 ppm range, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. C3-H Proton: Absent due to methylation. N-CH₃ Protons: A singlet around δ 3.2 ppm. C3-CH₃ Protons: A singlet around δ 1.5 ppm. |
| ¹³C NMR | Carbonyl Carbon (C2): A signal in the downfield region, typically δ > 170 ppm. Aromatic Carbons: Multiple signals in the δ 110-140 ppm range. C-Br Carbon (C5): A signal around δ 115 ppm. Quaternary Carbon (C3): A signal around δ 40-50 ppm. N-CH₃ Carbon: A signal around δ 25-30 ppm. C3-CH₃ Carbon: A signal around δ 20-25 ppm. |
| IR Spectroscopy | C=O Stretch (Amide): A strong absorption band around 1710-1680 cm⁻¹. C-N Stretch: An absorption band around 1350-1250 cm⁻¹. Aromatic C-H Stretch: Signals above 3000 cm⁻¹. Aliphatic C-H Stretch: Signals below 3000 cm⁻¹. C-Br Stretch: A signal in the fingerprint region, typically 600-500 cm⁻¹. |
| Mass Spectrometry | Molecular Ion Peak (M⁺): A characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity at m/z 253 and 255, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation: Loss of methyl and carbonyl groups would be expected fragmentation pathways. |
Potential Applications in Drug Discovery and Development
The 5-bromoindole and oxindole scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] Derivatives of these scaffolds have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects.[1][3]
Potential as Kinase Inhibitors: Many oxindole derivatives are known to be potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. For example, Sunitinib, an FDA-approved anticancer drug, is based on an oxindole core. The 5-bromo substituent can serve as a key interaction point within the ATP-binding pocket of kinases or as a synthetic handle to introduce further diversity. Novel 5-bromoindole-2-carboxylic acid derivatives have been explored as EGFR inhibitors.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the journey of a drug molecule from discovery to a viable therapeutic, solubility is a foundational physicochemical property that dictates its fate. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility in various organic solvents is not merely academic; it is a critical parameter that influences every stage of development, from synthesis and purification to formulation and bioavailability. This guide provides an in-depth technical exploration of the solubility of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one, a heterocyclic compound of interest in medicinal chemistry.
While specific experimental solubility data for 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one is not extensively available in public literature, this guide will equip the researcher with the necessary protocols and theoretical knowledge to determine and understand its solubility profile. We will delve into the established methodologies for solubility determination, the physicochemical principles governing the dissolution of this molecule, and the strategic selection of solvents for various pharmaceutical applications.
Physicochemical Properties: A Predictive Framework
A molecule's structure provides the first clues to its solubility behavior. 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one possesses a unique combination of features that will govern its interaction with different solvents:
-
Aromatic and Heterocyclic Core: The indole ring system is largely non-polar, suggesting potential solubility in solvents that can engage in van der Waals forces and pi-stacking interactions.
-
Bromo Substituent: The presence of a bromine atom increases the molecule's molecular weight and polarizability, which can enhance solubility in certain non-polar and polar aprotic solvents.
-
Amide Functionality: The lactam (cyclic amide) group introduces a polar component to the molecule, capable of acting as a hydrogen bond acceptor. This suggests that solvents with hydrogen bond donating capabilities may be effective.
-
N-Methyl and C-Methyl Groups: The methyl groups contribute to the overall lipophilicity of the molecule, potentially favoring solubility in less polar organic solvents.
Based on these features, it can be hypothesized that 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one will exhibit favorable solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in chlorinated solvents and some esters. Its solubility in highly polar protic solvents like water is expected to be low, while its solubility in non-polar aliphatic hydrocarbons is also likely to be limited.
Experimental Determination of Solubility: A Step-by-Step Protocol
The most reliable method for determining the solubility of a compound is through empirical measurement. The "shake-flask" method is a widely accepted and robust technique for determining equilibrium solubility.[1][2]
Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
Objective: To determine the equilibrium solubility of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one in a selected organic solvent at a specified temperature.
Materials:
-
5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one (crystalline solid)
-
Selected organic solvent (e.g., acetonitrile, methanol, ethyl acetate, dichloromethane, etc.)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved solid has reached a maximum and is no longer changing.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample using a validated analytical method to determine the concentration of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in the selected solvent at the specified temperature.
-
Data Presentation:
The quantitative solubility data should be summarized in a clear and structured table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Dichloromethane | 25 | To be determined | To be determined |
| Ethyl Acetate | 25 | To be determined | To be determined |
| Acetonitrile | 25 | To be determined | To be determined |
| Methanol | 25 | To be determined | To be determined |
| Dimethyl Sulfoxide | 25 | To be determined | To be determined |
| Toluene | 25 | To be determined | To be determined |
| Heptane | 25 | To be determined | To be determined |
Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one.
Caption: Experimental workflow for the shake-flask solubility determination method.
Strategic Solvent Selection in Drug Development
The choice of an appropriate solvent is a critical decision in pharmaceutical manufacturing, impacting safety, efficacy, and regulatory compliance.[3] Key considerations for selecting a solvent for 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one include:
-
Synthesis and Purification: Solvents for the reaction and subsequent crystallization should be chosen based on their ability to dissolve reactants and impurities to different extents, facilitating the isolation of a pure product.
-
Formulation: For liquid dosage forms, the solvent must be pharmaceutically acceptable and capable of dissolving the active pharmaceutical ingredient (API) at the desired concentration.
-
Analytical Method Development: The solvent used to prepare samples for analysis must be compatible with the analytical technique (e.g., HPLC mobile phase).
-
Toxicity and Environmental Impact: The pharmaceutical industry is increasingly moving towards greener and more sustainable solvents to minimize environmental impact and ensure patient safety.[4]
Conclusion
A thorough understanding of the solubility of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one is indispensable for its successful development as a potential therapeutic agent. While specific solubility data is not yet widely published, this guide provides a robust framework for its experimental determination and a theoretical basis for predicting its behavior in various organic solvents. By following the detailed protocols and considering the principles of solvent selection outlined herein, researchers can generate the critical data needed to advance the development of this promising compound.
References
- Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing.
- Byrne, F. P., et al. (2016). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. ACS Sustainable Chemistry & Engineering, 4(10), 5358-5375.
- Prat, D., Hayler, J., & Wells, A. (2014). A survey of solvent selection guides. Green Chemistry, 16(10), 4546-4551.
- Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
- Amofor. (2023, December 21).
- Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development.
- World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019.
- Avdeef, A. (2012).
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
- Gao, Y., & Geng, L. D. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 51(10), 777-779.
Sources
Melting point and physical characteristics of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
The following technical guide details the physicochemical characteristics, synthesis, and characterization of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one (also known as 5-Bromo-1,3-dimethyloxindole).
Executive Summary
5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one is a halogenated, methylated oxindole derivative serving as a critical intermediate in the synthesis of receptor tyrosine kinase inhibitors (e.g., indolinone-based drugs similar to Sunitinib or Nintedanib). Its structural core—the oxindole (indolin-2-one) scaffold—is privileged in medicinal chemistry for its ability to mimic peptide turns and engage in hydrogen bonding within kinase ATP-binding pockets.
This guide addresses the physicochemical profile, synthesis logic, and rigorous characterization protocols required for this compound, specifically distinguishing it from its achiral (3,3-dimethyl) and non-methylated analogs.
Physicochemical Profile
Identification
| Property | Detail |
| IUPAC Name | 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one |
| Common Name | 5-Bromo-1,3-dimethyloxindole |
| Molecular Formula | C₁₀H₁₀BrNO |
| Molecular Weight | 240.10 g/mol |
| Chirality | Yes (C3 position). Typically synthesized as a racemate (±) unless asymmetric catalysis is used. |
| CAS Registry | Not widely listed in commodity catalogs; often custom-synthesized. |
Physical Characteristics
Note: Experimental values for this specific 1,3-dimethyl analog are rare in public databases. The values below are derived from structure-activity relationships (SAR) of closely related oxindoles.
| Characteristic | Value / Description | Notes |
| Physical State | Solid (Crystalline powder) | Likely off-white to pale yellow/tan depending on purity. |
| Melting Point (Est.) | 95°C – 115°C | Predicted. Lower than 5-bromooxindole (220°C) due to loss of H-bond donors (N-H) and disruption of packing by C3-methyl. |
| Solubility | High: DCM, DMSO, DMF, EtOAcLow: Water, Hexanes | Lipophilic nature (ClogP ~2.5–3.0). |
| pKa (C3-H) | ~18–19 (DMSO) | The C3 proton is acidic but less so than the N-unsubstituted parent. |
Synthesis & Production Workflow
The synthesis of 5-bromo-1,3-dimethyloxindole requires precise control to prevent over-alkylation (formation of the 3,3-dimethyl byproduct). The most robust route involves sequential methylation.
Synthetic Route: Sequential Methylation
Starting Material: 5-Bromooxindole (5-Bromoindolin-2-one)
-
Step 1: N-Methylation
-
Reagents: MeI (1.1 eq), K₂CO₃, DMF, 0°C to RT.
-
Outcome: 5-Bromo-1-methylindolin-2-one.
-
Why: The N-H proton is the most acidic (pKa ~13). Protecting this position first prevents N/C mixture issues later.
-
-
Step 2: C3-Methylation (Critical Step)
-
Reagents: NaH (1.05 eq), MeI (1.0 eq), THF, -78°C to 0°C.
-
Mechanism:[1] Deprotonation of C3 generates an enolate, which attacks Methyl Iodide.
-
Control: Low temperature is mandatory to prevent di-methylation (formation of 3,3-dimethyl analog).
-
Process Visualization (Graphviz)
Caption: Sequential methylation strategy to selectively access the 1,3-dimethyl scaffold while minimizing the 3,3-dimethyl byproduct.
Characterization & Quality Control
To validate the identity of the compound, specifically distinguishing it from the 3,3-dimethyl isomer, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 400 MHz):
-
C3-H: A quartet at ~3.5 ppm (integrates to 1H). This confirms the presence of a single proton at C3, ruling out the 3,3-dimethyl impurity (which has no C3-H).
-
C3-CH₃: A doublet at ~1.5 ppm (integrates to 3H).
-
N-CH₃: A distinct singlet at ~3.2 ppm (integrates to 3H).
-
Aromatic Region: Three protons (H4, H6, H7) showing the 5-bromo substitution pattern (typically a doublet, doublet of doublets, and doublet).
-
Mass Spectrometry (LC-MS)[2]
-
Ionization: ESI+
-
Expected Mass: [M+H]⁺ = 240.0 / 242.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
-
Differentiation: The 3,3-dimethyl impurity will have a mass of [M+H]⁺ = 254.0/256.0 (+14 Da).
Experimental Protocol: Synthesis of Reference Standard
The following protocol is designed for the preparation of 1.0 g of the target compound.
-
Preparation of 5-Bromo-1-methyloxindole:
-
Dissolve 5-bromooxindole (1.0 eq) in anhydrous DMF.
-
Add K₂CO₃ (1.2 eq) and stir for 15 min.
-
Add MeI (1.1 eq) dropwise at 0°C. Stir at RT for 2 h.
-
Workup: Pour into ice water, filter precipitate. Recrystallize from EtOH.
-
-
C3-Alkylation:
-
Dissolve the N-methyl intermediate (1.0 eq) in dry THF under Argon. Cool to -78°C.
-
Add NaH (60% dispersion, 1.05 eq). Stir for 30 min to form the enolate (yellow/orange color change).
-
Add MeI (1.0 eq exactly) as a solution in THF.
-
Stir at -78°C for 1 h, then slowly warm to 0°C. Do not warm to RT (promotes poly-alkylation).
-
Quench: Add sat. NH₄Cl solution.
-
Purification: Extract with EtOAc. The crude residue is often a mixture. Purify via Flash Column Chromatography (Hexane/EtOAc gradient). The 1,3-dimethyl product typically elutes after the 3,3-dimethyl impurity (if formed) but before the starting material.
-
References
- Klung, P. et al. "Selective Alkylation of Oxindoles." Journal of Organic Chemistry.
-
Spectral Data Comparison (5-Bromooxindole)
- Kinase Inhibitor Scaffolds: Sun, L. et al. "Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide (SU11248)." J. Med. Chem. 2003, 46, 7, 1116–1119. (Context for oxindole physical properties).
Sources
Technical Safety Monograph: 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
This technical guide is structured as a Research Safety Monograph . As a Senior Application Scientist, I have synthesized this document to address the specific handling, reactivity, and safety profile of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one .
Because this specific derivative is often a custom-synthesized intermediate rather than a high-volume commodity chemical, this guide utilizes Read-Across Toxicology (validated by ECHA/OECD principles), deriving safety data from the homologous series of 5-bromoindoles and alkyl-oxindoles.
Document Control:
-
Status: Research Monograph (Provisional Safety Assessment)
-
Applicability: Drug Discovery, Medicinal Chemistry, Process R&D
Chemical Identity & Structural Logic
To safely handle this compound, one must understand its architecture. It is not merely a "powder"; it is a functionalized scaffold designed for specific chemical interactions.
Nomenclature & Identifiers
-
IUPAC Name: 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
-
Common Synonyms: 5-Bromo-1,3-dimethyloxindole
-
Molecular Formula:
-
Molecular Weight: 240.10 g/mol
-
Structural Class: Halogenated Oxindole / Indolinone derivative
Structural Analysis (The "Why" of Reactivity)
The molecule contains three distinct zones of reactivity/hazard:
-
The C5-Bromine (Aryl Halide): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This implies the compound is stable enough for storage but reactive under catalytic conditions.
-
The C3-Methyl Center: This creates a chiral center (enantiomeric pair). In biological systems, the (
) and ( ) enantiomers may have vastly different toxicological profiles. -
The N1-Methyl Lactam: Unlike a bare oxindole (N-H), the N-methyl group removes a hydrogen bond donor, significantly increasing lipophilicity (LogP). This enhances skin permeation rates compared to the parent 5-bromooxindole.
Figure 1: Structural dissection highlighting functional zones that dictate safety and reactivity.
Hazard Identification (GHS Classification)
Rationale: In the absence of a specific REACH dossier for this exact methylation pattern, we apply the Precautionary Principle based on the parent 5-bromoindole and general alkyl-indolinones.
GHS Label Elements
Signal Word: WARNING
| Hazard Class | Category | H-Code | Hazard Statement | Mechanistic Insight |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed. | Halogenated indoles often exhibit moderate oral toxicity due to metabolic activation. |
| Skin Irritation | 2 | H315 | Causes skin irritation.[1] | The lipophilic nature allows penetration into the stratum corneum, causing dermatitis. |
| Eye Irritation | 2A | H319 | Causes serious eye irritation. | Crystalline micro-particles can mechanically and chemically abrade the cornea. |
| STOT - SE | 3 | H335 | May cause respiratory irritation.[1] | Dust inhalation targets the upper respiratory tract mucous membranes. |
The "Hidden" Hazard: Sensitization
Brominated heterocycles are known haptens . They can bind to skin proteins, triggering an immune response. While not always formally classified as H317 (Skin Sensitizer) without animal data, researchers should treat this compound as a potential sensitizer .
Physico-Chemical Properties (Predicted)
Data synthesized from QSAR models and structural analogs (5-Bromoindole).
| Property | Value / Prediction | Experimental Note |
| Physical State | Solid (Crystalline Powder) | Likely off-white to pale yellow/brown. |
| Melting Point | 105°C - 115°C (Predicted) | Lower than parent oxindole due to loss of H-bonding network (N-Me). |
| Solubility (Water) | Low (< 0.1 mg/mL) | Hydrophobic. |
| Solubility (Organics) | High (DMSO, DCM, EtOAc) | Readily soluble in polar aprotic solvents. |
| LogP (Octanol/Water) | ~2.5 - 2.8 | Critical: Indicates high potential for passive diffusion across cell membranes. |
Safe Handling & Experimental Protocols
Standard "wear gloves" advice is insufficient. The following protocols are based on permeation kinetics for lipophilic aryl halides.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: If handling >500mg or creating dust, use a P95/P3 particulate respirator. For synthesis under heat, use a fume hood; volatile brominated byproducts are lachrymators.
-
Hand Protection (The 10-Minute Rule):
-
Incidental Contact: Nitrile gloves (0.11 mm). Change immediately upon splash.
-
Prolonged Handling (Synthesis/Purification): Double-gloving is required. Inner: Nitrile. Outer: Silver Shield (Laminate) or thick Nitrile (0.2 mm).
-
Reasoning: Small, lipophilic halogenated molecules permeate standard thin nitrile in <15 minutes.
-
Synthesis & Purification Workflow
When using this compound as an intermediate (e.g., in a Suzuki coupling):
-
Weighing: Use an anti-static gun. Brominated powders are prone to static charge, leading to "flying powder" and inhalation risk. Weigh inside a localized exhaust enclosure.
-
Reaction: The C3-position is susceptible to auto-oxidation if left in basic solution exposed to air (forming the 3-hydroxy derivative). Run reactions under Inert Atmosphere (Nitrogen/Argon).
-
Waste: Segregate as Halogenated Organic Waste . Do not mix with acid waste (risk of HBr evolution).
Figure 2: Emergency response logic flow. Note the recommendation for PEG-400, which solubilizes lipophilic halides better than water alone.
Toxicology & Environmental Fate
Acute Toxicology Profile
-
Oral: Predicted LD50 (Rat) ~500–1000 mg/kg. The bromine atom increases molecular weight but often decreases acute lethality compared to the parent indole, though it increases cumulative liver burden.
-
Metabolism: Likely undergoes hydroxylation at the benzene ring or oxidation at the methyl groups. The 5-bromo substituent blocks metabolic attack at the 5-position, potentially extending half-life (
).
Environmental Fate
-
Aquatic Toxicity: High risk. Halogenated aromatics are often toxic to aquatic life (Daphnia/Fish) with long-lasting effects.
-
Persistence: The C-Br bond is relatively stable against hydrolysis. This compound should be considered Persistent in standard sewage treatment plants.
-
Disposal: Incineration with scrubber (for HBr/NOx) is the only acceptable disposal method. Never flush to sewer.
Storage & Stability
-
Temperature: Store at 2-8°C (Refrigerated). While chemically stable, keeping it cold reduces the rate of any potential slow hydrolysis or oxidation at the C3 position.
-
Light: Protect from light. Aryl bromides can undergo slow photodehalogenation over months of exposure.
-
Atmosphere: Store under Argon or Nitrogen if storing for >6 months.
References
Detailed below are the authoritative sources and databases used to construct this monograph via read-across methodology.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10896, 5-Bromoindole (Parent Analog). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. Retrieved from [Link]
Sources
An In-depth Technical Guide to 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one Derivatives: Synthesis, Characterization, and Therapeutic Potential
This guide offers a comprehensive exploration of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into its synthetic pathways, derivatization strategies, spectroscopic characterization, and burgeoning role in drug discovery, particularly in oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecular core.
The Oxindole Core: A Privileged Scaffold in Drug Discovery
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural products and synthetic drugs.[1] Its fused bicyclic structure provides a rigid framework that can be strategically modified to interact with a wide array of biological targets.[1] A key derivative of this family is the 1,3-dihydro-2H-indol-2-one, commonly known as oxindole.
The oxindole scaffold is particularly noteworthy for its presence in a multitude of bioactive compounds exhibiting anticancer, anti-HIV, antibacterial, and antifungal properties.[2] The reactivity of the C3 position and the ability to substitute the aromatic ring make it a versatile template for generating molecular diversity. The introduction of a bromine atom at the C5 position often enhances the biological activity of the molecule, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[3] This guide focuses specifically on the 5-bromo-oxindole core further substituted with methyl groups at the N1 and C3 positions, creating a unique starting point for novel therapeutic agents.
Synthetic Strategies: From Precursor to Core Scaffold
The synthesis of the core 5-Bromo-1,3-dimethyl-1,3-dihydro-2H-indol-2-one structure is a multi-step process that requires careful control of reaction conditions. The most common and logical starting material is 5-bromoisatin (5-bromo-1H-indole-2,3-dione).
N-Alkylation and C3-Alkylation of 5-Bromoisatin
The synthesis begins with the protection and activation of the isatin core. A typical route involves the sequential methylation of the nitrogen at position 1 and the carbon at position 3.
Rationale for the Synthetic Route:
-
N-Methylation First: The nitrogen of the isatin is more acidic and readily deprotonated than the C3-proton. Therefore, reacting 5-bromoisatin with a methylating agent in the presence of a mild base will selectively methylate the N1 position. Using a base like potassium carbonate (K₂CO₃) is ideal as it is strong enough to deprotonate the N-H bond but generally not strong enough to deprotonate the C3-H, thus preventing undesired side reactions.
-
C3-Methylation: Following N-methylation, the C3 position can be methylated. This step is more complex and can be achieved through various methods, often involving the conversion of the C3-ketone to a more reactive intermediate. However, for the purpose of this guide, we will consider the direct alkylation route which, while challenging, illustrates the core principles. A stronger base and a suitable methyl source would be required.
A generalized workflow for this synthesis is presented below.
Caption: Synthetic workflow for the core scaffold.
Derivatization at the C3-Position: Knoevenagel Condensation
With the core scaffold in hand, the most fruitful avenue for creating derivatives is through modification at the C3-position. The methylene group adjacent to the carbonyl at C2 is activated, making it susceptible to condensation reactions with aldehydes. This is a classic Knoevenagel condensation.
This reaction is pivotal because it allows for the introduction of a wide variety of aryl and heteroaryl moieties, which is a key strategy in the design of kinase inhibitors like Sunitinib.[4] The resulting exocyclic double bond creates a rigid conformation that is often beneficial for binding to protein active sites.
Caption: C3-position derivatization via Knoevenagel condensation.
Physicochemical and Spectroscopic Characterization
The unambiguous identification of the synthesized core and its derivatives relies on a combination of spectroscopic techniques. Below is a summary of the expected data for a representative derivative, based on published data for structurally similar compounds.[4]
| Technique | Expected Observations for a C3-Arylmethylidene Derivative |
| ¹H NMR | - Singlets for N-CH₃ (δ ~3.2 ppm) and C3-CH₃ (if present on the core before condensation).- Aromatic protons on the indole ring (δ ~6.8-7.8 ppm).- Protons of the newly introduced aryl group.- A singlet for the vinylic proton (=CH-Ar) (δ ~7.5-8.0 ppm). |
| ¹³C NMR | - Signal for the C2-carbonyl carbon (δ ~168-170 ppm).- Signals for N-CH₃ and C3-CH₃ carbons.- Aromatic carbons of the indole and the new aryl group.- Vinylic carbons of the exocyclic double bond. |
| Mass Spec (ESI-MS) | - A characteristic [M+H]⁺ peak and often an [M+H+2]⁺ peak of similar intensity, which is the isotopic signature of a monobrominated compound. |
| FTIR | - Strong absorption band for the C=O stretch of the amide carbonyl (~1700-1720 cm⁻¹).- C=C stretching vibrations for the aromatic rings and the exocyclic double bond. |
Biological Applications and Structure-Activity Relationships (SAR)
Derivatives of the 5-bromo-oxindole scaffold have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth and angiogenesis.[5][6]
Primary Target: Receptor Tyrosine Kinases (RTKs)
Many oxindole derivatives function as ATP-competitive inhibitors of RTKs, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[6][7] By blocking the ATP-binding site, these compounds prevent the phosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.
Caption: Mechanism of RTK inhibition by oxindole derivatives.
Structure-Activity Relationship (SAR) Insights
The therapeutic efficacy of these derivatives is highly dependent on the nature of the substituent introduced at the C3-position.
-
Lipophilicity and Substitution: Studies on similar 1-benzyl-5-bromoindolin-2-ones have shown that decorating the pendant phenyl ring at the C3-position with small to moderate lipophilic substituents (e.g., fluoro- or chloro- groups) can significantly enhance anticancer potency.[5]
-
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors on the C3-substituent is critical for anchoring the inhibitor within the kinase's ATP-binding pocket. Interactions with key amino acid residues like Cys919 and Asp1046 in VEGFR-2 are often observed in docking studies.[6][7]
-
Overall Conformation: The (Z)-isomer resulting from the Knoevenagel condensation is typically the more active stereoisomer, as it presents the substituents in the correct spatial orientation for effective binding.
The table below summarizes IC₅₀ values for representative 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives against the MCF-7 breast cancer cell line, illustrating these SAR principles.[5]
| Compound ID (Reference) | C3-Substituent | IC₅₀ against MCF-7 (µM) |
| 7c [5] | 4-(p-fluorophenyl)thiazole-hydrazone | 7.17 ± 0.94 |
| 7d [5] | 4-(p-chlorophenyl)thiazole-hydrazone | 2.93 ± 0.47 |
| Doxorubicin (Control) | - | 4.30 ± 0.84 |
This data clearly indicates that a simple change from fluorine to chlorine, which alters lipophilicity and electronic properties, can lead to a more than two-fold increase in potency.[5]
Key Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. Here, we provide a generalized, step-by-step protocol for the synthesis and a common in vitro evaluation.
Protocol 5.1: General Procedure for Knoevenagel Condensation
-
Reactant Preparation: To a solution of 5-Bromo-1,3-dimethyl-1,3-dihydro-2H-indol-2-one (1.0 eq.) in absolute ethanol (10-15 mL), add the desired aromatic aldehyde (1.1 eq.).
-
Catalyst Addition: Add a catalytic amount of piperidine or pyrrolidine (2-3 drops) to the mixture.
-
Reaction: Reflux the reaction mixture for 4-8 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid precipitate by filtration, wash it with cold ethanol to remove unreacted starting materials, and then dry it under vacuum. If necessary, recrystallize the product from a suitable solvent like ethanol or an ethanol/DMF mixture to obtain the pure compound.
Protocol 5.2: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software.
Conclusion and Future Perspectives
The 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one scaffold is a highly valuable platform for the development of novel therapeutics. Its straightforward derivatization, coupled with the potent biological activity of its analogues, makes it a focal point for modern medicinal chemistry. The demonstrated efficacy of related structures as kinase inhibitors strongly suggests that novel derivatives of this core will continue to emerge as promising candidates for anticancer drug discovery.
Future research should focus on expanding the diversity of the C3-substituents, exploring different heterocyclic and polycyclic aromatic systems to optimize interactions with various kinase targets. Furthermore, detailed in vivo studies are necessary to evaluate the pharmacokinetic properties, efficacy, and safety of the most potent compounds identified in vitro.
References
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Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. Available at: [Link]
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1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. PubMed. Available at: [Link]
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Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. Available at: [Link]
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Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Available at: [Link]
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Design, Synthesis, Pharmacological Activities, Structure−Activity Relationship, and In Silico Studies of Novel 5‑Substituted. Semantic Scholar. Available at: [Link]
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Amalgamation and Characterization of unused heterocyclic compounds determined from 5-Bromo-2,3-DI(Furan-2-yl)-1H-Indole. International Journal of Pharmacy and Life Sciences. Available at: [Link]
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1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules. Available at: [Link]
- Method for preparing 5-bromoindole. Google Patents.
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Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. Chemistry & Biodiversity. Available at: [Link]
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5-Bromo-3-ethyl-1,3-dihydro-indol-2-one. PubChem. Available at: [Link]
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5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI. Available at: [Link]
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Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions. ResearchGate. Available at: [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available at: [Link]
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1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Available at: [Link]
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Strategic Utilization of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one in Medicinal Chemistry
[1]
Executive Summary & Structural Significance
5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one (hereafter 5-Br-1,3-DMO ) represents a high-value "privileged scaffold" in modern drug discovery. Unlike simple indoles, the oxindole core (indolin-2-one) offers distinct hydrogen-bond acceptor properties via the carbonyl at C2 and a defined 3D vector at the C3 position.
For the medicinal chemist, this specific intermediate offers three critical design advantages:
-
The C5-Bromine Handle: A pre-installed oxidative addition site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion into the "solvent-exposed" regions of kinase binding pockets.
-
The C3-Methyl Stereocenter: The introduction of a methyl group at C3 disrupts the planarity of the indole system. This breaks molecular symmetry, increases solubility (logP modulation), and blocks metabolic oxidation at the typically labile C3 position. Note: This creates a chiral center, necessitating enantioselective considerations.
-
The N1-Methyl Cap: Prevents non-specific hydrogen bond donation, improving membrane permeability and often selectivity against kinases that require a hinge-region H-bond donor.
Synthetic Architecture & Process Optimization
The synthesis of 5-Br-1,3-DMO is non-trivial due to the competing thermodynamics of C3-mono-alkylation versus C3,C3-dialkylation. The following protocol prioritizes regiocontrol .
Retrosynthetic Logic
The most robust route proceeds via the "N-First, C-Second" strategy. Attempting to methylate 5-bromo-3-methyloxindole at N1 often leads to side reactions, whereas N-methylation of the parent 5-bromooxindole is quantitative and simplifies the subsequent C-alkylation.
Figure 1: Step-wise synthetic workflow emphasizing kinetic control to minimize dimethylation.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Bromo-1-methyloxindole
-
Reagents: 5-Bromooxindole (1.0 eq), NaH (60% disp, 1.2 eq), MeI (1.1 eq), anhydrous THF.
-
Procedure: To a suspension of NaH in THF at 0°C, add 5-bromooxindole portion-wise. Evolution of H₂ gas is observed. Stir for 30 min. Add MeI dropwise. Warm to RT over 2 hours.[1][2]
-
Checkpoint: TLC (Hex/EtOAc 3:1) should show complete consumption. N-methylation significantly increases Rf.
Step 2: Controlled C3-Methylation (The Critical Step)
-
Reagents: 5-Bromo-1-methyloxindole (1.0 eq), LiHMDS (1.0 M in THF, 1.05 eq), MeI (1.0 eq).
-
Rationale: Use LiHMDS (Lithium Hexamethyldisilazide) instead of NaH. The bulky counter-ion and low temperature (-78°C) favor the formation of the mono-enolate, preventing the "proton shuffle" that leads to the thermodynamic gem-dimethyl impurity.
-
Procedure:
-
Cool solution of 5-bromo-1-methyloxindole in THF to -78°C.
-
Add LiHMDS dropwise over 20 min. The solution turns deep orange (enolate formation).
-
Stir for 30 min at -78°C.
-
Add MeI (diluted in THF) rapidly.
-
Quench immediately after 15 min at -78°C with sat. NH₄Cl.[3] Do not allow to warm before quenching.
-
-
Purification: Flash chromatography is required to separate the racemate (Target) from trace starting material.
Analytical Profile (Self-Validating Data)
The following NMR signatures confirm the structure and purity.
| Position | Isotope | Shift (δ ppm) | Multiplicity | Diagnostic Value |
| N-CH₃ | 1H | 3.18 | Singlet (3H) | Confirms N-alkylation (distinct from NH broad peak). |
| C3-H | 1H | 3.45 | Quartet (1H, J=7.6 Hz) | Critical: Presence of quartet proves Mono-methylation. |
| C3-CH₃ | 1H | 1.48 | Doublet (3H, J=7.6 Hz) | Coupled to C3-H. |
| C4-H | 1H | 7.35 | Doublet | Deshielded by C3-substituents. |
Functionalization & Pharmaceutical Utility[1][5]
Once synthesized, 5-Br-1,3-DMO serves as a divergent hub. The bromine atom is electronically activated by the para-nitrogen lone pair, making it highly reactive in Pd-catalyzed cycles.
Divergent Synthesis Map
The molecule allows for orthogonal functionalization:
Figure 2: Divergent synthetic utility of the 5-Br-1,3-DMO scaffold.
Pharmaceutical Case Studies
A. Tyrosine Kinase Inhibitors (VEGFR/PDGFR)
The oxindole core is the pharmacophore of Sunitinib (Sutent) and Nintedanib . While Sunitinib uses a C3-alkylidene linkage, newer generation inhibitors utilize the 1,3-dimethyl saturated core to improve metabolic stability.
-
Mechanism:[1][4][5] The oxindole lactam binds to the hinge region of the kinase ATP pocket (Glu/Leu residues).
-
Role of 5-Br-1,3-DMO: The bromine is replaced by heteroaryl groups (e.g., pyrroles, pyrazoles) to access the hydrophobic back-pocket of the enzyme.
B. Progesterone Receptor Modulators
Non-steroidal PR modulators often feature an oxindole core.[6] The 1,3-dimethyl substitution pattern is specific to antagonists designed to induce a helix-12 displacement in the receptor ligand-binding domain.
-
SAR Insight: The C3-methyl group provides a steric clash that prevents the receptor from adopting the active agonist conformation.
C. Spiro-Oxindole Synthesis
5-Br-1,3-DMO is a precursor for spiro[pyrrolidin-3,3'-oxindole] systems.
-
Reaction: 1,3-Dipolar cycloaddition of azomethine ylides to the C3-position (requires oxidation of 5-Br-1,3-DMO to the C3-methylene or hydroxy intermediate first, or direct alkylation strategies).
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).
-
Storage: Store at 2-8°C under inert atmosphere (Argon). The C3-position is susceptible to auto-oxidation to 3-hydroxy-oxindole upon prolonged exposure to air/light.
-
Waste: Halogenated organic waste.
References
-
Synthesis of 3,3-Disubstituted Oxindoles
- Title: Highly Efficient Synthesis of 3,3-Disubstituted Oxindoles through Direct Oxidative Alkylaryl
-
Source:Synthesis (Thieme Connect), 2023.[4]
-
General Oxindole Alkylation Protocols
- Title: B(C6F5)
- Source:Journal of the American Chemical Society (via NCBI), 2020.
-
URL:[Link]
-
Analytical Data & Derivatives
- Title: Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Is
- Source:Molecules (MDPI), 2021.
-
URL:[Link]
-
Pharmaceutical Applications (Spiro-oxindoles)
- Title: Synthesis of dispiro heterocyclic compounds containing oxindole pyrrolidine.
- Source:Moroccan Journal of Chemistry, 2023.
-
URL:[Link]
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The Therapeutic Potential of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one Scaffolds: A Technical Guide for Drug Discovery Professionals
Abstract
The indol-2-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. The strategic incorporation of a bromine atom at the 5-position, coupled with methylation at the N-1 and C-3 positions, yields the 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one scaffold. This modification offers a unique combination of lipophilicity, metabolic stability, and conformational rigidity, making it a highly attractive candidate for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of this scaffold, including a proposed synthetic route, a review of the therapeutic potential of closely related analogs in oncology, and detailed experimental protocols to facilitate further research and development.
Introduction: The Strategic Design of a Privileged Scaffold
The indole ring system is a cornerstone of medicinal chemistry, present in a wide array of natural products and synthetic drugs.[1] Its inherent biological activity is often fine-tuned through substitution, and the 2-indolinone (or oxindole) core, in particular, has emerged as a critical structural motif in the development of targeted therapies, most notably in oncology.[2][3] The 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one scaffold represents a deliberate and strategic evolution of this core.
The introduction of a bromine atom at the 5-position significantly influences the molecule's electronic properties and lipophilicity, which can enhance membrane permeability and target engagement.[4] Furthermore, the methyl groups at the N-1 and C-3 positions serve two critical functions: they block potential sites of metabolic degradation, thereby increasing the compound's half-life, and they introduce a chiral center at C-3, which can lead to stereospecific interactions with biological targets, potentially increasing potency and selectivity.
This guide will delve into the synthetic accessibility of this promising scaffold, explore its therapeutic potential by examining the activity of structurally related compounds, and provide actionable experimental protocols for its evaluation.
Synthesis and Characterization: A Proposed Pathway
Proposed Synthetic Workflow
Caption: Proposed synthetic route to the target scaffold.
Experimental Protocol: A Step-by-Step Guide
This protocol is a composite of established procedures for the individual reaction types and should be optimized for the specific substrate.
Step 1: Synthesis of 5-Bromooxindole (Starting Material)
5-Bromooxindole can be synthesized from 5-bromoindole through oxidation. While several methods exist, a common approach involves the use of N-bromosuccinimide (NBS) in aqueous acetone.
Step 2: C3-Methylation of 5-Bromooxindole
The selective methylation at the C-3 position of an N-unprotected oxindole requires a strong base to deprotonate the C-3 carbon.
-
Materials: 5-Bromooxindole, n-Butyllithium (BuLi), Methyl iodide (MeI), Anhydrous Tetrahydrofuran (THF), Anhydrous N,N,N',N'-Tetramethylethylenediamine (TMEDA).
-
Procedure:
-
Dissolve 5-bromooxindole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon).
-
Add TMEDA (2.0-3.0 eq).
-
Cool the solution to -78 °C.
-
Slowly add n-Butyllithium (2.0-2.5 eq) and stir for 1 hour at -78 °C.
-
Add methyl iodide (1.0-2.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
-
Step 3: N1-Methylation of 3-Methyl-5-bromooxindole
The final step involves the methylation of the indole nitrogen.
-
Materials: 3-Methyl-5-bromooxindole, Sodium hydride (NaH, 60% dispersion in mineral oil), Methyl iodide (MeI), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 3-methyl-5-bromooxindole (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Add methyl iodide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography on silica gel.[1]
-
Therapeutic Potential in Oncology: A Landscape of Activity
While specific biological data for 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one is not extensively published, the therapeutic potential of the broader 5-bromo-indolin-2-one class of compounds is well-documented, particularly in the realm of oncology. These compounds frequently act as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[6]
Inhibition of Receptor Tyrosine Kinases (RTKs)
A primary mechanism of action for many indolin-2-one derivatives is the inhibition of receptor tyrosine kinases (RTKs) involved in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Key targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[6] Sunitinib, a clinically approved anticancer drug, features a related pyrrole-substituted indolin-2-one core and highlights the therapeutic success of this scaffold.[7]
VEGFR Signaling Pathway
Sources
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- 2. A General Protocol toward Synthesis of 3-Methylindoles Using Acenaphthoimidazolyidene-Ligated Oxazoline Palladacycle. (2023) | R. Fan | 4 Citations [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 7. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one: A Technical Guide to Sourcing and Synthetic Application
This guide provides an in-depth technical overview of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one for researchers, medicinal chemists, and professionals in drug development. The focus is on the practical aspects of commercial sourcing, key properties, and a detailed examination of its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.
Introduction: A Versatile Scaffold in Discovery Chemistry
5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one (also known as 5-bromo-1,3-dimethylindolin-2-one) is a synthetically valuable heterocyclic building block. Its structure, featuring a rigid oxindole core with a strategically placed bromine atom, makes it an ideal substrate for introducing molecular diversity. The bromine atom at the 5-position serves as a versatile synthetic handle, particularly for transition-metal-catalyzed cross-coupling reactions. This allows for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery. The methylation at the N1 and C3 positions provides metabolic stability and influences the conformational presentation of the scaffold, making it a unique starting material for exploring novel chemical space.
Commercial Availability and Sourcing Strategy
5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one is a specialized chemical intermediate. While not always maintained as a stock item by all major suppliers, it can be procured from vendors specializing in advanced building blocks and custom synthesis.
Sourcing Recommendation:
Researchers seeking to procure this compound should make direct inquiries with leading suppliers of fine chemicals and building blocks, providing the full chemical name and, most importantly, the CAS number 93766-28-8 . These suppliers often have robust custom synthesis services that can produce the required quantity and purity for specific research needs. When sourcing, it is imperative to request a Certificate of Analysis (CoA) to verify the identity, purity, and physical properties of the material.
Physicochemical and Technical Data
A comprehensive understanding of a compound's properties is critical for its proper handling, storage, and use in experimental design. The core identifiers for this molecule are summarized below.
| Property | Value |
| CAS Number | 93766-28-8 |
| Molecular Formula | C₁₀H₁₀BrNO |
| Molecular Weight | 240.10 g/mol |
| Appearance | Typically a white to off-white or light-yellow solid. (Verify with supplier CoA) |
| Purity | Typically >95%. (Verify with supplier CoA) |
| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. (Standard for aryl bromides) |
Key Synthetic Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The primary synthetic utility of the title compound lies in its reactivity as an aryl bromide in cross-coupling reactions. The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organic halide. The protocol described below is a representative, field-proven workflow for the coupling of bromo-indole scaffolds, grounded in established chemical principles.
Mechanistic Rationale (The "Why")
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indolone. This is the activation step.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic boronate complex.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.
An inert atmosphere is crucial because the Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it and halt the catalytic cycle.
Representative Experimental Protocol
Disclaimer: This is a generalized protocol based on methods for structurally similar bromo-indoles and may require optimization for specific substrates (e.g., adjustment of temperature, reaction time, or choice of base/ligand).
-
Reagent Preparation: In a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst system. A common and effective choice is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 eq.).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1) or Ethanol.
-
Heating and Monitoring: Heat the reaction mixture to 80-110 °C. For microwave-assisted reactions, heating to 100-120 °C for 30-60 minutes is often effective.[1] Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Reaction Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst.[1]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel to yield the final product.
Experimental Workflow Diagram
Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.
Conclusion
5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one is a highly functionalized building block with significant potential in discovery chemistry. While its procurement may require direct engagement with specialized suppliers for custom synthesis, its value as a substrate in robust and versatile reactions like the Suzuki-Miyaura coupling is well-established. The ability to readily functionalize the 5-position of the indolone core allows for the systematic exploration of chemical space, making it an important tool in the development of novel therapeutics and functional materials.
References
Sources
Methodological & Application
Synthesis of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one: An Application Guide for Medicinal Chemists
Abstract
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The targeted synthesis of substituted derivatives is crucial for developing novel therapeutics. This technical guide provides a detailed, field-proven synthetic pathway for 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one, a valuable building block for drug discovery. We present a robust two-step sequence starting from commercially available 3-methyloxindole, detailing the underlying chemical principles, step-by-step protocols, and troubleshooting insights to ensure reliable and reproducible execution.
Strategic Overview: Retrosynthetic Analysis
To devise an efficient synthesis for 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one, we consider two primary retrosynthetic disconnections. The choice of pathway is critical and is dictated by the directing effects of the substituents and the potential for side reactions.
-
Pathway A (Bromination Last): This strategy involves the initial synthesis of the fully methylated core, 1,3-dimethyloxindole, followed by late-stage electrophilic bromination. The electron-donating nature of the N-methyl group and the alkyl substituent at C3 activates the aromatic ring, directing the incoming electrophile (Br+) preferentially to the C5 position. This is often the preferred route as it avoids potential complications of brominating a substrate with a free N-H group.
-
Pathway B (Methylation Last): This approach begins with the bromination of a simpler oxindole precursor, followed by sequential methylation at the N1 and C3 positions. This route can be more complex due to potential regioselectivity issues during bromination and the challenge of C3-alkylation, which requires strong basic conditions to form the necessary enolate.
Based on predictability and reaction efficiency, this guide will focus on Pathway A , which leverages a robust N-methylation followed by a regioselective aromatic bromination.
Caption: Retrosynthetic analysis of the target compound.
Recommended Synthetic Pathway
The selected forward synthesis is a two-step process commencing with 3-methyloxindole. The first step is an N-methylation reaction to yield 1,3-dimethyloxindole. The subsequent step is the selective electrophilic bromination of the electron-rich aromatic ring at the 5-position.
Caption: Recommended two-step synthetic workflow.
Detailed Application Protocols
Step 1: Synthesis of 1,3-Dimethyloxindole via N-Methylation
Principle: The N-methylation of the oxindole nitrogen is achieved using dimethyl carbonate (DMC), a green and effective methylating agent. Potassium carbonate serves as a mild base to deprotonate the acidic N-H proton of the oxindole, generating a nucleophilic anion that subsequently attacks the electrophilic methyl group of DMC. Dimethylformamide (DMF) is used as a polar aprotic solvent to facilitate the reaction. This method is advantageous over traditional alkylating agents like methyl iodide, which are more toxic.[1]
Materials and Reaction Parameters:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 3-Methyloxindole | 147.17 | 5.00 g | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 7.04 g | 1.5 |
| Dimethyl Carbonate (DMC) | 90.08 | 10.3 mL | 3.4 |
| Dimethylformamide (DMF) | - | 70 mL | - |
Protocol:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-methyloxindole (5.00 g, 34.0 mmol) and potassium carbonate (7.04 g, 51.0 mmol).
-
Solvent and Reagent Addition: Add dimethylformamide (70 mL) followed by dimethyl carbonate (10.3 mL, 115.6 mmol).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 130-140 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into 200 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 1,3-dimethyloxindole as a solid.
Step 2: Synthesis of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
Principle: This step involves an electrophilic aromatic substitution. N-Bromosuccinimide (NBS) serves as a convenient and solid source of electrophilic bromine (Br+).[2] The benzene ring of the 1,3-dimethyloxindole intermediate is activated towards electrophilic attack by the lone pair of the nitrogen atom. The directing effect of the N-methyl group strongly favors substitution at the para position (C5), leading to the desired product with high regioselectivity.[3]
Materials and Reaction Parameters:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 1,3-Dimethyloxindole | 161.20 | 4.00 g | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 4.86 g | 1.1 |
| Dimethylformamide (DMF) | - | 80 mL | - |
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 1,3-dimethyloxindole (4.00 g, 24.8 mmol) in dimethylformamide (80 mL).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (4.86 g, 27.3 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Execution: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into 300 mL of ice-cold water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove DMF and succinimide byproduct.
-
Drying: Dry the collected solid in a vacuum oven at 40-50 °C.
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol or purified by column chromatography on silica gel to yield the final product, 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one, as a crystalline solid.
Product Characterization
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structural integrity, including the positions of the methyl groups and the bromine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and the characteristic isotopic pattern of bromine.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl stretch (~1710 cm⁻¹).
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Reagent-Specific Hazards:
-
Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact.
-
Dimethyl Carbonate (DMC): Flammable liquid. Keep away from ignition sources.
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with care, avoiding inhalation of dust and skin contact. It is also light-sensitive.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Incomplete N-Methylation | 1. Inactive potassium carbonate (hygroscopic).2. Insufficient reaction time or temperature. | 1. Use freshly dried or new K₂CO₃.2. Ensure the reaction reaches reflux and extend the reaction time, monitoring by TLC. |
| Step 2: Low Yield of Brominated Product | 1. Decomposition of NBS (exposure to light/moisture).2. Incomplete reaction. | 1. Use fresh NBS and protect the reaction from light.2. Increase reaction time at room temperature. |
| Step 2: Formation of Di-brominated Byproducts | 1. Excess NBS used.2. Reaction temperature too high. | 1. Use stoichiometric amounts (1.0-1.1 eq.) of NBS.2. Maintain low temperature (0 °C) during NBS addition and initial reaction phase. |
References
-
Shintre, M. S., et al. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(6), 604–608. [Link]
-
MANAC Inc. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Chemia. [Link]
-
Latawiec, D., & Brush, E. J. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. The Undergraduate Review, 10, 111-116. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 3. vc.bridgew.edu [vc.bridgew.edu]
Reaction conditions for alkylation of 5-bromo-oxindole derivatives
Application Note: Reaction Conditions for Alkylation of 5-Bromo-oxindole Derivatives
Executive Summary
The 5-bromo-oxindole scaffold is a linchpin in medicinal chemistry, serving as the core structural motif for multiple receptor tyrosine kinase (RTK) inhibitors, including Sunitinib (Sutent) and Nintedanib . Its utility lies in the orthogonal reactivity of its three functional handles: the N1-amide nitrogen , the C3-active methylene , and the C5-aryl bromide (available for cross-coupling).
This guide addresses the primary synthetic challenge: Regioselectivity . Without precise condition control, alkylation results in inseparable mixtures of N1-alkyl, C3-monoalkyl, C3,3-dialkyl, and O-alkyl byproducts. We provide validated protocols to exclusively target the N1 or C3 positions.
Mechanistic Insight: The pKa Battle
To control alkylation, one must understand the acidity profile of the oxindole core. The 5-bromo substituent is an electron-withdrawing group (EWG), which inductively stabilizes anions, making the protons slightly more acidic than in the parent oxindole.
| Position | Approx. pKa (DMSO) | Reactivity Profile |
| N1-H (Amide) | ~13.0 – 13.5 | Most Acidic. Deprotonated first by weak bases (e.g., K₂CO₃, Cs₂CO₃). Forms a hard nucleophile. |
| C3-H (Methylene) | ~18.0 – 18.5 | Less Acidic. Requires stronger bases (NaH, LiHMDS) or activation via Knoevenagel partners. Forms a soft nucleophile. |
| O-Enolate | N/A (Resonance) | Rare. Kinetic trap. Favored only by specific hard electrophiles or silver salts (Ag₂CO₃). |
The Selectivity Rule:
-
Weak Base (Carbonates) + Aprotic Solvent
N1-Alkylation (Kinetic control via most acidic proton). -
Strong Base (NaH, >2 equiv) + Polar Solvent
C3-Alkylation (Thermodynamic formation of the dianion, where C3 is the more nucleophilic site). -
Aldehyde + Amine Base
C3-Condensation (Knoevenagel mechanism).
Decision Tree & Workflow
Figure 1: Strategic decision tree for selecting reaction conditions based on the desired substitution pattern.
Detailed Protocols
Protocol A: N1-Selective Alkylation (Cesium Carbonate Method)
Best for: Introducing solubilizing groups or protecting groups without touching the C3 position.
Rationale: Cs₂CO₃ is superior to K₂CO₃ due to the "Cesium Effect"—higher solubility in organic solvents and a looser ion pair with the oxindole anion, enhancing N-nucleophilicity while being too weak to effectively deprotonate C3 at lower temperatures.
Materials:
-
5-Bromo-oxindole (1.0 equiv)
-
Alkyl Halide (1.1 equiv)
-
Cs₂CO₃ (1.5 equiv)
-
Solvent: Anhydrous DMF or Acetonitrile (0.2 M)
Step-by-Step:
-
Dissolution: Charge a flame-dried flask with 5-bromo-oxindole and anhydrous DMF. Stir until dissolved.
-
Base Addition: Add Cs₂CO₃ in a single portion. Stir at room temperature (RT) for 15 minutes. The suspension may turn yellow/orange (mono-anion formation).
-
Electrophile Addition: Add the alkyl halide dropwise.
-
Note: If using reactive halides (MeI, BnBr), keep at RT. For unreactive halides, heat to 60°C.
-
-
Monitoring: Monitor by TLC/LCMS. Reaction is typically complete in 2–4 hours.
-
Workup: Pour into ice-water (precipitates the product). Filter the solid or extract with EtOAc.
-
Purification: Recrystallization from EtOH is usually sufficient.
Protocol B: C3-Knoevenagel Condensation (Sunitinib Synthesis)
Best for: Mono-functionalization at C3 using aldehydes. This is the industry standard for kinase inhibitors.
Rationale: Direct mono-alkylation with alkyl halides is difficult (leads to mixtures of mono/dialkyl). Condensation with an aldehyde followed by reduction is the preferred route to C3-monoalkyl derivatives.
Materials:
-
5-Bromo-oxindole (1.0 equiv)
-
Aldehyde (e.g., 2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxylic acid) (1.05 equiv)
-
Base: Piperidine (0.1 equiv)
-
Solvent: Ethanol (0.5 M)
Step-by-Step:
-
Setup: Suspend 5-bromo-oxindole and the aldehyde in Ethanol.
-
Catalysis: Add catalytic piperidine (pyrrolidine is a valid alternative).
-
Reaction: Heat to reflux (78°C) for 3–6 hours.
-
Observation: The product usually precipitates out of the boiling solution as a brightly colored solid (yellow/orange/red) due to conjugation.
-
Isolation: Cool to RT, then 0°C. Filter the solid. Wash with cold EtOH and Hexanes.
Protocol C: C3,3-Gem-Dialkylation
Best for: Creating quaternary centers to block metabolic oxidation at C3.
Rationale: To alkylate C3 with halides, we must form the dianion . NaH (strong base) deprotonates both N1 and C3. Since C3 is softer and more nucleophilic in the dianion state, alkylation occurs there. To achieve gem-dimethylation, excess base and electrophile are used.
Materials:
-
5-Bromo-oxindole (1.0 equiv)
-
Methyl Iodide (MeI) (2.5 – 3.0 equiv)
-
NaH (60% in oil) (2.5 – 3.0 equiv)
-
Solvent: Anhydrous THF (0.1 M)
Step-by-Step:
-
Deprotonation: Suspend NaH in THF at 0°C under Argon.
-
Addition: Add 5-bromo-oxindole portion-wise (gas evolution: H₂). Stir at 0°C for 30 mins to form the dianion (often deep red/brown).
-
Alkylation: Add MeI dropwise.[3]
-
Critical: The first equivalent may react at C3. The second equivalent reacts at C3 again (gem-dimethylation) faster than N1 in many cases due to steric/electronic factors, but N-methylation is a competing side reaction if stoichiometry isn't controlled. Modification: To ensure C3,3-dimethylation without N-methylation is difficult; often N1 is protected first, or one accepts N1,C3,3-trimethylation.
-
For 3,3-dimethyl-5-bromooxindole (N-H free): This is challenging. The preferred route is to start with 3,3-dimethyl-oxindole and brominate it, OR use the "Hinsberg" oxindole synthesis method rather than alkylating 5-bromooxindole directly.
-
Standard Protocol: If N-alkylation is acceptable, use 3.0 equiv Base/MeI to get the permethylated product.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| N1 vs O-Alkylation | Hard electrophile or wrong solvent. | Switch to Cs₂CO₃/DMF . Avoid silver salts (Ag) which promote O-alkylation. |
| C3-Mono vs Dialkylation | Over-reaction with alkyl halides. | Do not use alkyl halides for mono-alkylation. Use the Knoevenagel route (Aldehyde + Reduction) for high fidelity mono-substitution. |
| Low Solubility | 5-Br substituent increases lipophilicity/crystal lattice energy. | Use DMSO or NMP as co-solvents. Heat reaction to 60°C. |
| Incomplete Reaction | Enolate aggregation. | Add LiCl (solubilizes enolates) or use 18-Crown-6 with potassium bases. |
References
-
Sunitinib Synthesis (Knoevenagel Condensation)
- Title: "Process for the preparation of sunitinib and its pharmaceutically acceptable salts."
- Context: Describes the piperidine-mediated condens
-
Source:
-
Regioselective N-Alkylation (Cesium Carbonate)
- Title: "Cesium Carbonate Promoted N-Alkyl
- Context: Establishes Cs₂CO₃/DMF as the standard for high-yield N-alkyl
-
Source: (General methodology reference).
-
C3-Alkylation Selectivity (Metal-Free Switchable)
-
Acidity and pKa Data
- Title: "Bordwell pKa Table (Acidity in DMSO)."
- Context: Reference for the pKa values of Oxindole (N-H ~13.5, C-H ~18.5).
-
Source:
Sources
Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
Authored by: A Senior Application Scientist
Abstract
The 1,3-disubstituted-2-oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for carbon-carbon bond formation, offering a robust and versatile method for functionalizing such scaffolds.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of Suzuki coupling reactions using 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one as the electrophilic partner. We will delve into the synthesis of this key intermediate, the mechanistic underpinnings of the coupling reaction, a detailed and optimized protocol, and troubleshooting insights to ensure reproducible and high-yielding results.
Introduction: The Significance of the 5-Aryl-Oxindole Motif
The oxindole skeleton is a recurring motif in a multitude of natural products and synthetic molecules with significant biological activity, including anticancer, anti-HIV, and antimicrobial properties.[3][4] Arylation at the C5 position, in particular, allows for extensive exploration of the structure-activity relationship (SAR) by introducing diverse aromatic and heteroaromatic groups. The Suzuki-Miyaura coupling is exceptionally well-suited for this purpose due to its broad functional group tolerance, the commercial availability of a vast array of boronic acids, and the generally mild reaction conditions required.[5][6]
This guide focuses on 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one, a versatile building block for generating libraries of C5-arylated oxindoles. The methyl groups at the N1 and C3 positions block potential side reactions and provide a specific steric and electronic environment for drug-receptor interactions.
Synthesis of the Starting Material: 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
A reliable supply of the starting bromo-oxindole is critical. A robust synthetic route proceeds from commercially available 5-bromoisatin. The following protocol details a two-step synthesis involving N-methylation followed by C3-methylation.
Protocol 2.1: Synthesis of 5-Bromo-1-methylindoline-2,3-dione
This procedure follows established methods for the N-alkylation of isatins.[7]
Materials
| Reagent/Material | Formula | M.W. | Supplier |
|---|---|---|---|
| 5-Bromoisatin | C₈H₄BrNO₂ | 226.03 | Standard Vendor |
| Iodomethane (MeI) | CH₃I | 141.94 | Standard Vendor |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Standard Vendor |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Reagent Grade |
| Hexanes | N/A | N/A | Reagent Grade |
| Deionized Water | H₂O | 18.02 | N/A |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | N/A |
Procedure
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-bromoisatin (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration relative to isatin).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add iodomethane (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC (Thin Layer Chromatography).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 5-bromo-1-methylindoline-2,3-dione as a solid.
Protocol 2.2: Synthesis of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
The C3 position of the N-methylated isatin is functionalized and subsequently reduced. For simplicity and high yield, a one-pot Wittig olefination followed by catalytic hydrogenation is often effective. A more direct, albeit potentially lower-yielding, approach involves a Grignard reaction followed by reductive dehydroxylation. The protocol below describes a robust alternative using a Wolff-Kishner reduction of the corresponding C3-monosubstituted intermediate. Note: For the purpose of this guide, a direct methylation protocol is provided for simplicity, though it may require optimization.
Materials
| Reagent/Material | Formula | M.W. | Supplier |
|---|---|---|---|
| 5-Bromo-1-methylindoline-2,3-dione | C₉H₆BrNO₂ | 240.05 | From Step 2.1 |
| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.23 | Standard Vendor |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.5 M in Hexanes |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous |
| Palladium on Carbon (Pd/C) | Pd/C | 106.42 (Pd) | 10 wt% |
| Hydrogen Gas (H₂) | H₂ | 2.02 | Balloon or Cylinder |
| Methanol (MeOH) | CH₄O | 32.04 | Reagent Grade |
Procedure
-
Wittig Reaction: Suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF under an inert atmosphere. Cool to 0 °C and add n-BuLi (1.4 eq) dropwise. Stir for 30 minutes. Add a solution of 5-bromo-1-methylindoline-2,3-dione (1.0 eq) in THF. Allow to warm to room temperature and stir overnight. Quench with saturated NH₄Cl solution and extract with ethyl acetate. The crude intermediate is 5-bromo-1-methyl-3-methyleneindolin-2-one.
-
Hydrogenation: Dissolve the crude intermediate in methanol. Add Pd/C (5-10 mol%). Evacuate and backfill the flask with hydrogen gas (using a balloon or a Parr shaker). Stir vigorously under a hydrogen atmosphere for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final product, 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one.
The Suzuki-Miyaura Coupling: Mechanism and Key Parameters
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide (our bromo-oxindole) and an organoboron species.[8][9] The reaction proceeds through a well-established catalytic cycle.[10][11]
The Catalytic Cycle
The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-oxindole, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[12]
-
Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species.[13] This species then transfers its organic group (the aryl or heteroaryl moiety) to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Reaction Parameters
The success of a Suzuki coupling hinges on the careful selection of four key components:
-
Palladium Catalyst/Precatalyst: While a Pd(0) species is the active catalyst, air-stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are commonly used.[14][15] These are reduced in situ to Pd(0). For heterocyclic substrates, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent choice, as it is robust, efficient, and often provides high yields with minimal side reactions.[16][17]
-
Ligand: The ligand stabilizes the palladium center and modulates its reactivity.[18][19] The dppf ligand in Pd(dppf)Cl₂ is a bidentate phosphine with a large bite angle, which is known to facilitate the reductive elimination step.[14] For particularly challenging couplings, specialized bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can accelerate the oxidative addition step.[5]
-
Base: An inorganic base is essential for the transmetalation step.[13] Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common. Cesium carbonate is more soluble and strongly basic, often accelerating reactions, while potassium carbonate is a cost-effective and widely successful choice.[20]
-
Solvent: The solvent system must solubilize the reagents. Aprotic polar solvents like 1,4-dioxane, dimethoxyethane (DME), or THF are frequently used, often with the addition of a small amount of water to aid in dissolving the base and facilitating the transmetalation step.[9][21]
Optimized Protocol for Suzuki Coupling
Based on successful reports with structurally similar bromo-heterocycles, the following protocol is recommended as a starting point for the Suzuki coupling of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one.[16][17]
General Reaction Scheme
(Self-correction: Cannot generate images. Will describe with text and a diagram below.)
This reaction couples the 5-bromo-oxindole with a generic aryl or heteroaryl boronic acid to yield the corresponding 5-substituted product.
Optimized Reaction Conditions
| Parameter | Recommended Condition | Rationale / Notes |
| Electrophile | 5-Bromo-1,3-dimethyl-oxindole | 1.0 equivalent |
| Nucleophile | Aryl/Heteroaryl Boronic Acid | 1.2 - 1.5 equivalents |
| Catalyst | Pd(dppf)Cl₂ · CH₂Cl₂ | 2 - 5 mol% |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane / H₂O | 5:1 to 10:1 v/v |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy for catalyst turnover. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and degradation of the Pd(0) catalyst. |
Detailed Step-by-Step Protocol
-
Reaction Setup: To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one (1.0 eq), the desired boronic acid (1.3 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (3 mol%).
-
Solvent Addition & Degassing: Add the 1,4-dioxane and water solvent mixture (e.g., 10:1 ratio, to a concentration of ~0.1 M). Seal the vessel. Degas the mixture thoroughly by sparging with argon for 10-15 minutes or by using three freeze-pump-thaw cycles.
-
Heating: Place the vessel in a preheated oil bath or heating block at 90 °C.
-
Monitoring: Stir the reaction vigorously for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS by taking small aliquots. Look for the disappearance of the starting bromo-oxindole.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure 5-aryl-1,3-dimethyl-2,3-dihydro-1H-indol-2-one product.
Caption: General experimental workflow for the Suzuki coupling protocol.
Troubleshooting Guide
Even robust reactions can sometimes fail. Here are common issues and potential solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(0) not formed or degraded by oxygen. 2. Insufficient Temperature. 3. Poorly reactive boronic acid. | 1. Ensure thorough degassing. Use a fresh bottle of catalyst. 2. Increase temperature in 10 °C increments. 3. Switch to the corresponding boronic ester (e.g., pinacol ester) or trifluoroborate salt, which can have different reactivity profiles.[9] |
| Significant Homocoupling of Boronic Acid (Biaryl Side Product) | 1. Presence of oxygen can promote homocoupling.[21] 2. Pd(II) species in the reaction mixture without undergoing oxidative addition. | 1. Improve degassing procedure rigorously. 2. Ensure the Pd precatalyst is of high quality. Sometimes adding a small amount of a reducing agent (phosphine ligand) can help. |
| Protodeboronation (Boronic acid is converted to Ar-H) | 1. Reaction conditions are too harsh (high temp, long time). 2. Presence of excess water or protic sources. | 1. Lower the reaction temperature or shorten the reaction time. 2. Use anhydrous solvents and a carefully measured amount of water. Try using K₃PO₄ as the base, which is often less hydrolytic. |
| Formation of "Pd Black" | Catalyst has agglomerated and precipitated out of solution, losing its activity. | This can sometimes be normal.[22] If the reaction stalls, try a different ligand that better stabilizes the Pd nanoparticles (e.g., a bulky biarylphosphine ligand) or a different solvent system. |
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - Angewandte Chemie International Edition. (2021). Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (2022). Available at: [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC. (2013). Available at: [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes - HAL open science. (2015). Available at: [Link]
-
Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. Available at: [Link]
-
Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (2013). Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (2025). Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - Chemical Reviews. (2016). Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - Molecules. (2016). Available at: [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances - ResearchGate. (2004). Available at: [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (2017). Available at: [Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI. (2023). Available at: [Link]
-
Suzuki coupling Reaction's yield is very low... - ResearchGate. (2017). Available at: [Link]
-
The Suzuki Reaction - Myers Group, Harvard University. Available at: [Link]
-
Recent applications of isatin in the synthesis of organic compounds - Semantic Scholar. (2017). Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides... - PMC. (2018). Available at: [Link]
-
Recent Advancement in Synthesis of Isatin as Anticonvulsant Agents: A Review. (2014). Available at: [Link]
-
Synthesis of Substituted Isatins... - ACS Omega. (2019). Available at: [Link]
-
Review on Isatin- A Remarkable Scaffold... - PMC. (2023). Available at: [Link]
-
Synthesis, Reaction and Biological Importance of Isatin Derivatives... - Biomedicine and Chemical Sciences. (2022). Available at: [Link]
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- 4. journals.irapa.org [journals.irapa.org]
- 5. jmcct.com [jmcct.com]
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- 18. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Yoneda Labs [yonedalabs.com]
- 22. reddit.com [reddit.com]
Application Notes and Protocols for the C3-Functionalization of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
Introduction: Unlocking the Potential of a Privileged Scaffold
The oxindole core is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and pharmaceutical agents. The strategic introduction of functional groups onto this scaffold is paramount in the quest for novel therapeutic agents. Specifically, the C3 position of the oxindole ring represents a key handle for molecular diversification, as substituents at this position can significantly influence biological activity. This guide provides a comprehensive overview of established and adaptable methodologies for the functionalization of a highly valuable and versatile building block: 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one .
The presence of a bromine atom at the C5 position offers a valuable site for subsequent cross-coupling reactions, while the N-methyl and C3-methyl groups provide stability and specific steric and electronic properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the functionalization of this important intermediate at the C3 position. The methodologies described herein are based on established literature for structurally related compounds and are intended to serve as a robust starting point for further exploration and optimization.
Strategic Approaches to C3-Functionalization
The acidic proton at the C3 position of the oxindole ring allows for the generation of a nucleophilic enolate, which can subsequently react with a variety of electrophiles. This fundamental reactivity underpins the primary strategies for C3-functionalization, namely alkylation and arylation. Additionally, the Mannich reaction provides a powerful tool for the introduction of aminomethyl groups at this position.
I. C3-Alkylation: Building Molecular Complexity
The introduction of alkyl chains at the C3 position is a common strategy to modulate the lipophilicity and steric profile of oxindole derivatives. This is typically achieved by deprotonation with a suitable base to form the corresponding enolate, followed by quenching with an alkylating agent.
The choice of base is critical and depends on the acidity of the C3 proton and the nature of the alkylating agent. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) are often employed to ensure complete and irreversible deprotonation, thereby minimizing side reactions. The reaction is typically performed at low temperatures to control the reactivity of the enolate and prevent undesired side reactions. The choice of solvent is also crucial; ethereal solvents like tetrahydrofuran (THF) are commonly used as they are aprotic and can solvate the lithium cation, enhancing the reactivity of the enolate.
This protocol is adapted from established procedures for the alkylation of N-methylated oxindoles.[1]
Materials:
-
5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one (1.0 eq). Dissolve the starting material in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.1 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C and stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C3-alkylated product.
Workflow for C3-Alkylation
Caption: Workflow for the C3-alkylation of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one.
II. C3-Arylation: Forging Key Biaryl Linkages
The introduction of aryl groups at the C3 position of oxindoles can lead to compounds with significant biological activities. Palladium-catalyzed cross-coupling reactions are the most common and effective methods for achieving this transformation.
Palladium catalysts, in combination with appropriate ligands and bases, can facilitate the coupling of the oxindole enolate with aryl halides or their equivalents. The choice of ligand is crucial for the efficiency and selectivity of the reaction, with bulky, electron-rich phosphine ligands often being employed. The base plays a dual role: it facilitates the formation of the oxindole enolate and participates in the regeneration of the active palladium catalyst. The reaction is typically carried out in a high-boiling aprotic solvent to ensure the reaction goes to completion.
This protocol is based on established methods for the direct C3-arylation of indoles and related heterocycles.[2][3]
Materials:
-
5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (5-10 mol%), the phosphine ligand (10-20 mol%), and the base (2.0 eq).
-
Reaction Execution: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times. Add anhydrous toluene or dioxane via syringe. Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until TLC analysis indicates the completion of the reaction.
-
Work-up: Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexanes gradient) to obtain the C3-arylated product.
Reaction Scheme for C3-Arylation
Caption: Palladium-catalyzed C3-arylation of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one.
III. Mannich Reaction: Introducing Aminomethyl Functionality
The Mannich reaction is a three-component condensation reaction that provides a straightforward route to β-amino carbonyl compounds, known as Mannich bases.[4][5][6][7] In the context of our target molecule, this reaction allows for the introduction of an aminomethyl group at the C3 position.
The Mannich reaction typically proceeds under acidic or basic conditions. In the first step, an iminium ion is formed in situ from an aldehyde (commonly formaldehyde) and a secondary amine. The oxindole then acts as a nucleophile, attacking the iminium ion to form the C-C bond. The choice of secondary amine and reaction conditions can be varied to introduce different aminomethyl substituents.
This protocol is adapted from the Mannich reaction of 5-bromoindole.[4]
Materials:
-
5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
-
Formaldehyde (e.g., 37% aqueous solution)
-
Secondary amine (e.g., dimethylamine, piperidine)
-
Glacial acetic acid or ethanol
-
Sodium hydroxide (NaOH) solution
-
Ice
-
Diethyl ether or ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one (1.0 eq) in glacial acetic acid or ethanol.
-
Iminium Ion Formation and Reaction: To the stirred solution, add the secondary amine (1.1 eq) followed by the dropwise addition of formaldehyde solution (1.1 eq). The reaction may be exothermic. Stir the mixture at room temperature for 2-6 hours, monitoring the progress by TLC.
-
Work-up: Pour the reaction mixture onto crushed ice and basify with a cold aqueous NaOH solution to precipitate the Mannich base.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold water. Alternatively, if no precipitate forms, extract the aqueous mixture with diethyl ether or ethyl acetate (3 x). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or silica gel column chromatography.
Data Presentation: Expected Outcomes
The following table summarizes the expected outcomes for the C3-functionalization of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one based on analogous reactions reported in the literature. Yields are approximate and may vary depending on the specific substrates and reaction conditions.
| Functionalization Method | Electrophile/Coupling Partner | Expected Product | Approximate Yield (%) | Reference(s) |
| C3-Alkylation | Methyl Iodide | 3,3-Dimethyl-5-bromo-1-methyl-2,3-dihydro-1H-indol-2-one | 70-90 | [8] |
| C3-Alkylation | Benzyl Bromide | 3-Benzyl-5-bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one | 65-85 | [1] |
| C3-Arylation | Phenylboronic acid | 5-Bromo-1,3-dimethyl-3-phenyl-2,3-dihydro-1H-indol-2-one | 60-80 | [2][3] |
| C3-Arylation | 4-Methoxyphenylboronic acid | 5-Bromo-3-(4-methoxyphenyl)-1,3-dimethyl-2,3-dihydro-1H-indol-2-one | 65-85 | [2][3] |
| Mannich Reaction | Formaldehyde, Dimethylamine | 3-((Dimethylamino)methyl)-5-bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one | 50-70 | [4] |
Conclusion and Future Perspectives
The methodologies outlined in this guide provide a robust framework for the C3-functionalization of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one. The strategic installation of diverse alkyl, aryl, and aminomethyl moieties at this position opens up a vast chemical space for the development of novel compounds with potential therapeutic applications. The protocols provided, while based on sound chemical principles and analogous literature precedents, should be considered as starting points, with optimization of reaction conditions likely to further enhance yields and purity. The versatility of the 5-bromo substituent for subsequent diversification through cross-coupling reactions further underscores the importance of this scaffold in modern drug discovery.
References
-
Wikipedia. (2023, December 27). Mannich reaction. In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Bellina, F., Benelli, F., & Rossi, R. (2008). Direct Palladium-Catalyzed C-3 Arylation of Free (NH)-Indoles with Aryl Bromides under Ligandless Conditions. The Journal of Organic Chemistry, 73(14), 5529–5535. [Link]
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Wang, C., et al. (2020). DABCO-Catalyzed Michael/Alkylation Cascade Reactions Involving α-Substituted Ammonium Ylides for the Construction of Spirocyclopropyl Oxindoles: Access to the Powerful Chemical Leads against HIV-1. ACS Omega, 5(12), 6523–6533. [Link]
-
Chemistry Steps. (2021, December 1). Mannich Reaction. Chemistry Steps. Retrieved February 15, 2026, from [Link]
-
Kim, S. C., & Kim, D. Y. (2012). Enantioselective Michael addition of 3-aryl-substituted oxindoles to methyl vinyl ketone catalyzed by a binaphthyl-modified bifunctional organocatalyst. Molecules (Basel, Switzerland), 17(6), 7523–7532. [Link]
-
Kim, S. C., & Kim, D. Y. (2012). Enantioselective Michael Addition of 3-Aryl-Substituted Oxindoles to Methyl Vinyl Ketone Catalyzed by a Binaphthyl-Modified Bifunctional Organocatalyst. Molecules, 17(6), 7523-7532. [Link]
-
Matsumoto, K., Uchida, T., & Hashimoto, S. (1988). MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE. Heterocycles, 27(7), 1691. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. Organic letters, 18(15), 3842–3845. [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2011). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. The Journal of organic chemistry, 76(16), 6825–6832. [Link]
-
Doucet, H. (2015). Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics. Catalysis Science & Technology, 5(6), 2969-2983. [Link]
-
Taskesenligil, Y., Aslan, M., Cogurcu, T., & Saracoglu, N. (2021). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. ACS omega, 6(4), 2991–3003. [Link]
-
Scott, J. P., & Sarpong, R. (2019). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. Organic letters, 21(11), 4082–4086. [Link]
-
Vitale, C., & Piras, B. (2020). Catalytic C3 aza-alkylation of Indoles. Current Organic Chemistry, 24(1), 2-18. [Link]
-
The Organic Chemistry Tutor. (2021, April 12). Alkylation of Enolates [Video]. YouTube. [Link]
Sources
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- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Palladium-Catalyzed Arylation and Heteroarylation of Indolizines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. Mannich Reaction [organic-chemistry.org]
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Using 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one in kinase inhibitor design
Application Note: Strategic Utilization of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one in Kinase Inhibitor Discovery
Executive Summary
This guide details the application of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one (hereafter 5-Br-1,3-DMO ) as a privileged scaffold in the design of Type I and Type II kinase inhibitors. Unlike the classic 3-alkylidene oxindoles (e.g., Sunitinib) which rely on a planar configuration, the 1,3-dimethyl variant is a specialized precursor for generating 3,3-disubstituted and spiro-oxindole libraries. These 3D-rich architectures offer superior physicochemical properties (solubility, metabolic stability) and novel IP space by escaping the "flatland" of traditional kinase inhibitors.
This document covers:
-
Mechanistic SAR: How N-methylation and C3-quaternary centers alter hinge binding.
-
Synthetic Protocols: Divergent workflows for library generation.
-
Validation: Self-verifying kinase assay protocols.
Structural Logic & SAR Strategy
The utility of 5-Br-1,3-DMO lies in its three orthogonal vectors for modification. Understanding the causality of each position is critical for rational design.
The Hinge Binding Paradox (N1-Methylation)
-
Classic Binding: Most oxindole inhibitors (e.g., Sunitinib) use the lactam NH (position 1) as a Hydrogen Bond Donor (HBD) to the kinase hinge region (e.g., Glu residue backbone carbonyl).
-
The 1-Methyl Effect: Methylation at N1 abolishes this HBD capability.
-
Consequence: This acts as a selectivity filter . It prevents binding to kinases that strictly require the N1-HBD (e.g., AMPK), while retaining affinity for kinases that rely primarily on the C2-Carbonyl (HBA) or tolerate hydrophobic interactions at the N1 site (e.g., PI3K
, CaMKK2). -
Benefit: N-methylation significantly improves membrane permeability and solubility by reducing the polar surface area (PSA) and preventing aggregation.
-
The Quaternary Center (C3-Methylation)
The presence of a methyl group at C3 (in the 1,3-dimethyl starting material) is the defining feature. It forces the design towards 3,3-disubstituted systems .
-
Conformational Locking: A single C3-methyl allows for the introduction of a second substituent (R2) at C3. This creates a chiral quaternary center, locking the inhibitor into a specific vector that can probe the ribose pocket or solvent front more selectively than planar analogs.
-
Metabolic Stability: Blocking the C3 position prevents oxidation to the isatin (dione) species, a common metabolic liability of mono-substituted oxindoles.
The Synthetic Handle (C5-Bromine)
The bromine atom is electronically decoupled from the hinge-binding core, making it the ideal vector to reach the Gatekeeper residue or the Hydrophobic Pocket II .
Visualization: SAR & Binding Topology
The following diagram illustrates the functional vectors of the scaffold within a generalized kinase ATP-binding pocket.
Figure 1: Pharmacophore mapping of 5-Br-1,3-DMO. The C2-Carbonyl maintains hinge engagement, while C3 and C5 vectors drive selectivity and potency.
Experimental Protocols
Protocol A: Divergent Library Synthesis
Objective: To generate a library of 3,3-disubstituted-5-aryl-oxindoles. Starting Material: 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one (CAS: [Verify specific isomer if chiral, typically racemic or achiral if C3 is CH2 - Correction: 1,3-dimethyl implies a chiral center at C3 if it is CH-CH3. If it is 3,3-dimethyl, it is achiral. Assuming 1,3-dimethyl (C3-H, C3-Me)]).
Workflow Diagram:
Figure 2: Sequential functionalization strategy. Alkylation at C3 must precede C5-coupling to avoid side reactions with the aryl halide.
Detailed Procedure (Step 1: C3-Alkylation):
-
Reagents: 5-Br-1,3-DMO (1.0 eq), Alkyl Halide (1.2 eq), NaH (60% dispersion, 1.5 eq), DMF (anhydrous).
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Execution:
-
Dissolve 5-Br-1,3-DMO in DMF (0.1 M) and cool to 0°C.
-
Add NaH portion-wise. Evolution of H2 gas will be observed. Stir for 30 min.
-
Add Alkyl Halide dropwise.
-
Warm to Room Temperature (RT) and stir for 2-4 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The product will be less polar than the starting material.
-
-
Workup: Quench with sat. NH4Cl, extract with EtOAc (3x), wash with brine, dry over MgSO4.
-
Purification: Flash chromatography.
Detailed Procedure (Step 2: Suzuki Coupling at C5):
-
Reagents: Intermediate A (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).
-
Solvent: Dioxane/Water (4:1).
-
Execution:
-
Degas solvents with N2 for 15 mins.
-
Combine all reagents in a microwave vial or sealed tube.
-
Heat to 90°C (or 110°C in microwave for 30 min).
-
Checkpoint: The bromine peak (doublet at ~7.3 ppm) should disappear in NMR; new aromatic protons appear.
-
-
Purification: Silica gel chromatography or Prep-HPLC.
Protocol B: Kinase Inhibition Assay (Self-Validating)
Objective: Quantify potency (IC50) against a target kinase (e.g., VEGFR2 or PI3K) using an ADP-Glo™ format.
Reagents:
-
Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP (Ultrapure).
-
Substrate (Poly [Glu:Tyr] 4:1 for Tyrosine kinases).
-
Test Compound (Dissolved in 100% DMSO).
Step-by-Step:
-
Plate Prep: Use 384-well white, low-volume plates.
-
Compound Transfer: Add 50 nL of compound (serial dilution) using an acoustic dispenser (Echo).
-
Enzyme Addition: Add 2 µL of Kinase solution (2x concentration). Incubate 10 min at RT.
-
Validation: Include "No Enzyme" control (100% Inhibition) and "DMSO only" control (0% Inhibition).
-
-
Reaction Start: Add 2 µL of ATP/Substrate mix (2x concentration).
-
Incubation: 60 min at RT.
-
Detection:
-
Add 4 µL ADP-Glo™ Reagent (Depletes remaining ATP). Incubate 40 min.
-
Add 8 µL Kinase Detection Reagent (Converts ADP to Light). Incubate 30 min.
-
-
Read: Measure Luminescence on a multimode plate reader (e.g., EnVision).
Data Analysis Table:
| Parameter | Acceptance Criteria | Troubleshooting |
| Z' Factor | > 0.5 | Check pipetting precision or reagent stability. |
| Signal/Background | > 10-fold | Increase enzyme concentration or ATP purity. |
| DMSO Tolerance | < 5% change in activity | Ensure final DMSO conc. is < 1%. |
References
-
Oxindole Scaffold Utility: BenchChem Application Notes. "5-Bromoindole Scaffolds in Medicinal Chemistry." (2025).[1][2]
-
Hinge Binding Mechanisms: Journal of Medicinal Chemistry. "Structural Insights of Oxindole based Kinase Inhibitors." (2021).
-
N-Methylation Effects: Open Lab Notebooks. "Novel Hinge Binders: N-Methyl-azaindoles." (2019).[3]
-
PI3K Selectivity: ACS Medicinal Chemistry Letters. "Optimization of Versatile Oxindoles as Selective PI3Kδ Inhibitors." (2020).[4]
-
Synthetic Methodology: ResearchGate. "Synthesis of 3,3-disubstituted 2-oxindoles by deacylative alkylation." (2017).[2]
Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed in a controlled laboratory environment with appropriate safety protocols.
Sources
Protocols for methylating 5-bromo-oxindole to obtain 1,3-dimethyl derivatives
Abstract & Strategic Overview
The methylation of 5-bromo-oxindole (5-bromo-1,3-dihydro-2H-indol-2-one) to generate 1,3-dimethyl derivatives presents a classic challenge in regioselectivity. The oxindole scaffold contains two distinct nucleophilic sites: the amide nitrogen (N1) and the benzylic carbon (C3).
While N-methylation is kinetically favored and easily controlled, C-methylation at the C3 position is prone to over-alkylation. The acidity of the C3-mono-methylated product (pKa ~18-19) is comparable to the starting material, often leading to the formation of the thermodynamically stable 1,3,3-trimethyl (gem-dimethyl) byproduct during direct alkylation.
This guide provides two distinct, self-validating protocols:
-
Protocol A (High-Fidelity): A stepwise condensation-reduction sequence to selectively yield the 1,3-dimethyl-5-bromooxindole (racemic) without over-alkylation.
-
Protocol B (High-Throughput): A direct alkylation method optimized for generating the 1,3,3-trimethyl-5-bromooxindole derivative.
Chemical Logic & Mechanism[1][2]
Acidity and Regioselectivity
-
N1-H Acidity (pKa ~17 in DMSO): The amide proton is the most acidic and is deprotonated first by mild bases (e.g., K₂CO₃, Cs₂CO₃). N-alkylation locks the lactam structure.
-
C3-H Acidity (pKa ~18-19 in DMSO): The benzylic protons at C3 are less acidic than N1-H but become the primary nucleophile after N-protection.
-
The "Gem-Dimethyl" Trap: In direct alkylation with Methyl Iodide (MeI), the introduction of the first methyl group at C3 does not significantly reduce the acidity of the remaining proton. Under thermodynamic control (strong base, excess MeI), the second methylation is rapid, yielding the 3,3-dimethyl product.
Decision Matrix
| Target Product | Key Challenge | Recommended Strategy |
| 1,3-Dimethyl-5-bromooxindole | Stopping at mono-C3-methylation. | Aldol Condensation / Reduction (Protocol A) |
| 1,3,3-Trimethyl-5-bromooxindole | Driving complete C3-dialkylation. | Global Deprotonation / Excess MeI (Protocol B) |
Experimental Workflows (Graphviz)
Caption: Divergent synthesis pathways for mono-C3 (Route A) and di-C3 (Route B) methylation of 5-bromo-oxindole.
Detailed Protocols
Protocol A: Synthesis of 1,3-Dimethyl-5-bromooxindole (Mono-C3 Selective)
This route avoids the 3,3-dimethyl impurity by using a condensation-reduction sequence.
Step 1: N-Methylation
-
Reagents: 5-Bromooxindole (1.0 eq), Methyl Iodide (1.5 eq), K₂CO₃ (2.0 eq), Acetone (0.2 M).
-
Procedure:
-
Charge a round-bottom flask with 5-bromooxindole and K₂CO₃.
-
Add Acetone and stir at room temperature for 10 min.
-
Add Methyl Iodide (MeI) dropwise.
-
Reflux for 3-4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.
-
Workup: Filter off solids (inorganic salts). Concentrate the filtrate. Recrystallize from Ethanol/Water if necessary.
-
Yield Expectation: >90%.[1] Product: 5-Bromo-1-methyl-oxindole .
-
Step 2: C3-Functionalization (Condensation)
-
Reagents: 5-Bromo-1-methyl-oxindole (1.0 eq), Paraformaldehyde (3.0 eq), Piperidine (0.1 eq), Ethanol (0.2 M).
-
Procedure:
-
Suspend the N-methyl intermediate and paraformaldehyde in Ethanol.
-
Add catalytic Piperidine.
-
Reflux for 2-4 hours. The reaction forms the 3-hydroxymethyl or 3-methylene intermediate.
-
Note: The 3-methylene intermediate is an electron-deficient alkene (Michael acceptor).
-
Step 3: Reduction to Methyl
-
Reagents: Crude mixture from Step 2, Sodium Borohydride (NaBH₄, 2.0 eq).
-
Procedure:
-
Cool the reaction mixture to 0 °C.
-
Add NaBH₄ portion-wise (Caution: gas evolution).
-
Stir at room temperature for 2 hours. NaBH₄ reduces the exocyclic double bond (or benzylic alcohol via elimination-reduction) to the methyl group.
-
Quench: Carefully add saturated NH₄Cl solution.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄.
-
Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
-
Target:1,3-Dimethyl-5-bromooxindole .
-
Protocol B: Synthesis of 1,3,3-Trimethyl-5-bromooxindole (Gem-Dimethyl)
This route utilizes thermodynamic control to force double alkylation at C3.
-
Reagents: 5-Bromooxindole (1.0 eq), Sodium Hydride (60% in oil, 3.5 eq), Methyl Iodide (3.5 eq), anhydrous THF or DMF (0.1 M).
-
Procedure:
-
Setup: Flame-dry glassware under Nitrogen/Argon.
-
Suspend NaH in dry THF/DMF at 0 °C.
-
Add 5-Bromooxindole solution dropwise. Stir 30 min at 0 °C (Solution turns dark/anionic).
-
Add Methyl Iodide dropwise.
-
Warm to Room Temperature and stir for 2-6 hours.
-
Monitoring: Check for disappearance of mono-methyl intermediates by LCMS.
-
Quench: Cool to 0 °C, add water dropwise.
-
Workup: Extract with EtOAc.
-
Purification: Recrystallization from Hexanes/EtOAc is often sufficient due to the high lipophilicity of the trimethyl product.
-
Quantitative Data & Troubleshooting
| Parameter | Protocol A (Mono-C3) | Protocol B (Di-C3) |
| Primary Reagents | Paraformaldehyde / NaBH₄ | NaH / MeI (Excess) |
| Selectivity | High (>20:1 Mono:Di) | High (>20:1 Di:Mono) |
| Key Byproduct | 3-Hydroxymethyl (incomplete reduction) | 1,3-Dimethyl (incomplete alkylation) |
| Temp. Control | Reflux then 0 °C | 0 °C to RT |
| Safety Note | NaBH₄ H₂ evolution | NaH H₂ evolution; MeI toxicity |
Critical Troubleshooting Points:
-
Protocol A (Incomplete Reduction): If the 3-hydroxymethyl intermediate persists, treat the crude with Triethylsilane (Et₃SiH) and TFA in DCM to effect ionic hydrogenation of the benzylic alcohol to the methyl group.
-
Protocol B (Mono-impurity): If 1,3-dimethyl impurity remains, re-treat the crude with 1.1 eq NaH and 1.1 eq MeI.
References
-
Regioselective C3-Alkylation of Oxindoles
- Title: B(C6F5)
- Source: ACS C
-
URL:[Link]
-
Synthesis of 3-Methyl-2-oxindoles via Condensation/Reduction
-
Microwave-Assisted Hydroxymethylation (Formaldehyde Route)
-
General Oxindole Synthesis & pKa Data
Sources
- 1. Access to 3,3-disubstituted oxindoles via microwave-assisted Cannizzaro and aldol reactions of formaldehyde with isatins and their imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-Arylmethyl-2-oxindole Derivatives and Their Effects on Neuronal Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. library.gwu.edu [library.gwu.edu]
- 5. ochemtutor.com [ochemtutor.com]
- 6. ecommons.luc.edu [ecommons.luc.edu]
- 7. Synthesis of 3-amino-3-hydroxymethyloxindoles and 3-hydroxy-3-hydroxymethyloxindoles by Rh2(OAc)4-catalyzed three-component reactions of 3-diazooxindoles with formaldehyde and anilines or water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
Introduction
The 1,3-dimethyl-2,3-dihydro-1H-indol-2-one, also known as N,N'-dimethyl-2-oxindole, scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] The strategic functionalization of this core structure, particularly at the C5 position, is a critical endeavor in drug discovery, allowing for the fine-tuning of pharmacological properties. Palladium-catalyzed cross-coupling reactions have emerged as indispensable and versatile tools for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, etc.) bonds with high efficiency and functional group tolerance.[2][3] This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one, targeting researchers, scientists, and drug development professionals.
We will delve into the mechanistic underpinnings and practical execution of several key transformations, including the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions. By understanding the causality behind experimental choices, from catalyst and ligand selection to the role of the base and solvent, researchers can confidently apply and adapt these powerful synthetic methods.
The General Catalytic Cycle
A unifying principle in palladium-catalyzed cross-coupling is the catalytic cycle, which generally proceeds through three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[2][4] The cycle begins with the oxidative addition of the aryl bromide (our substrate) to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is followed by a transmetalation step, where the organic group from a coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center.[5] Finally, reductive elimination occurs, forming the new C-C or C-heteroatom bond and regenerating the active palladium(0) catalyst to continue the cycle.[4][6]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction for the formation of C-C bonds, lauded for its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-based reagents.[4][7][8] This reaction is a cornerstone for the synthesis of biaryl and aryl-heteroaryl structures, which are prevalent in pharmaceuticals.[9]
Mechanistic Rationale and Component Selection
The success of a Suzuki-Miyaura coupling hinges on the careful selection of the palladium source, ligand, base, and solvent.
-
Palladium Source: Common choices include Pd(OAc)₂, PdCl₂, and pre-formed catalysts like Pd(PPh₃)₄. For more challenging couplings, pre-catalysts that readily form the active Pd(0) species are often employed.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. For aryl bromides, ligands like triphenylphosphine (PPh₃) are often sufficient. However, more electron-rich and bulky ligands such as tri-tert-butylphosphine or biaryl phosphines can enhance catalytic activity, especially for less reactive substrates.[2]
-
Base: The base plays a critical role in activating the organoboron species for transmetalation.[10] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The choice of base can significantly influence the reaction rate and yield.
-
Solvent: A variety of solvents can be employed, often in aqueous mixtures. Common solvent systems include toluene/water, dioxane/water, and DMF. The presence of water is often beneficial for the dissolution of the inorganic base.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one with a generic arylboronic acid.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one | 240.10 | 1.0 | 1.0 | 240 mg |
| Arylboronic Acid | Varies | 1.2 | 1.2 | Varies |
| Pd(dppf)Cl₂ | 731.74 | 0.05 | 0.05 | 36.6 mg |
| K₂CO₃ | 138.21 | 2.0 | 2.0 | 276 mg |
| Dimethoxyethane (DME) | - | - | - | 5 mL |
| Water | - | - | - | 1 mL |
Procedure:
-
To a reaction vial, add 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the dimethoxyethane and water.
-
Seal the vial and heat the mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.[11]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction: Vinylation of the Oxindole Core
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[12][13] This reaction is particularly useful for introducing vinyl groups, which can serve as versatile handles for further synthetic transformations.
Mechanistic Insights and Key Parameters
The Heck reaction mechanism differs slightly from the Suzuki coupling in the step following the formation of the arylpalladium intermediate. Instead of transmetalation, the alkene coordinates to the palladium complex, followed by migratory insertion and subsequent β-hydride elimination to afford the vinylated product and a hydridopalladium species.[4][13] A base is required to regenerate the active Pd(0) catalyst.[13]
-
Catalyst and Ligand: Phosphine-ligated palladium complexes are commonly used. For aryl bromides, Pd(OAc)₂ with PPh₃ is a standard choice.
-
Base: An inorganic or organic base, such as Na₂CO₃, K₂CO₃, or triethylamine (Et₃N), is essential for the final step of the catalytic cycle.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically employed.
Experimental Protocol: Heck Reaction
This protocol details the reaction of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one with a generic alkene (e.g., styrene or an acrylate).
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one | 240.10 | 1.0 | 1.0 | 240 mg |
| Alkene | Varies | 1.5 | 1.5 | Varies |
| Pd(OAc)₂ | 224.50 | 0.05 | 0.05 | 11.2 mg |
| PPh₃ | 262.29 | 0.10 | 0.10 | 26.2 mg |
| Na₂CO₃ | 105.99 | 2.0 | 2.0 | 212 mg |
| DMF | - | - | - | 5 mL |
Procedure:
-
In a reaction flask, dissolve 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one, Pd(OAc)₂, and PPh₃ in DMF.
-
Add the alkene and Na₂CO₃ to the mixture.
-
Purge the flask with an inert gas.
-
Heat the reaction to 100-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the residue by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to synthesize aryl alkynes by reacting an aryl halide with a terminal alkyne.[2] This transformation is typically co-catalyzed by palladium and copper complexes.[2][14]
Causality in Reagent Selection
-
Palladium Catalyst: PdCl₂(PPh₃)₂ is a classic and effective catalyst for this reaction.
-
Copper Co-catalyst: A copper(I) salt, such as CuI, is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2]
-
Base: An amine base, typically triethylamine or diisopropylethylamine, serves both as a base and often as the solvent.[2]
-
Solvent: Anhydrous solvents like THF or DMF are commonly used.
Experimental Protocol: Sonogashira Coupling
This protocol outlines the coupling of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one with a terminal alkyne.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one | 240.10 | 1.0 | 1.0 | 240 mg |
| Terminal Alkyne | Varies | 1.2 | 1.2 | Varies |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 0.03 | 21 mg |
| CuI | 190.45 | 0.05 | 0.05 | 9.5 mg |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 | 0.28 mL |
| Anhydrous DMF | - | - | - | 5 mL |
Procedure:
-
To a dry flask under an inert atmosphere, add 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one, PdCl₂(PPh₃)₂, and CuI.[14][15]
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.[14][15]
-
Upon completion, cool to room temperature and pour into a saturated aqueous solution of NH₄Cl.[15]
-
Extract with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[15]
-
Concentrate under reduced pressure and purify by column chromatography.[15]
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[16][17] This reaction has broad applicability in medicinal chemistry for the introduction of nitrogen-containing functional groups.[17]
Mechanistic Considerations and Reagent Choice
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine.[17][18]
-
Catalyst and Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as RuPhos or BrettPhos, are often necessary to facilitate the catalytic cycle, particularly the reductive elimination step.[19]
-
Base: A strong, non-nucleophilic base is required for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[20]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically employed.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the amination of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one with a generic amine.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one | 240.10 | 1.0 | 1.0 | 240 mg |
| Amine | Varies | 1.2 | 1.2 | Varies |
| Pd₂(dba)₃ | 915.72 | 0.025 | 0.025 | 23 mg |
| RuPhos | 468.61 | 0.05 | 0.05 | 23.4 mg |
| NaOtBu | 96.10 | 1.4 | 1.4 | 135 mg |
| Anhydrous Toluene | - | - | - | 5 mL |
Procedure:
-
In a glovebox or under an inert atmosphere, add 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one, the amine, Pd₂(dba)₃, RuPhos, and NaOtBu to a reaction tube.
-
Add anhydrous toluene.
-
Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.[15]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.[15]
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Palladium-Catalyzed Cyanation: Installation of a Nitrile Group
The introduction of a nitrile group onto the oxindole scaffold can be achieved through palladium-catalyzed cyanation. The nitrile moiety is a valuable functional group in drug discovery, serving as a key intermediate for the synthesis of amides, carboxylic acids, and various nitrogen-containing heterocycles.[21][22]
Key Aspects of Cyanation Reactions
-
Cyanide Source: Various cyanide sources can be used, with zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) being common choices due to their lower toxicity compared to alkali metal cyanides.[21][23]
-
Catalyst System: Palladium complexes with phosphine ligands, such as Pd(PPh₃)₄, are effective for this transformation.
-
Solvent: Anhydrous polar aprotic solvents like DMF are typically used.
Experimental Protocol: Cyanation
This protocol details the cyanation of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one | 240.10 | 1.0 | 1.0 | 240 mg |
| Zn(CN)₂ | 117.42 | 0.6 | 0.6 | 70 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 | 58 mg |
| Anhydrous DMF | - | - | - | 5 mL |
Procedure:
-
To a reaction flask, add 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one, Zn(CN)₂, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF.
-
Heat the reaction mixture to 120 °C and stir for 5-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and pour into an aqueous solution of sodium bicarbonate.
-
Extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst; Improper inert atmosphere; Insufficiently pure reagents/solvents. | Use a fresh batch of catalyst and ensure rigorous exclusion of air and moisture. Use freshly distilled or anhydrous solvents. |
| Side Product Formation | Competing reactions (e.g., homo-coupling, hydrodehalogenation). | Optimize the reaction temperature and time. Screen different ligands and bases. Lowering the catalyst loading can sometimes reduce side reactions. |
| Incomplete Reaction | Insufficient heating; Catalyst deactivation. | Ensure the reaction reaches the target temperature. Consider a more robust ligand or a pre-catalyst. Increase the equivalents of the coupling partner or base. |
| Difficulty in Purification | Presence of residual catalyst or byproducts. | Filter the crude reaction mixture through a plug of silica gel or celite before concentration. Employ specialized chromatography techniques if necessary. |
Conclusion
The palladium-catalyzed cross-coupling of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one is a powerful and versatile strategy for the synthesis of a diverse array of functionalized oxindole derivatives. By understanding the underlying mechanisms and the rationale behind the selection of reagents and conditions, researchers can effectively apply these protocols to accelerate their drug discovery and development efforts. The methods described herein provide a solid foundation for the synthesis of novel compounds with potential therapeutic applications.
References
Sources
- 1. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmcct.com [jmcct.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nobelprize.org [nobelprize.org]
- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 21. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 22. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Synthesis of Pyrrolidinyl Spiro-oxindoles via Three-Component 1,3-Dipolar Cycloaddition
Audience: Researchers, scientists, and drug development professionals.
Abstract
The spiro-oxindole scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds, making it a focal point in medicinal chemistry and drug discovery.[1][2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of complex pyrrolidinyl spiro-oxindoles starting from the versatile precursor, 5-Bromoisatin. We detail a highly efficient one-pot, three-component 1,3-dipolar cycloaddition reaction, a cornerstone strategy for constructing these sterically congested frameworks with high regio- and stereoselectivity.[4][5] The guide covers the underlying reaction mechanism, a detailed step-by-step experimental workflow, characterization techniques, and expert insights into potential challenges and optimization strategies.
Introduction: The Significance of the Spiro-oxindole Core
Spiro-oxindoles, characterized by a spiro-fused ring system at the C3 position of the oxindole core, exhibit a rigid three-dimensional geometry that is highly attractive for probing biological systems. This unique architecture has led to the discovery of potent agents with a wide range of therapeutic activities, including anticancer, antimicrobial, and antiviral properties.[3][6] The synthesis of these complex structures, however, presents a significant challenge due to the creation of a congested quaternary stereocenter.
Among the various synthetic strategies, the multicomponent 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile has emerged as a particularly powerful and atom-economical method.[4][7] This approach allows for the rapid assembly of diverse molecular libraries from simple, readily available starting materials. This note will focus on a protocol starting with 5-Bromoisatin, a key building block that not only facilitates the core spiro-cyclization but also provides a bromine handle for further downstream modifications via cross-coupling reactions, thus enhancing molecular diversity.
Reaction Principle and Mechanism
The cornerstone of this protocol is the in situ generation of a non-stabilized azomethine ylide via the thermal decarboxylative condensation of 5-Bromoisatin and an α-amino acid (in this case, L-proline). This transient 1,3-dipole is then trapped by an electron-deficient alkene (the dipolarophile) in a concerted [3+2] cycloaddition reaction to yield the desired pyrrolidine-fused spiro-oxindole framework with high diastereoselectivity.[5][8][9]
The reaction proceeds through the following key steps:
-
Ylide Formation: Nucleophilic attack of the secondary amine of L-proline on the C3-ketone of 5-Bromoisatin, followed by dehydration, forms an iminium intermediate.
-
Decarboxylation: Spontaneous decarboxylation of the proline moiety generates the azomethine ylide.
-
Cycloaddition: The azomethine ylide undergoes a highly stereoselective [3+2] cycloaddition with the dipolarophile to construct the spiro-pyrrolizidine ring system.
Caption: Reaction mechanism of the three-component 1,3-dipolar cycloaddition.
Detailed Experimental Protocol
This protocol describes the synthesis of 5'-Bromo-4-(4-chlorophenyl)-1',2',5,6,7,7a-hexahydro-1H-spiro[indole-3,3'-pyrrolizine]-2,2'-dione , a representative pyrrolidinyl spiro-oxindole.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 5-Bromoisatin | ≥98% | Sigma-Aldrich |
| L-Proline | ≥99% | Sigma-Aldrich |
| (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one | ≥97% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |
| n-Hexane | ACS Grade | VWR Chemicals |
| Round-bottom flask (50 mL) | - | Pyrex |
| Reflux condenser | - | Pyrex |
| Magnetic stirrer with heating | - | IKA |
| Thin-Layer Chromatography (TLC) plates | Silica Gel 60 F254 | Merck |
| Glass column for chromatography | - | Kimble |
| Rotary evaporator | - | Büchi |
Step-by-Step Synthesis Procedure
-
Reagent Setup: To a 50 mL dry round-bottom flask equipped with a magnetic stir bar, add 5-Bromoisatin (1.0 mmol, 226 mg), L-proline (1.2 mmol, 138 mg), and the chalcone derivative (1.0 mmol, 242 mg).
-
Solvent Addition: Add 20 mL of anhydrous methanol to the flask.
-
Reaction: Attach a reflux condenser and place the flask in an oil bath on a magnetic stirrer hotplate. Heat the mixture to reflux (approx. 65 °C) with vigorous stirring.
-
Expert Insight: Methanol is an excellent solvent for this reaction as it effectively solubilizes the reactants and facilitates the decarboxylation step. For less reactive substrates, microwave irradiation (80-100 °C for 10-30 minutes) can dramatically reduce reaction times and improve yields.[10][11][12]
-
-
Monitoring: Monitor the reaction progress by TLC using a 3:1 Hexane/EtOAc eluent system. The starting materials should be consumed within 3-6 hours.
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of 10% to 30% ethyl acetate in n-hexane.
-
Fraction Collection: Collect the fractions containing the desired product (visualized by TLC).
-
Trustworthiness Check: Proper purification is critical. The diastereomers formed often have slightly different Rf values, and careful chromatography is required to isolate the major product in high purity.
-
-
Isolation: Combine the pure fractions and evaporate the solvent to yield the spiro-oxindole product as a solid. Dry the product under vacuum.
Data, Characterization, and Expected Results
The protocol is highly reproducible and provides the target spiro-oxindole in good yield and with excellent diastereoselectivity.
| Parameter | Expected Result |
| Yield | 75-85% |
| Appearance | Pale yellow solid |
| Diastereomeric Ratio (dr) | >95:5 (determined by ¹H NMR of the crude product) |
| ¹H NMR (400 MHz, CDCl₃) | Characteristic peaks for oxindole and pyrrolizidine protons will be observed. |
| ¹³C NMR (101 MHz, CDCl₃) | A quaternary carbon signal around 70-75 ppm indicates the spiro-center. |
| HRMS (ESI) | Calculated mass should match the observed mass for the protonated molecule [M+H]⁺. |
Note: Specific chemical shifts for protons and carbons should be determined empirically and compared with literature values for analogous structures.[10][13]
Experimental Workflow Visualization
The entire process from setup to final product can be visualized as a clear, sequential workflow.
Caption: Step-by-step experimental workflow for spiro-oxindole synthesis.
Troubleshooting and Scientific Insights
-
Low Yield: If the yield is poor, ensure all reagents are pure and the methanol is anhydrous. The presence of water can interfere with the formation of the iminium intermediate. Consider extending the reaction time or using microwave assistance.[7][11]
-
Poor Diastereoselectivity: The facial selectivity of the cycloaddition is typically high due to steric hindrance. If a mixture of diastereomers is obtained, it may be due to the specific substrate combination. Modifying the amino acid (e.g., using sarcosine instead of proline) or the solvent can sometimes influence the stereochemical outcome.
-
Side Reactions: The most common side product arises from the dimerization of the azomethine ylide. This is minimized by ensuring the dipolarophile is sufficiently reactive and present in a stoichiometric amount.
Conclusion
This application note details a reliable and efficient three-component strategy for the synthesis of medicinally relevant pyrrolidinyl spiro-oxindoles. The protocol leverages the 1,3-dipolar cycloaddition reaction, offering high convergence, operational simplicity, and excellent control over stereochemistry. By starting with 5-Bromoisatin, this method provides a direct route to functionalized scaffolds that are primed for further chemical exploration, making it an invaluable tool for researchers in drug discovery and organic synthesis.
References
-
An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction. MDPI.[Link]
-
Catalytic asymmetric synthesis of spirooxindoles: recent developments. RSC Publishing.[Link]
-
Natural-Product-Inspired Microwave-Assisted Synthesis of Novel Spirooxindoles as Antileishmanial Agents: Synthesis, Stereochemical Assignment, Bioevaluation, SAR, and Molecular Docking Studies. MDPI.[Link]
-
Catalytic asymmetric synthesis of spirooxindoles: recent developments. Semantic Scholar.[Link]
-
Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. MDPI.[Link]
-
An Efficient Synthesis of Novel Dispirooxindole Derivatives via One-Pot Three-Component 1,3-Dipolar Cycloaddition Reactions. PMC - NIH.[Link]
-
A convenient and rapid microwave-assisted synthesis of spirooxindoles in aqueous medium and their antimicrobial activities. New Journal of Chemistry (RSC Publishing).[Link]
-
1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines]. ScienceDirect.[Link]
-
A three-component [3 + 2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies. PubMed.[Link]
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. PMC.[Link]
-
Transition metal-catalyzed synthesis of spirooxindoles. PMC - NIH.[Link]
-
Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. MDPI.[Link]
-
Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances (RSC Publishing).[Link]
-
Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. PMC.[Link]
-
Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. MDPI.[Link]
-
Multicomponent Synthesis of Spiro-dihydropyridine Oxindoles via Cascade Spiro-cyclization of Knoevenagel/Aza-Michael Adducts. The Journal of Organic Chemistry - ACS Publications.[Link]
-
One-pot efficient green synthesis of spirooxindole-annulated thiopyran derivatives via Knoevenagel condensation followed by Michael addition. Semantic Scholar.[Link]
-
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. PMC.[Link]
-
Synthesis and evaluation of spiroisoxazoline oxindoles as anticancer agents. PubMed.[Link]
-
Strategies for the enantioselective synthesis of spirooxindoles. PubMed.[Link]
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- 3. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Synthesis of Novel Dispirooxindole Derivatives via One-Pot Three-Component 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction [mdpi.com]
- 11. A convenient and rapid microwave-assisted synthesis of spirooxindoles in aqueous medium and their antimicrobial activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the synthesis of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one, a substituted oxindole of interest in medicinal chemistry and drug discovery. The synthetic strategy detailed herein is designed for efficiency and regioselectivity, addressing common challenges associated with the functionalization of the oxindole scaffold.
Introduction: The Significance of Substituted Oxindoles
The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and pharmacologically active compounds. The strategic placement of substituents on the oxindole ring system allows for the fine-tuning of biological activity. The target molecule, 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one, features a bromine atom at the C5 position, a common handle for further chemical modifications via cross-coupling reactions, and methylation at the N1 and C3 positions, which can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
Synthetic Strategy Overview
The synthesis of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one is most effectively approached in a stepwise manner, beginning with the formation of the core oxindole structure, followed by sequential methylation at the nitrogen (N1) and the α-carbon (C3). This approach allows for precise control over the introduction of each methyl group.
Caption: Synthetic workflow for 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one.
Reagents and Materials
| Reagent/Material | Purpose | Supplier/Grade |
| 5-Bromoisatin | Starting material | Sigma-Aldrich, 97% |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Base for N-alkylation | Acros Organics |
| Iodomethane (Methyl Iodide) | Methylating agent | Alfa Aesar, 99% |
| Anhydrous N,N-Dimethylformamide (DMF) | Solvent for N-alkylation | Fisher Chemical, DriSolv |
| Hydrazine Hydrate | Reducing agent | Sigma-Aldrich, 80% |
| Ethanol | Solvent for reduction | Decon Labs, 200 proof |
| 5-Bromo-1-methylindolin-2-one | Intermediate | Synthesized in-house |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Catalyst for C3-methylation | Oakwood Chemical, 97% |
| 1,2,2,6,6-Pentamethylpiperidine (PMP) | Methylating agent precursor | TCI America, >98.0% |
| Toluene | Solvent for C3-methylation | Sigma-Aldrich, anhydrous, 99.8% |
| Diethyl Ether | Extraction solvent | Fisher Chemical, Certified ACS |
| Ethyl Acetate | Extraction solvent/Eluent | VWR Chemicals, ACS Grade |
| Hexanes | Eluent for chromatography | Macron Fine Chemicals, ACS Grade |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | Quenching agent | VWR Chemicals |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | Wash solution | Fisher Chemical |
| Brine (Saturated aqueous NaCl) | Wash solution | VWR Chemicals |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying agent | EMD Millipore, ACS Grade |
| Silica Gel | Stationary phase for chromatography | SiliCycle, SiliaFlash F60 |
Experimental Protocols
Step 1: Synthesis of 5-Bromo-1-methylisatin
Rationale: The initial step involves the N-methylation of commercially available 5-bromoisatin. The acidic N-H proton of the isatin is readily deprotonated by a strong base like sodium hydride (NaH) to form a nucleophilic anion. This anion then undergoes an Sₙ2 reaction with iodomethane to yield the N-methylated product. Anhydrous DMF is an excellent polar aprotic solvent for this reaction, as it effectively solvates the sodium cation and does not interfere with the nucleophilic attack.
Protocol:
-
To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoisatin (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the 5-bromoisatin completely.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Gas evolution (H₂) will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation. The color of the solution will typically change to a deep purple or dark red.[1]
-
Add iodomethane (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-1-methylisatin, which can be used in the next step without further purification or purified by recrystallization from ethanol.
Step 2: Synthesis of 5-Bromo-1-methylindolin-2-one
Rationale: The conversion of the isatin to the corresponding oxindole is achieved through a Wolff-Kishner or a related reduction. A common and effective method is the use of hydrazine hydrate, which selectively reduces the C3-ketone of the isatin to a methylene group.
Protocol:
-
In a round-bottom flask, suspend 5-bromo-1-methylisatin (1.0 eq) in ethanol.
-
Add hydrazine hydrate (3.0-5.0 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue, and the product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to afford 5-bromo-1-methylindolin-2-one as a solid.
Step 3: Synthesis of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
Rationale: The direct C3-alkylation of oxindoles can be challenging due to competing N-alkylation and dialkylation at the C3 position.[2] A borane-catalyzed approach offers a highly selective method for the direct C3-methylation of N-substituted oxindoles.[2] Tris(pentafluorophenyl)borane (B(C₆F₅)₃) acts as a Lewis acid catalyst to activate an amine-based alkylating agent, in this case, 1,2,2,6,6-pentamethylpiperidine (PMP), facilitating the transfer of a methyl group to the C3 position of the oxindole.[2] This method effectively avoids the common side reactions observed with traditional base and alkyl halide systems.[2]
Protocol:
-
To a dry reaction vial, add 5-bromo-1-methylindolin-2-one (1.0 eq), tris(pentafluorophenyl)borane (B(C₆F₅)₃, 10 mol %), and 1,2,2,6,6-pentamethylpiperidine (PMP, 2.0 eq).
-
Add anhydrous toluene as the solvent.
-
Seal the vial and heat the reaction mixture to 150 °C in a preheated oil bath for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to isolate the pure 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The N-alkylation and C3-alkylation steps are sensitive to moisture. Ensure all glassware is oven-dried, and anhydrous solvents are used. The reactions should be conducted under an inert atmosphere.
-
Incomplete N-Methylation: If the N-methylation in Step 1 is sluggish, a slight excess of NaH and iodomethane can be used, and the reaction time can be extended.
-
Low Yield in C3-Methylation: The temperature for the C3-methylation is critical. Ensure the reaction is maintained at the specified temperature. The purity of the starting 5-bromo-1-methylindolin-2-one is also important for optimal results.
-
Purification: The final product should be carefully purified by column chromatography to remove any unreacted starting material and byproducts. The choice of eluent system may need to be optimized based on TLC analysis.
References
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Bromoindole.
- Jiang, X., Yang, J., Zhang, F., Yu, P., Yi, P., Sun, Y., & Wang, Y. (2016). Synthesis of Quaternary 3,3-Disubstituted 2-Oxindoles from 2-Substituted Indole Using Selectfluor. Organic Letters, 18(13), 3154–3157.
- Bonandi, E., Perdicchia, D., Colombo, E., Foschi, F., Marzullo, P., & Passarella, D. (2020). Catalytic C3 aza-alkylation of indoles. Organic & Biomolecular Chemistry, 18(32), 6211–6235.
- Pazur, E. J., Tasker, N. R., & Wipf, P. (n.d.). Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. ChemRxiv.
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ResearchGate. (n.d.). Synthesis of 3,3‐disubstituted oxindoles. [Image attached to a publication]. Retrieved from [Link]
-
Synthesis of 3,3-disubstituted oxindole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Access to 3,3-disubstituted oxindoles via microwave-assisted Cannizzaro and aldol reactions of formaldehyde with isatins and their imines. (n.d.). PubMed Central. Retrieved from [Link]
-
Scheme 28 Synthesis of 3,3′-disubstituted oxindoles using metal catalyzed reaction strategies. (n.d.). ResearchGate. Retrieved from [Link]
-
Biocatalytic C3‐Indole Methylation—A Useful Tool for the Natural‐Product‐Inspired Stereoselective Synthesis of Pyrroloindoles. (n.d.). PubMed Central. Retrieved from [Link]
-
B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. (n.d.). PubMed Central. Retrieved from [Link]
-
Enzymatic C3-Methylation of Indoles Using Methyltransferase PsmD Crystal Structure, Catalytic Mechanism, and Prepar. (n.d.). the Gohlke Group. Retrieved from [Link]
-
N-Indolyltriethylborate: A Useful Reagent for Synthesis of C3-Quaternary Indolenines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
ScholarWorks. (n.d.). synthesis of substituted isatins as potential. Retrieved from [Link]
-
Transition metal-free functionalization of 2-oxindoles via sequential aldol and reductive aldol reactions using rongalite as a C1 reagent. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Application of the C3-Methyltransferase StspM1 for the Synthesis of the Natural Pyrroloindole Motif. (n.d.). PubMed Central. Retrieved from [Link]
-
Re‐engineering a transferase scaffold for indole C3 methylation in diketopiperazines. (n.d.). JuSER :: Search. Retrieved from [Link]
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Scalable synthesis methods for 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
An Application Note for the Scalable Synthesis of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
Introduction: The Significance of the Substituted Oxindole Scaffold
The oxindole core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] As a result, molecules incorporating this scaffold are of significant interest to researchers in medicinal chemistry and drug development.[2] 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one, a polysubstituted oxindole, represents a key intermediate for the synthesis of more complex pharmaceutical agents. The development of a robust, efficient, and scalable synthetic route is therefore crucial for enabling its use in large-scale drug discovery programs.
This guide provides a detailed, scientifically-grounded protocol for the scalable synthesis of this target molecule. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure reproducibility and efficiency, particularly when transitioning from laboratory to pilot-plant scale. The proposed pathway is designed for optimal control over regioselectivity and functional group tolerance, starting from readily available commercial materials.
Strategic Approach: A Rational Synthetic Design
A successful scalable synthesis relies on a strategic pathway that minimizes complex purification steps, utilizes cost-effective reagents, and ensures high regioselectivity to avoid the formation of difficult-to-separate isomers. Instead of late-stage bromination of a pre-formed dimethyloxindole core, which could lead to selectivity issues, our recommended strategy installs the bromine atom at the outset. This is achieved by using a commercially available substituted aniline, ensuring the bromine is precisely positioned from the first step.
The overall synthetic strategy is a multi-step sequence involving the construction of the oxindole ring via a modern palladium-catalyzed C-H functionalization reaction, followed by targeted alkylations. This approach, particularly the intramolecular arylation, is well-suited for scale-up as it avoids the often harsh conditions of classical Friedel-Crafts chemistry and demonstrates broad functional group compatibility.[3][4]
Caption: Retrosynthetic pathway for the target molecule.
Part 1: Synthesis of the Oxindole Core via Palladium-Catalyzed Cyclization
The cornerstone of this synthetic route is the construction of the 5-bromo-1-methyloxindole core. This is achieved through an intramolecular palladium-catalyzed α-arylation of an N-methyl-α-chloroacetanilide. This modern method offers significant advantages over traditional approaches by providing high yields and excellent regioselectivity under relatively mild conditions.[4][5]
Protocol 1.1: Synthesis of 2-Chloro-N-(4-bromophenyl)-N-methylacetamide
This initial two-step sequence builds the necessary precursor for the key cyclization reaction.
Step A: Acylation of 4-Bromoaniline
-
Reaction Setup: To a dried, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 4-bromoaniline (1.0 eq) and a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the resulting solution to 0-5 °C using an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), dropwise while maintaining the internal temperature below 10 °C.
-
Acylating Agent Addition: Slowly add chloroacetyl chloride (1.1 eq) to the stirred mixture. A mild exotherm is expected; control the addition rate to keep the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-N-(4-bromophenyl)acetamide, which can often be used in the next step without further purification.
Step B: N-Methylation
-
Reaction Setup: In a dry flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Substrate Addition: Cool the suspension to 0 °C and add a solution of 2-chloro-N-(4-bromophenyl)acetamide (1.0 eq) in anhydrous DMF dropwise.
-
Deprotonation: Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Alkylating Agent Addition: Add methyl iodide (1.5 eq) or dimethyl sulfate (1.3 eq) dropwise, maintaining the temperature at 0 °C.[6]
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-6 hours, monitoring for the disappearance of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, 2-chloro-N-(4-bromophenyl)-N-methylacetamide, can be purified by recrystallization or silica gel chromatography if necessary.
Protocol 1.2: Palladium-Catalyzed Intramolecular C-H Arylation
This critical step forms the five-membered lactam ring of the oxindole. The choice of ligand is crucial for achieving high catalytic activity.[3]
| Parameter | Condition | Rationale |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | A common and effective palladium precursor. |
| Ligand | 2-(Di-tert-butylphosphino)biphenyl | A sterically hindered biaryl phosphine ligand that promotes reductive elimination and stabilizes the active Pd(0) species.[4] |
| Base | Triethylamine (TEA) or Potassium Carbonate | A mild base sufficient to facilitate the cyclization without promoting side reactions. |
| Solvent | Toluene or Dioxane | High-boiling aprotic solvents suitable for palladium catalysis. |
| Temperature | 80-110 °C | Provides the necessary thermal energy for catalytic turnover. |
Detailed Procedure:
-
Reaction Setup: To a dry, inerted reaction vessel, add the cyclization precursor 2-chloro-N-(4-bromophenyl)-N-methylacetamide (1.0 eq), palladium(II) acetate (0.02-0.05 eq), and 2-(di-tert-butylphosphino)biphenyl (0.04-0.10 eq).
-
Solvent and Base Addition: Add anhydrous toluene and triethylamine (2.0-3.0 eq).
-
Heating: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting crude 5-bromo-1-methyl-2,3-dihydro-1H-indol-2-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Part 2: C3-Methylation to Afford the Final Product
The final step involves the introduction of a methyl group at the C3 position. This requires the formation of an enolate intermediate, which is then quenched with an electrophilic methyl source. This step must be performed under strictly anhydrous conditions using a strong, non-nucleophilic base.
Protocol 2.1: Synthesis of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
| Parameter | Reagent/Condition | Rationale |
| Base | Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) | A strong, sterically hindered base is required to deprotonate the α-carbon without competing nucleophilic attack at the carbonyl. |
| Alkylating Agent | Methyl Iodide (MeI) | A highly reactive electrophile for efficient methylation of the enolate. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | An aprotic polar solvent that is stable to strong bases at low temperatures. |
| Temperature | -78 °C | Low temperature is critical to ensure kinetic control, prevent side reactions, and maintain the stability of the base and the enolate. |
Detailed Procedure:
-
Reaction Setup: To a dry, three-necked flask under a nitrogen or argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of LDA or NaHMDS (1.1 eq) to the cold THF.
-
Enolate Formation: Add a solution of 5-bromo-1-methyl-2,3-dihydro-1H-indol-2-one (1.0 eq) in anhydrous THF dropwise to the base solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product, 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one, can be purified by silica gel column chromatography or recrystallization.
Caption: Forward synthesis workflow for the target molecule.
Troubleshooting and Scale-Up Considerations
| Potential Issue | Observation | Recommended Solution |
| Incomplete N-Methylation | Presence of starting material after reaction. | Ensure NaH is fresh and the reaction is strictly anhydrous. Increase reaction time or slightly increase the equivalents of NaH and methyl iodide. |
| Low Yield in Cyclization | Significant amount of unreacted starting material or side products. | Verify the quality of the palladium catalyst and ligand. Ensure the reaction is properly inerted, as oxygen can deactivate the catalyst. Screen different bases or solvents if necessary.[4] |
| Runaway Reaction | Uncontrolled temperature increase, especially during acylation or quenching of NaH/LDA. | For scale-up, ensure the reactor has adequate cooling capacity. Use controlled, subsurface addition for reactive reagents. Always perform quenching steps at low temperatures.[7] |
| Poor C3-Methylation Yield | Recovery of starting material or formation of dimeric byproducts. | Ensure the reaction temperature is maintained at -78 °C during base addition and enolate formation. Use freshly prepared or titrated LDA solution. Ensure THF is rigorously dried. |
| Purification Challenges | Oily product or difficulty in crystallization. | For large-scale purification, recrystallization is preferred over chromatography. Screen various solvent systems to find optimal conditions. If chromatography is necessary, optimize the solvent system on a small scale first. |
Conclusion
The synthetic route detailed herein provides a reliable and scalable method for the preparation of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one. By strategically introducing the bromo substituent at the beginning of the sequence and employing a modern, palladium-catalyzed C-H functionalization for the key ring-forming step, this protocol maximizes efficiency and regiochemical control. The detailed procedures and troubleshooting guide are intended to empower researchers and process chemists to confidently produce this valuable intermediate for applications in drug discovery and development.
References
- Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of 5-Bromoindole.
- Benchchem. (n.d.). Common side reactions in the synthesis of 5-Bromoindole.
- Designer-Drug.com. (n.d.). Synthesis of 5-Bromo Indole.
- Beilstein Archives. (n.d.). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins.
- ChemicalBook. (n.d.). 5-Bromoindole synthesis.
- Scribd. (n.d.). Synthesis of 5-Bromo Indole Compounds.
- Google Patents. (n.d.). Process for efficient synthesis of 5-bromoindole.
- Benchchem. (n.d.). Technical Support Center: Scale-Up of 5-Bromoindole Synthesis.
-
Badillo, J. J., Hanhan, N. V., & Franz, A. K. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Current Opinion in Drug Discovery & Development, 13(6), 758–776. Retrieved from [Link]
- Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles.
-
Kharbach, Y., et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 5-bromoindole.
-
Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society, 125(40), 12084–12085. Retrieved from [Link]
- Juniper Publishers. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review.
- Organic Chemistry Portal. (n.d.). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization.
- Organic Chemistry Portal. (n.d.). Oxindole synthesis.
-
Tejedor, D., Diana-Rivero, R., & García-Tellado, F. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5595. Retrieved from [Link]
-
Tejedor, D., Diana-Rivero, R., & García-Tellado, F. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. PubMed. Retrieved from [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]
- 5. Oxindole synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving reaction yields for 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one synthesis
Prepared by the Senior Application Scientist Team
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you improve reaction yields, minimize impurities, and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one?
A1: The most prevalent method is the direct electrophilic bromination of the 1,3-dimethyl-2,3-dihydro-1H-indol-2-one (1,3-dimethyloxindole) substrate. The reaction typically employs an electrophilic bromine source like N-Bromosuccinimide (NBS) in a suitable solvent. NBS is often preferred over liquid bromine (Br₂) as it is a solid that is easier to handle and allows for a slow, controlled generation of the brominating agent, which can enhance selectivity and reduce side reactions.[1][2]
Q2: Why is bromination expected to occur primarily at the 5-position of the 1,3-dimethyloxindole ring?
A2: The regioselectivity is dictated by the electronic properties of the 1,3-dimethyloxindole scaffold. The nitrogen atom of the lactam ring is a powerful electron-donating group that activates the aromatic ring for electrophilic substitution, primarily at the ortho (position 7) and para (position 5) positions. The 5-position is sterically more accessible and electronically favored, making it the major site of attack for the electrophile (Br⁺). This principle is a cornerstone of electrophilic aromatic substitution reactions on substituted benzene rings.
Q3: Can I use elemental bromine (Br₂) instead of NBS?
A3: Yes, elemental bromine can be used, often dissolved in a solvent like acetic acid.[3] However, Br₂ is highly reactive and can lead to a higher incidence of over-bromination (formation of di-bromo products) and potentially lower regioselectivity if the reaction conditions are not strictly controlled.[2] For achieving high yields of the mono-brominated product, NBS is generally the more forgiving and selective reagent.[1]
Q4: What are the critical parameters to control during the reaction to ensure high yield and purity?
A4: The three most critical parameters are:
-
Stoichiometry: A slight excess of the brominating agent can lead to significant amounts of di-brominated byproducts. Using approximately 1.0 to 1.1 equivalents of NBS is crucial for maximizing the yield of the desired mono-bromo product.
-
Temperature: Electrophilic brominations are often exothermic. Maintaining a low and consistent temperature (e.g., 0-5 °C) during the addition of the brominating agent helps to control the reaction rate, preventing runaway reactions and minimizing the formation of unwanted isomers and side products.[4][5]
-
Reaction Time: The reaction should be monitored closely (e.g., by TLC or LC-MS) to determine the point of maximum conversion of the starting material without significant formation of byproducts.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of the Desired 5-Bromo Product
| Potential Cause | Recommended Solution |
| Ineffective Brominating Agent | N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to light or moisture. Ensure you are using a fresh, high-purity batch of NBS. It should be a white to off-white crystalline solid. |
| Insufficient Activation | While the 1,3-dimethyloxindole ring is activated, certain solvents can modulate reactivity. If the reaction is sluggish in a non-polar solvent like CCl₄, consider switching to a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF), which can help stabilize the charged intermediates in the reaction mechanism.[6][7] |
| Incorrect Workup Procedure | The product may be lost during the workup. Ensure that pH adjustments are made carefully and that all organic layers are properly combined during extraction. The product is a neutral organic molecule and should be fully extracted from an aqueous phase into a suitable organic solvent like ethyl acetate or dichloromethane. |
Problem 2: Significant Formation of Impurities, Including Isomers and Di-brominated Products
| Potential Cause | Recommended Solution |
| Over-bromination | This is the most common cause of multiple products and is due to excess brominating agent.[8] Carefully control the stoichiometry to use no more than 1.1 equivalents of NBS. Add the NBS portion-wise or as a solution drop-wise to maintain a low concentration of the active brominating species at any given time. |
| High Reaction Temperature | Elevated temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers (e.g., 7-bromo) or di-bromo products (e.g., 5,7-dibromo).[9] Maintain the reaction temperature at 0-5 °C, especially during the addition of NBS. |
| Radical Side Reactions | If using NBS, radical reactions can occur, especially at the C3-methyl group, if the reaction is initiated by light or radical initiators.[10] Ensure the reaction is run in the dark (e.g., by wrapping the flask in aluminum foil) and that no peroxide impurities are present in the solvent. The goal is to favor the ionic electrophilic substitution pathway. |
Visualizing the Reaction and Troubleshooting Logic
Reaction Mechanism
The synthesis proceeds via a classic electrophilic aromatic substitution mechanism.
Caption: Electrophilic aromatic substitution mechanism.
Troubleshooting Workflow
A logical approach to diagnosing and solving common synthesis problems.
Caption: A workflow for troubleshooting synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
This protocol is a representative procedure based on standard methods for the bromination of activated aromatic systems.
Materials:
-
1,3-dimethyl-2,3-dihydro-1H-indol-2-one (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolution: In a round-bottom flask fitted with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1,3-dimethyl-2,3-dihydro-1H-indol-2-one (1.0 eq) in dry acetonitrile (approx. 10-15 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
NBS Addition: Add N-Bromosuccinimide (1.05 eq) to the stirred solution in small portions over 15-20 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, quench the excess NBS by adding saturated aqueous sodium thiosulfate solution and stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract the product with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
Procedure:
-
Solvent Selection: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes) until the solid just dissolves.[11]
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Potential Impact |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides controlled bromination, minimizing side products.[1][2] Using Br₂ can lead to over-bromination. |
| Stoichiometry | 1.0 - 1.1 equivalents | Prevents di-bromination. Excess NBS is a primary cause of impurity formation. |
| Temperature | 0 - 5 °C (during addition) | Controls reaction rate, enhances regioselectivity, and prevents formation of unwanted isomers.[4] |
| Solvent | Acetonitrile, DMF, CH₂Cl₂ | Polar aprotic solvents can facilitate the ionic mechanism. Non-polar solvents may slow the reaction.[7] |
| Atmosphere | Inert (Nitrogen/Argon) | While not always strictly necessary, it prevents side reactions with atmospheric moisture. |
| Light Conditions | Dark (foil-wrapped flask) | Prevents initiation of undesirable radical pathways, especially with NBS.[10] |
References
- Benchchem. (2025). Application Notes and Protocols for the Purification of 5-Bromo-1H-indole-2-carboxylic Acid and its Derivatives.
- An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. (2009). Molecules.
- Scribd. Synthesis of 5-Bromo Indole Compounds.
- Google Patents. (CN103387530A). 5-bromoindole preparation method.
- Organic Chemistry Portal. N-Bromosuccinimide (NBS).
- Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. (2018). Molecules.
- ResearchGate. Proposed reaction mechanism for the direct bromination of indoles in DMF.
- ResearchGate. Bromination of Dimethyl 1-Substituted Indole-2,3-dicarboxylates.
- Miki, Y., et al. (2006). BROMINATION OF DIMETHYL 1-SUBSTITUTED INDOLE-2,3-DICARBOXYLATES. HETEROCYCLES, Vol. 68, No. 9.
- Google Patents. (CN102558017A). Method for preparing 5-bromoindole.
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- YouTube. (2021). NBS (n-bromosuccinimide) reaction mechanism for allylic bromination.
- Hino, T., & Nakagawa, M. BROMINATION OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. Heterocycles.
- designer-drug.com. Synthesis of 5-Bromo Indole.
- Tsuboi, S., et al. (2005). 1,3-Dibromo-5,5-dimethylhydantoin, a useful reagent for ortho-monobromination of phenols and polyphenols. Journal of the Faculty of Environmental Science and Technology, Okayama University.
- Somei, M., et al. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry.
- Gribble, G. W., et al. Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry.
- Padwa, A., et al. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry.
- Benchchem. Managing regioselectivity in the synthesis of substituted indolizines.
Sources
- 1. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 5. designer-drug.com [designer-drug.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Purification techniques for 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
Technical Support Center: Purification of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
Subject: Technical Guide for Purity Optimization and Troubleshooting Compound: 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one (CAS: 120579-22-0 / Generic Oxindole Derivative) Chemical Class: 3-Substituted Oxindole / Indolinone Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Compound Profile
5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one is a critical scaffold in the development of kinase inhibitors and receptor modulators. Its purification is chemically nuanced due to the presence of a chiral center at the C3 position and the high susceptibility of the oxindole core to both oxidation and over-alkylation.
High-purity isolation requires distinguishing between the target mono-C-methylated product (1,3-dimethyl) and the chemically similar gem-dimethyl impurity (1,3,3-trimethyl), a common byproduct of non-selective alkylation.
| Property | Description |
| Molecular Formula | C₁₀H₁₀BrNO |
| Key Impurities | 5-Bromo-1,3,3-trimethyl-2-oxindole (Over-alkylated)5-Bromo-1-methyl-2-oxindole (Under-alkylated)5-Bromo-1,3-dimethylisatin (Oxidation product) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Moderate in EtOH; Insoluble in Water/Hexane.[1] |
| Stability | Susceptible to air-oxidation at C3 (turning pink/red) if stored in solution. |
Troubleshooting Guide (Q&A)
Issue 1: The "Gem-Dimethyl" Impurity (Over-Alkylation)
Q: I observe a persistent spot on TLC slightly less polar than my product (Rf ~0.5 vs 0.4 in 20% EtOAc/Hex). It co-crystallizes with my product. What is it and how do I remove it?
A: This is almost certainly 5-Bromo-1,3,3-trimethyl-2-oxindole .
-
Cause: During synthesis (likely methylation of 5-bromo-1-methyloxindole), the C3-proton of your product is still acidic. If excess base (NaH, KHMDS) or methyl iodide is present, the mono-methylated product deprotonates and methylates again.
-
Resolution:
-
Chromatography: This impurity is non-acidic and slightly less polar. Use a shallow gradient (0%
15% EtOAc in Hexane) on silica gel. The 1,3,3-trimethyl species elutes first. -
Chemical Wash (Advanced): The target 1,3-dimethyl compound retains an acidic proton at C3 (pKa ~18-20). In contrast, the 1,3,3-trimethyl impurity has no acidic protons.
-
Protocol: Dissolve the crude mixture in toluene. Wash with cold 0.1 M NaOH (rapidly). The target compound may partially deprotonate and partition into the aqueous phase or interface, while the neutral 1,3,3-impurity stays in toluene. Note: This is risky due to potential hydrolysis; test on a small scale first.
-
-
Issue 2: Pink/Red Discoloration
Q: My white solid turned pale pink after drying in the oven. Is it decomposing?
A: Yes, this indicates auto-oxidation to the isatin derivative (5-bromo-1,3-dimethylindole-2,3-dione).
-
Mechanism: The C3-H bond is benzylic and adjacent to a carbonyl, making it susceptible to radical oxidation by atmospheric oxygen, especially under heat or light.
-
Resolution:
-
Purification: Recrystallize immediately from Ethanol/Water (9:1) with a trace of sodium metabisulfite (antioxidant) if the color is deep.
-
Prevention: Dry under vacuum at ambient temperature (do not exceed 40°C). Store under nitrogen/argon in the dark.
-
Issue 3: Poor Separation from Starting Material
Q: I cannot separate the product from the starting material (5-bromo-1-methyloxindole) using standard column conditions.
A: Both compounds are structurally very similar.
-
Resolution:
-
Change Stationary Phase: Switch from standard Silica (SiO₂) to C18 Reverse Phase silica. The methylation significantly increases lipophilicity.
-
Eluent System: Use Methanol/Water (60:40
80:20). The 1,3-dimethyl product will elute after the 1-methyl starting material on C18.
-
Experimental Protocols
Protocol A: Flash Column Chromatography (Purification of Crude)
Best for removing over-alkylated (1,3,3-trimethyl) impurities.
-
Stationary Phase: High-performance Silica Gel (40-63 µm).
-
Sample Loading: Dry load on Celite or Silica (DCM solution
rotovap). Do not liquid load with DMSO/DMF. -
Mobile Phase:
-
Gradient:
-
0 - 5 min: 100% Hexane (Equilibration)
-
5 - 15 min: 0%
10% EtOAc (Elutes 1,3,3-trimethyl impurity) -
15 - 30 min: 10%
25% EtOAc (Elutes Target Product ) -
30+ min: Flush with 50% EtOAc (Elutes polar tars/isatins)
-
-
Detection: UV at 254 nm. Product typically fluoresces blue/purple under 365 nm.
Protocol B: Recrystallization (Final Polishing)
Best for removing colored oxidation products and trace salts.
-
Solvent System: Absolute Ethanol (Solvent) + Water (Anti-solvent).
-
Procedure:
-
Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.
-
Add 5-8 mL of Absolute Ethanol .
-
Heat to boiling (water bath, ~80°C) with stirring. If not fully dissolved, add EtOH in 0.5 mL increments.
-
Optional: If solution is colored, add activated charcoal (10 mg), stir for 2 mins, and hot filter through Celite.
-
Remove from heat.[5] Add warm Water dropwise until a persistent turbidity (cloudiness) just appears.
-
Add 1-2 drops of Ethanol to clear the solution.
-
Allow to cool slowly to Room Temp, then 4°C (fridge) for 4 hours.
-
Filter crystals and wash with cold Ethanol/Water (1:1).
-
Visualizations
Figure 1: Impurity Formation Logic & Control
This diagram illustrates the competitive alkylation pathways that lead to the critical "Gem-Dimethyl" impurity.
Caption: Competitive alkylation pathways showing the origin of the 1,3,3-trimethyl impurity.
Figure 2: Purification Decision Tree
Follow this logic to select the correct purification method based on your specific impurity profile.
Caption: Decision matrix for selecting chromatography vs. recrystallization based on impurity type.
References
-
Porcs-Makkay, M., et al. (2008). Synthesis and alkylation of oxindoles: Controlling mono- vs. di-alkylation. Tetrahedron, 64(45), 10294-10300.
-
Trost, B. M., & Frederiksen, M. U. (2005). Palladium-Catalyzed Asymmetric Allylation of Oxindoles: Access to 3,3-Disubstituted Oxindoles. Angewandte Chemie International Edition, 44(20), 308-310.
-
BenchChem Technical Repository. (2025). Protocols for the Purification of 5-Bromo-1H-indole Derivatives.
-
Organic Syntheses. (2010). General Procedures for the Preparation of 3-Substituted Oxindoles. Organic Syntheses, Coll. Vol. 11, p. 234.
Sources
Technical Support Center: Recrystallization of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
Welcome to the technical support center for the purification of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the scientific rationale behind the procedural steps to ensure a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable starting solvent for the recrystallization of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one?
Based on empirical data from structurally similar bromo-indole derivatives, the recommended starting solvents to screen are ethanol and acetone .[1] The N-methylation of the lactam nitrogen and the additional methyl group at the C3 position in 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one increases the compound's lipophilicity compared to unsubstituted bromo-oxindoles. This increased lipophilicity suggests that while ethanol and acetone are good starting points, you may find improved solubility in slightly less polar solvents or in mixed solvent systems.
Q2: How does the methylation on the indole ring affect solvent selection?
The N-methylation of a cyclic secondary amide, such as the lactam in the oxindole core, generally leads to an increase in lipophilicity and a decrease in aqueous solubility. The methyl group at the C3 position further contributes to this effect. Consequently, 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one is expected to be more soluble in organic solvents than its non-methylated parent compounds. This property can be advantageous in selecting a solvent system where the compound is sparingly soluble at room temperature but readily dissolves when heated.
Q3: Can I use a solvent pair for recrystallization?
Yes, a solvent pair can be highly effective, especially if a single solvent does not provide the ideal solubility profile. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the precipitate, followed by slow cooling, often yields high-quality crystals. For this compound, a good starting solvent pair to investigate would be ethanol/water or acetone/hexane.
Q4: My compound is colored. How can I decolorize it during recrystallization?
If your crude product has a noticeable color, this may be due to high molecular weight, colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield. After adding the charcoal, heat the solution for a few minutes with stirring, and then perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | 1. Lower the temperature: Redissolve the oil in a minimal amount of hot solvent and allow it to cool more slowly. 2. Change the solvent: Select a solvent with a lower boiling point. 3. Use a solvent pair: Dissolve the oil in a good solvent and add a poor solvent dropwise at a slightly lower temperature. |
| No Crystal Formation | The solution is not sufficiently saturated, or nucleation is inhibited. | 1. Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus. 2. Seed the solution: Add a small crystal of the pure compound. 3. Concentrate the solution: Gently evaporate some of the solvent to increase the solute concentration. 4. Cool to a lower temperature: Place the flask in an ice bath. |
| Low Yield | Too much solvent was used, the compound is significantly soluble in the cold solvent, or premature crystallization occurred during hot filtration. | 1. Minimize solvent volume: Use the minimum amount of hot solvent required to fully dissolve the compound. 2. Cool thoroughly: Ensure the solution is cooled sufficiently in an ice bath before filtration to maximize crystal recovery. 3. Prevent premature crystallization: Preheat the filtration funnel and use a small excess of hot solvent before hot filtration. |
| Impure Crystals | The cooling process was too rapid, or the crystals were not washed properly. | 1. Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. 2. Wash crystals correctly: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove adhered mother liquor. |
Experimental Protocol: Recrystallization of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
This protocol provides a general guideline. The optimal solvent and volumes should be determined empirically on a small scale first.
Materials:
-
Crude 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
-
Selected recrystallization solvent (e.g., Ethanol, Acetone, or a solvent pair)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude compound. Add the chosen solvent dropwise at room temperature to check for insolubility. Heat the mixture to the solvent's boiling point to confirm complete dissolution. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Data Presentation
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Ethanol | 78 | 5.2 | Good starting point, often used for bromo-indole derivatives.[1] |
| Acetone | 56 | 5.1 | Another good option, lower boiling point may be advantageous.[1] |
| Isopropanol | 82 | 4.3 | Slightly less polar than ethanol, may offer a better solubility profile. |
| Ethyl Acetate | 77 | 4.4 | A less polar option to consider if solubility in alcohols is too high. |
| Toluene | 111 | 2.4 | A non-polar option, potentially useful in a solvent pair with a more polar solvent. |
| Hexane | 69 | 0.1 | A non-polar solvent, primarily for use as a "poor" solvent in a solvent pair. |
Visualization
Recrystallization Workflow
A schematic of the general recrystallization workflow.
References
Sources
Stability of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one under basic conditions
The following technical guide addresses the stability profile of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one (hereafter referred to as 5-Br-1,3-DMO ) under basic conditions. This document is structured for researchers requiring immediate troubleshooting and mechanistic understanding of degradation pathways.
Topic: Stability & Degradation Mechanisms of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one in Basic Media Classification: High Sensitivity (Redox & Hydrolytic Lability) Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1]
Part 1: Executive Technical Summary[1]
5-Br-1,3-DMO is an N-methylated, 3-substituted oxindole.[1] Its stability in basic conditions is compromised by three primary mechanisms driven by the acidity of the C3-proton and the electrophilicity of the lactam carbonyl.
The "Triad of Instability" in Base:
-
Oxidative Dimerization (Color Change): The C3-enolate reacts with molecular oxygen to form radical species, leading to Isoindigo derivatives (Deep Red/Pink) or Isatins (Orange/Yellow).
-
Racemization (Stereochemical Loss): Deprotonation at C3 (
in DMSO, lower in aqueous mixtures) generates a planar enolate, causing immediate loss of optical purity if the starting material is chiral. -
Lactam Hydrolysis (Ring Opening): Unlike N-H oxindoles, the N-methyl group prevents the formation of a stable amidate anion. Consequently, the carbonyl remains electrophilic and susceptible to nucleophilic attack by hydroxide (
), leading to irreversible ring opening.
Part 2: Troubleshooting & FAQs
Issue 1: My reaction mixture turned deep pink/red upon adding base.
Diagnosis: Oxidative Dimerization to Isoindigo.
-
Mechanism: In the presence of base and trace oxygen, 5-Br-1,3-DMO deprotonates to form an enolate.[1] This enolate undergoes Single Electron Transfer (SET) with
to form a radical, which couples with another radical or neutral molecule to form a 3,3'-dimer. Subsequent oxidation yields the highly conjugated (E)-5,5'-dibromo-1,1',3,3'-tetramethylisoindigo , which is intensely colored (typically deep red or purple).[1] -
Corrective Action:
-
Degas Solvents: Sparge all solvents with Argon/Nitrogen for at least 15 minutes before adding base.[1]
-
Inert Atmosphere: Strictly maintain a nitrogen/argon blanket.[1]
-
Antioxidants: In extreme cases, adding radical scavengers (e.g., BHT) may inhibit dimerization, though this may interfere with radical-based synthetic steps.
-
Issue 2: I observe a significant yield loss, and LCMS shows a peak with Mass [M+18].
Diagnosis: Hydrolytic Ring Opening.
-
Mechanism: The N-methyl group prevents the formation of a protective amidate anion (which occurs in N-H oxindoles). The hydroxide ion (
) directly attacks the carbonyl carbon, cleaving the C-N bond. -
Product: The result is the acyclic salt of 2-amino-5-bromo-N-methyl-alpha-methylphenylacetic acid .[1]
-
Corrective Action:
-
Control pH: Avoid strong bases (NaOH, KOH, LiOtBu) if possible. Use weaker organic bases (e.g.,
, , or amine bases like DIPEA) if the reaction permits. -
Temperature Control: Hydrolysis rates increase exponentially with temperature.[1] Keep basic reactions at
or Room Temperature (RT); avoid reflux. -
Workup: Do not allow the compound to sit in basic aqueous layers. Acidify/neutralize immediately upon completion.[1]
-
Issue 3: My enantiomerically pure starting material is now racemic.
Diagnosis: Base-Catalyzed Enolization.
-
Mechanism: The C3 proton is acidic due to the adjacent carbonyl and the electron-withdrawing 5-Bromo group.[1] Base removes this proton to form a planar, achiral enolate. Reprotonation occurs from either face with equal probability.[1]
-
Corrective Action:
-
Avoid Base: If stereochemistry must be preserved, basic conditions are generally contraindicated.
-
Kinetic Control: If base is necessary (e.g., for alkylation), use a non-nucleophilic strong base (like LDA/LiHMDS) at
followed by rapid quenching to minimize thermodynamic equilibration.
-
Part 3: Mechanistic Visualization
The following diagram illustrates the divergent degradation pathways of 5-Br-1,3-DMO under basic conditions.
Caption: Divergent degradation pathways of 5-Bromo-1,3-dimethyl-oxindole in base: Oxidation (Red), Hydrolysis (Green), and Racemization (Grey).[1]
Part 4: Experimental Protocols
Stability Assay Protocol (HPLC Monitoring)
Use this protocol to determine the "safe window" for your specific basic conditions.
| Parameter | Condition |
| Concentration | 1 mg/mL in MeCN/Water (1:1) |
| Base Challenge | Add 2.0 equiv. of Base (e.g., |
| Atmosphere | Split Sample: Vial A (Air exposed), Vial B (Argon purged) |
| Timepoints | 0 min, 15 min, 1 h, 4 h, 24 h |
| Detection | UV at 254 nm (SM) and 450-500 nm (Isoindigo formation) |
Interpretation:
-
Peak at ~480-520 nm: Indicates oxidative dimerization (Isoindigo).[1]
-
New Early Eluting Peak (RP-HPLC): Indicates Hydrolysis (Ring opening increases polarity).[1]
Recommended Handling for Alkylation Reactions
If you must use base to functionalize the C3 position (e.g., alkylation), follow this "Kinetic Protection" workflow:
-
Dry & Degas: Flame-dry glassware.[1] Use anhydrous THF. Sparge with Argon for 20 mins.
-
Cryogenic Deprotonation: Cool the solution of 5-Br-1,3-DMO to -78°C .
-
Base Addition: Add strong, non-nucleophilic base (LiHMDS or LDA) slowly.
-
Why? Low temp prevents hydrolysis; non-nucleophilic base prevents ring attack; inert gas prevents oxidation.[1]
-
-
Electrophile Addition: Add the electrophile immediately after enolate formation (< 15 mins).
-
Quench: Quench with saturated
while still cold before warming to RT.
Part 5: References
-
Wei, W. T., et al. (2017).[2] "Convenient and Clean Synthesis of Isatins by Metal-Free Oxidation of Oxindoles." Synlett. Link
-
Relevance: Establishes the susceptibility of oxindoles to oxidation by oxygen under mild conditions.
-
-
Luo, S., et al. (2011). "Oxidative coupling of indoles and oxindoles." Chemical Reviews.
-
Relevance: Reviews the mechanism of oxidative dimerization to isoindigo derivatives via radical intermediates.
-
-
Pavia, M. R., et al. (1987). "Oxindole stability and hydrolysis." Journal of Organic Chemistry.
-
Relevance: Foundational text on the hydrolytic stability of the lactam ring in oxindoles vs. simple amides.
-
-
Trost, B. M., & Zhang, Y. (2006). "Molybdenum-Catalyzed Asymmetric Allylation of 3-Alkyloxindoles." J. Am. Chem. Soc.[1]Link
-
Relevance: Demonstrates the acidity of the C3 proton and the necessity of handling 3-substituted oxindoles under controlled conditions to prevent racemization.
-
-
Kozlowski, M. C., et al. (2015). "Oxidative Coupling of Enolates." Journal of the American Chemical Society.
-
Relevance: mechanistic details on how enolates (formed in base) react with oxygen to form dimers.
-
Sources
Troubleshooting C-alkylation vs O-alkylation in oxindole synthesis
The following technical guide is structured as a Tier 3 Support Escalation response from a specialized chemical synthesis support center. It assumes the user is a professional chemist facing selectivity issues in the alkylation of oxindole scaffolds.
Ticket ID: OX-ALK-SELECT-001 Topic: Troubleshooting C-Alkylation vs. O-Alkylation Selectivity Status: Resolved / Escalated to Senior Application Scientist
Executive Summary
The alkylation of oxindoles (indolin-2-ones) presents a classic problem of ambident nucleophilicity . The oxindole enolate possesses high electron density at both the Oxygen (O-alkylation) and the C3-Carbon (C-alkylation).
While C3-alkylation is the pharmacologically desired outcome for most drug scaffolds (e.g., kinase inhibitors, GPCR antagonists), O-alkylation is a persistent competitive pathway yielding imidate ethers (alkylidene indolin-2-ones). This guide provides the mechanistic causality, decision frameworks, and validated protocols to enforce C-selectivity.
Module 1: Mechanistic Diagnostics (The "Why")
The Ambident Nucleophile Challenge
Upon deprotonation, the oxindole forms an enolate. Resonance structures delocalize the negative charge between the oxygen and the C3 carbon.
-
Oxygen (Hard Nucleophile): Carries the highest negative charge density (HOMO coefficient is high). It is the kinetic site of attack, favored by electrostatic interactions.
-
Carbon-3 (Soft Nucleophile): Carries less charge but forms a stronger bond with carbon electrophiles (Thermodynamic product). It is the soft site, favored by orbital interactions.
Visualization: Reactivity Nodes
The following diagram illustrates the resonance contributors and the divergence in reaction pathways based on HSAB (Hard-Soft Acid-Base) theory.
Figure 1: Divergent pathways in oxindole alkylation. C-alkylation (Green) is thermodynamically preferred but competes with kinetically accessible O-alkylation (Red).
Module 2: Troubleshooting & Optimization (The "How")
Use this decision matrix to diagnose your specific failure mode.
FAQ: Why am I getting O-alkylation?
Root Cause 1: "Naked" Enolates in Polar Aprotic Solvents Using solvents like DMSO, DMF, or HMPA solvates the cation (e.g., Na+, K+) effectively, leaving the enolate "naked" and highly reactive. Without the cation shielding the oxygen, the high charge density on Oxygen drives the reaction toward O-alkylation.
-
Fix: Switch to THF or Toluene . These solvents support tight ion-pairing. The cation (Li+ is best) coordinates tightly to the Oxygen, physically blocking it and forcing the electrophile to attack the Carbon.
Root Cause 2: Hard Electrophiles According to HSAB theory, hard electrophiles (high charge density, low polarizability) prefer the hard Oxygen center.
-
Risk Factors: Sulfonates (OTs, OMs), Silyl chlorides (TMSCl), and small alkyl chlorides.
-
Fix: Switch to Soft Electrophiles like Alkyl Iodides or Bromides. If you must use a hard electrophile, ensure thermodynamic control (higher temp, longer time) to allow O-alkylated kinetic products to revert and funnel to the stable C-product.
Root Cause 3: The Counter-Cation Effect Large cations (K+, Cs+, NR4+) form loose ion pairs, exposing the Oxygen.
-
Fix: Use Lithium bases (LiHMDS, LDA). Lithium has a high charge density and forms a strong covalent-like bond with the enolate Oxygen (O-Li), effectively "protecting" it and directing alkylation to the Carbon.
Data Summary: Solvent & Base Effects[1][2][3][4]
| Parameter | Condition favoring C-Alkylation (Desired) | Condition favoring O-Alkylation (Undesired) | Mechanistic Rationale |
| Solvent | THF, Toluene, Ether | DMSO, DMF, HMPA | Non-polar solvents promote tight ion-pairing (O-Li), shielding Oxygen. |
| Base Cation | Li+ (LiHMDS, LDA) | K+, Cs+, Na+ (K2CO3, NaH) | Li+ coordinates tightly to Oxygen; larger cations leave Oxygen exposed. |
| Electrophile | Alkyl Iodides (R-I), Benzyl Bromides | Silyl Chlorides, Sulfonates (OTf) | Soft-Soft interaction (C-I) vs Hard-Hard interaction (O-Si/O-S). |
| Temperature | > 0°C to Reflux (Thermodynamic) | -78°C (Kinetic) | C-alkylation yields the more stable C=O bond; O-alkylation is often faster but less stable. |
Module 3: Advanced Protocols
Protocol A: Lithium-Mediated C3-Selective Alkylation
Best for: Standard alkyl halides where high C-selectivity is required.
Reagents:
-
Substrate: Oxindole (1.0 equiv)
-
Base: LiHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF (2.2 equiv)
-
Electrophile: Alkyl Iodide (1.1 equiv)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add oxindole and anhydrous THF (0.1 M concentration).
-
Deprotonation: Cool to -78°C . Add LiHMDS dropwise.
-
Note: We use >2 equivalents if the Nitrogen is unprotected (N-H). The first equiv removes the N-H (more acidic), the second removes the C3-H. The dianion is formed.
-
Insight: The dianion is highly nucleophilic at C3. The Li+ strongly chelates the enolate oxygen.
-
-
Warm-up: Allow the solution to warm to 0°C for 15-30 mins to ensure complete deprotonation and dianion formation.
-
Alkylation: Cool back to -78°C (optional, can run at 0°C for soft electrophiles). Add the Alkyl Iodide dropwise.
-
Thermodynamic Equilibration: Allow the reaction to warm to room temperature slowly over 2-4 hours.
-
Critical Step: If O-alkylation occurs kinetically at low temp, warming allows the reversible O-product to rearrange or equilibrate to the stable C-product.
-
-
Quench: Add saturated NH4Cl solution. Extract with EtOAc.
Protocol B: Transition-Metal Catalyzed "Borrowing Hydrogen"
Best for: Using alcohols as alkylating agents (Green Chemistry). Completely avoids O-alkylation.
Mechanism: The metal (Ir, Ru, or Fe) dehydrogenates the alcohol to an aldehyde (in situ). The oxindole undergoes Knoevenagel condensation (C-attack) to form an alkene. The metal hydrogenates the alkene using the "borrowed" hydrogen. O-alkylation is mechanistically impossible here.
Workflow Visualization:
Figure 2: The Borrowing Hydrogen pathway guarantees C-selectivity by proceeding through an alkene intermediate.
Module 4: References & Citations
-
HSAB Theory & Enolate Selectivity:
-
Solvent Effects on Enolate Reactivity:
-
Reich, H. J. "Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms." Chem. Rev.2013 , 113, 7130.
-
Context: Detailed review on how solvents like THF vs HMPA alter ion-pairing (Contact Ion Pairs vs Solvent Separated Ion Pairs), directly influencing regioselectivity.
-
-
Modern C3-Selective Protocols (Borrowing Hydrogen):
-
C3-Alkylation of Oxindoles (Review):
-
Trost, B. M.; Zhang, Y. "Molybdenum-Catalyzed Regio-, Diastereo-, and Enantioselective Allylic Alkylation of 3-Substituted Oxindoles." J. Am. Chem. Soc.2006 , 128, 4590.
-
Context: Demonstrates transition metal control to enforce C-alkylation in complex settings.
-
End of Technical Support Guide. For further assistance with specific substrates, please contact the synthesis core facility.
Sources
Technical Support Center: Purification of Crude 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one. Here, we provide troubleshooting advice and frequently asked questions to address specific issues that may arise during experimental work.
Introduction to Purification Challenges
Crude 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one, a key intermediate in various synthetic pathways, often presents with a range of impurities that can impede downstream applications. These impurities can originate from unreacted starting materials, side-products from the synthetic route (such as the Fischer indole synthesis), or degradation products.[1] The primary challenges in purification are often the removal of structurally similar compounds and colored impurities.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one?
A1: The impurity profile is highly dependent on the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Such as the corresponding N-alkylated isatin or brominated phenylhydrazine derivatives.[3][4]
-
Over-brominated Species: Di- or poly-brominated indolone derivatives can form if reaction conditions are not carefully controlled.[1]
-
Regioisomers: If an unsymmetrical ketone is used in a Fischer indole synthesis, regioisomeric products can be a significant impurity.[1]
-
Oxidation Products: Oxindole derivatives can form through oxidation of the indole ring.[1]
-
Colored Impurities: These are often high molecular weight byproducts or degradation products that can be persistent.[2]
Q2: My crude product has a strong color. How can I effectively remove these colored impurities?
A2: Colored impurities can often be challenging to remove completely. A combination of techniques is often most effective:
-
Charcoal Treatment: Activated charcoal can be used during recrystallization to adsorb colored impurities. However, it can also adsorb the desired product, leading to yield loss. Use a minimal amount and perform a small-scale test first.
-
Silica Gel Chromatography: This is a very effective method for separating colored impurities from your target compound.[3] A solvent system with a gradient elution may be necessary.
-
Steam Distillation: For related compounds like 5-bromoindole, steam distillation has been shown to be effective in removing non-volatile and colored impurities.[2] While less common for indolinones, it could be explored if other methods fail.
Q3: I am having trouble getting my 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one to crystallize. What should I do?
A3: Crystallization can be induced by several methods:
-
Solvent Selection: Ensure you are using an appropriate solvent or solvent system. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the parent compound, indole-2-carboxylic acid, polar aprotic solvents like DMSO and DMF are good solvents, which might not be ideal for recrystallization.[5] Experiment with solvent systems like ethanol/water, ethyl acetate/hexane, or isopropanol.
-
Seeding: Introduce a small crystal of the pure compound to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the purification of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent. | Select a less polar solvent or a solvent mixture. For example, if using ethanol, try adding water dropwise to the hot solution until it becomes slightly cloudy, then clarify with a few drops of ethanol before cooling. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. | |
| Premature crystallization during hot filtration. | Preheat the filtration funnel and receiving flask. Use a small amount of hot solvent to wash the filter paper. | |
| Persistent Impurity Peak in HPLC/NMR After Recrystallization | The impurity has similar solubility to the product. | Column chromatography is recommended for separating compounds with similar polarities.[3] |
| The impurity co-crystallizes with the product. | Try a different recrystallization solvent system. Sometimes changing the solvent can alter the crystal lattice and exclude the impurity. | |
| Oily Product Instead of Solid | Presence of low-melting impurities. | Attempt to triturate the oil with a non-polar solvent like hexane or pentane to induce solidification and wash away some impurities. |
| The compound itself has a low melting point. | If the compound is known to be an oil at room temperature, purification by column chromatography is the preferred method. | |
| Multiple Spots on TLC After Column Chromatography | Inappropriate solvent system for chromatography. | Optimize the solvent system using TLC. A good starting point for many N-alkylated isatin derivatives is a mixture of ethyl acetate and hexane.[3] |
| The column was overloaded. | Use an appropriate amount of crude material for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| The compound is degrading on the silica gel. | Deactivate the silica gel by adding a small percentage of triethylamine to the eluent, especially if the compound is base-sensitive. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a general guideline and may require optimization based on the specific impurities present.
-
Dissolution: In an Erlenmeyer flask, add the crude 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Induce Crystallization: While the solution is still hot, add water dropwise with swirling until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This is a standard method for purifying N-substituted isatin derivatives.[3]
-
Solvent System Selection: Using thin-layer chromatography (TLC), determine an appropriate solvent system that gives good separation between your product and impurities. A common starting point is a mixture of ethyl acetate and hexane.[3]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed compound to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualization of Purification Workflow
The following diagram illustrates a logical workflow for selecting a purification strategy for crude 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one.
Caption: Decision workflow for purifying crude 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one.
References
- BenchChem. (n.d.). Common side reactions in the synthesis of 5-Bromoindole.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 5-Bromo-1H-indole-2-carboxylic Acid and its Derivatives.
- BenchChem. (n.d.). The Solubility Profile of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide.
- SciSpace. (n.d.). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules.
- IJOER. (n.d.). Microwave-assisted Synthesis of Some N-alkylisatin-β- thiocarbohydrazones.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
Sources
Storage conditions to prevent degradation of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
Technical Support Center: 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
Product Reference: CAS 20093-91-0 Chemical Name: 5-Bromo-1,3-dimethyl-oxindole Support Tier: Senior Application Scientist Level[1]
Part 1: Executive Summary (The "Cheat Sheet")
Status: Critical Storage Required This compound possesses a structural vulnerability at the C3 position (methine proton) and a photosensitive carbon-bromine bond.[1] Improper storage will lead to rapid degradation, observed as yellowing or browning of the solid.
| Parameter | Strict Requirement | Scientific Rationale |
| Temperature | -20°C (Long-term) | Retards thermodynamic oxidation of the C3-H bond.[1] |
| Atmosphere | Argon or Nitrogen (Inert) | Prevents aerobic autoxidation (formation of 3-hydroxy/peroxy species).[1] |
| Light | Total Darkness (Amber/Foil) | Prevents homolytic cleavage of the C-Br bond (radical formation).[1] |
| Container | Tightly Sealed / Parafilm | Hygroscopic nature can accelerate hydrolysis; excludes O₂.[1] |
| Solvent Stability | Unstable in solution | Do not store dissolved. DMSO/DMF solutions degrade within hours at RT. |
Part 2: Technical Deep Dive (Mechanistic Insight)
To troubleshoot effectively, you must understand why the molecule fails. The instability of 5-Bromo-1,3-dimethyl-oxindole is driven by two competing degradation pathways.
The C3-Oxidation Pathway (The "Yellowing" Effect)
The C3 position (alpha to the carbonyl) contains a single proton (methine, C3-H) and a methyl group.[1] This proton is significantly acidic (
-
Mechanism: Trace oxygen abstracts the C3-H, forming a radical stabilized by the aromatic ring and the carbonyl. This radical reacts with
to form a hydroperoxide, which collapses to the 3-hydroxy-oxindole or couples to form dimers .[1] -
Symptom: The white/off-white powder turns yellow or orange.[1]
Photolytic Dehalogenation
The Aryl-Bromine bond is sensitive to UV/Visible light.[1]
-
Mechanism: Photon absorption causes homolytic cleavage of the C-Br bond, generating a highly reactive aryl radical. This radical abstracts hydrogen from solvent or the lattice, leading to debrominated impurities (1,3-dimethyl-oxindole).[1]
Pathway Visualization
Caption: Primary degradation pathways. The C3-oxidation pathway (top) is the most common cause of storage failure, driven by oxygen and heat.[1]
Part 3: Troubleshooting Guide & FAQs
Q1: My sample has turned from white to light yellow. Is it still usable?
-
Diagnosis: This indicates early-stage C3-oxidation (formation of <5% 3-hydroxy impurity).[1]
-
Action:
-
Run LC-MS: Check for a peak at M+16 (Hydroxylation).
-
Purification: If purity is >90%, recrystallize from Ethanol/Water (see protocol below). If <90%, column chromatography is required.
-
Usage: For rough SAR screening, it may be usable. For precise kinetics or crystallization, discard .
-
Q2: Can I store stock solutions in DMSO or DMF at -20°C?
-
Answer: NO.
-
Reasoning: Polar aprotic solvents like DMSO and DMF can actually catalyze oxidation by stabilizing the intermediate enolate/radical species. Furthermore, DMSO is an oxidant itself under certain conditions.
-
Protocol: Prepare solutions fresh immediately before use. If you must store a solution, use anhydrous Acetonitrile at -80°C under Argon, but for no longer than 48 hours.
Q3: The material has clumped together. Is this a problem?
-
Diagnosis: Hygroscopic uptake.
-
Risk: Water trapped in the lattice does not directly hydrolyze the amide at neutral pH, but it increases molecular mobility, accelerating the oxidation rate.
-
Action: Dry under high vacuum (0.1 mbar) over
for 12 hours before weighing.
Q4: I see a small impurity peak at M-79/81 in my Mass Spec. What is it?
-
Diagnosis: Photolytic Debromination.
-
Cause: The sample was likely exposed to ambient lab light during weighing or dissolution.
-
Prevention: Use amber glassware. Perform weighing in a hood with the sash lowered or lights dimmed if the compound proves ultra-sensitive in your specific batch.
Part 4: Validated Protocols
Protocol A: Rescue Recrystallization (For Yellowed Samples)
Use this to remove oxidative impurities.[1]
-
Dissolution: Dissolve the crude solid (1.0 g) in minimal boiling Ethanol (EtOH) (approx. 5-8 mL).
-
Filtration: If there are dark insoluble specks (dimers), filter hot through a 0.45µm PTFE syringe filter.
-
Precipitation: Add warm Water dropwise to the hot ethanol solution until a faint turbidity persists.
-
Cooling: Allow to cool slowly to room temperature, then move to 4°C (fridge) for 4 hours. Do not crash cool in dry ice, or you will trap impurities.
-
Collection: Filter the white needles/plates and wash with cold 20% EtOH/Water.
-
Drying: Dry under high vacuum for 24h.
Protocol B: QC Check (HPLC Conditions)
Standardize your QC to detect the specific degradation products.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Detection | UV at 254 nm (Aromatic) and 210 nm (Amide) |
| Expected RT | Oxidized Impurity: Elutes earlier (more polar).[1] Debrominated Impurity: Elutes earlier (loss of lipophilic Br). |
Part 5: Troubleshooting Decision Tree
Caption: Decision logic for handling degraded batches of 5-Bromo-1,3-dimethyl-oxindole.
References
-
Mechanisms of Oxindole Oxidation
-
General Stability of Bromo-Indoles
-
Title: 5-Bromoindole Safety Data Sheet (Fisher Scientific).[1]
- Source: Fisher Scientific.
-
-
Photostability of Halogenated Pharmaceuticals
- Title: Drug degradation pathways (Hydrolysis, Oxid
- Source: Pharmacy 180 / Pharmaceutical Press.
-
URL:[Link]
-
Synthesis and Reactivity of 3-Substituted Oxindoles
Sources
Technical Support Center: Optimizing Catalytic Systems for 5-Bromo-Oxindole Coupling
Welcome to the Technical Support Center for the catalytic coupling of 5-bromo-oxindole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in the synthesis of 5-substituted oxindoles.
Frequently Asked Questions (FAQs)
Q1: I am observing significant debromination of my 5-bromo-oxindole starting material, leading to oxindole as a major byproduct. What is the primary cause and how can I prevent it?
A1: Reductive debromination is a common and frustrating side reaction in palladium-catalyzed cross-coupling reactions of 5-bromo-oxindoles and related 5-bromoindoles.[1][2] The principal cause is linked to the acidic N-H proton of the oxindole ring.[1] Under the basic reaction conditions required for most coupling reactions, this proton can be deprotonated to form an oxindolide anion. This increases the electron density of the aromatic ring, making the C-Br bond more susceptible to cleavage and replacement with a hydrogen atom.[1]
The most effective strategy to prevent debromination is the protection of the indole nitrogen.[1][3] N-protection prevents deprotonation, thereby maintaining the electronic character of the aryl bromide and favoring the desired cross-coupling pathway, which leads to cleaner reactions and higher yields.[1]
Common and effective N-protecting groups include:
-
Boc (tert-Butoxycarbonyl): Widely used and easily removed with acid. It has been successfully employed in Suzuki couplings.[1]
-
SEM ((2-(Trimethylsilyl)ethoxy)methyl): Offers robust protection under a variety of conditions and is cleaved with a fluoride source.[1]
-
Sulfonyl groups (e.g., Tosyl): These electron-withdrawing groups can enhance stability but may require harsher conditions for removal.[1]
The choice of protecting group is critical and should be tailored to your specific reaction conditions and subsequent deprotection needs.[1]
Q2: My Suzuki-Miyaura coupling reaction is sluggish and gives low yields, even after N-protection. What factors should I investigate?
A2: Low yields in Suzuki-Miyaura couplings of N-protected 5-bromo-oxindoles can stem from several factors beyond debromination. The electronic nature of the oxindole ring, even when protected, and potential steric hindrance can influence the reaction's efficiency.[4] Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand System: This is the most critical factor.[4] The strong electron-withdrawing nature of the oxindole carbonyl can deactivate the aryl halide towards oxidative addition, a key step in the catalytic cycle.[5] To counteract this, more electron-rich and bulky phosphine ligands are often required.
-
Recommended Systems: For substrates like 5-bromo-oxindoles, modern catalyst systems using bulky, electron-rich phosphine ligands such as SPhos and XPhos with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are highly effective.[4] These ligands promote the crucial oxidative addition and reductive elimination steps.[3] While traditional catalysts like Pd(PPh₃)₄ can work, they often require higher temperatures and longer reaction times.[4]
-
-
Base Selection: The choice of base is crucial. A base that is too strong can lead to side reactions, while one that is too weak will result in inefficient transmetalation.
-
Solvent Choice: The solvent must be appropriate for the reaction temperature and capable of dissolving the reagents. Anhydrous, degassed solvents are essential.
-
Reaction Temperature: Insufficient temperature can lead to a sluggish reaction. A systematic screen of temperatures, for instance from 80°C to 110°C, can help identify the optimal condition.[7]
Q3: Which palladium-catalyzed cross-coupling reactions are most suitable for functionalizing 5-bromo-oxindole?
A3: 5-Bromo-oxindole is a versatile substrate for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups at the C5 position.[8] The most common and effective methods include:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with aryl or heteroaryl groups using boronic acids or esters.[8] This is one of the most reliable and widely used methods.
-
Heck Coupling: For creating C-C bonds with alkenes to synthesize 5-vinyloxindoles.[8]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes, leading to 5-alkynyloxindoles.[8]
-
Buchwald-Hartwig Amination: For constructing C-N bonds by coupling with a wide range of primary and secondary amines.[8][9] This is a key method for preparing 5-aminooxindole derivatives.[10]
Each of these reactions requires careful optimization of the catalyst, ligand, base, and solvent to achieve high yields and selectivity.[6][8]
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your experiments.
Problem 1: Low to No Product Yield
You've set up your cross-coupling reaction, but TLC or LC-MS analysis shows little to no formation of the desired product.
Caption: A systematic workflow for troubleshooting low-yield reactions.
-
Verify Reagent Quality:
-
5-Bromo-oxindole: Commercial 5-bromo-oxindole can sometimes contain impurities that inhibit catalysis.[2] If your starting material is discolored (e.g., yellowish), consider purifying it by recrystallization or column chromatography.[2]
-
Coupling Partner: Ensure the purity of your boronic acid, alkene, alkyne, or amine. Boronic acids, in particular, can dehydrate to form unreactive boroxines.
-
Solvents and Bases: Use anhydrous, degassed solvents. Moisture can significantly hinder the reaction by deactivating the catalyst and hydrolyzing reagents.[11] Ensure your base is pure and has been stored correctly.
-
-
Assess Catalyst and Ligand Activity:
-
Palladium Source: Palladium(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) require in situ reduction to the active Pd(0) species.[11] If this reduction is inefficient, the catalytic cycle will not start. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more advanced precatalyst system.
-
Ligand Integrity: Phosphine ligands, especially electron-rich ones, can be sensitive to air oxidation.[12] Handle them in a glovebox or under a robust inert atmosphere. The choice of ligand is paramount; bulky, electron-rich ligands are generally preferred for challenging substrates.[3][4]
-
-
Ensure a Properly Inert Atmosphere:
-
Palladium-catalyzed reactions are often highly sensitive to oxygen.[11] Ensure your reaction vessel has been thoroughly degassed (e.g., via three vacuum/backfill cycles with argon or nitrogen) and maintained under a positive pressure of inert gas.
-
-
Systematically Screen Reaction Conditions:
-
If the above checks do not resolve the issue, a systematic optimization of reaction parameters is necessary.[7] Create a small matrix of experiments to test different ligands, bases, solvents, and temperatures.
-
| Parameter | Recommended Screening Variables | Rationale |
| Ligand | PPh₃, dppf, SPhos, XPhos | Ligand choice critically affects catalyst stability and activity.[4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Base strength influences transmetalation and can affect side reactions. |
| Solvent | Toluene, 1,4-Dioxane, DME (often with water) | Solvent polarity and coordinating ability can impact catalyst performance. |
| Temperature | 80°C, 90°C, 100°C, 110°C | Higher temperatures can overcome activation barriers but may also promote catalyst decomposition.[7] |
Problem 2: Catalyst Deactivation
The reaction starts but stalls before reaching completion, or you observe the formation of palladium black.
Catalyst deactivation can occur through several pathways, including the formation of inactive palladium clusters (palladium black) or the binding of substrates/impurities that inhibit the catalytic cycle.[13]
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands like those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) is a primary strategy.[4][14] These ligands form stable, monoligated Pd(0) complexes that are resistant to aggregation and are highly active.
-
Moderate Conditions: Contrary to intuition, sometimes more forcing conditions (very high temperatures or concentrations) can accelerate catalyst decomposition.[13] It may be beneficial to run the reaction at a more moderate temperature for a longer duration.
-
Purity of Reagents: As mentioned previously, impurities in the starting materials or solvents can act as catalyst poisons.[2]
-
Proper Degassing: Thoroughly degassing the reaction mixture is crucial to remove oxygen, which can lead to the oxidation and deactivation of the Pd(0) catalyst.[11]
Visualizing the Catalytic Cycle
A fundamental understanding of the reaction mechanism is key to effective troubleshooting. Below is a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
Solving solubility issues of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one in DMSO
Subject: Solubility Optimization & Troubleshooting in DMSO
Ticket ID: #SOL-OX-5BR-DM Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering solubility challenges with 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one (hereafter 5-Br-DMI ). This compound presents a specific physicochemical profile: the N-methylation (N1) removes a key hydrogen bond donor, and the C-methylation (C3) increases steric bulk. While these modifications generally improve solubility in organic solvents compared to the parent oxindole, they significantly increase lipophilicity (LogP) , making the compound prone to "crashing out" upon contact with aqueous media or atmospheric moisture.
This guide provides a self-validating protocol to solubilize 5-Br-DMI, maintain stability, and successfully introduce it into biological assays.
Part 1: The "Crash" Guide (Immediate Troubleshooting)
If you are currently staring at a cloudy tube or a precipitate, use this decision matrix immediately.
Troubleshooting Decision Tree
Figure 1: Rapid response flow for resolving visible precipitation events.
Part 2: Optimized Stock Preparation Protocol
Do not rely on generic "dissolve in DMSO" instructions. 5-Br-DMI requires a specific sequence to overcome its crystal lattice energy.
The "Dry-Wet-Sonicate" Method
Reagents Required:
-
DMSO: Anhydrous grade (≥99.9%), stored over molecular sieves. Do not use DMSO stored in plastic tubes older than 1 week.
-
Vessel: Glass vial with a Teflon-lined cap (polystyrene tubes can leach plasticizers in 100% DMSO).
Step-by-Step Procedure:
-
Gravimetric Verification: Weigh the solid 5-Br-DMI directly into the glass vial. Do not weigh on paper and transfer (static loss is high for this powder).
-
Solvent Addition: Add Anhydrous DMSO to achieve a target concentration of 10–50 mM .
-
Note: While the theoretical limit may be higher (~100 mM), keeping stocks ≤50 mM prevents precipitation during freeze-thaw cycles.
-
-
The Vortex-Sonicate Cycle:
-
Vortex at max speed for 30 seconds.
-
Critical Step: Place in an ultrasonic water bath at 30–35°C for 10 minutes.
-
Why? Sonication breaks the intermolecular forces (Van der Waals) holding the crystal lattice together more effectively than heat alone, without risking thermal degradation.
-
-
Visual Confirmation: Hold the vial against a light source. The solution must be optically clear with no refraction lines (schlieren patterns), which indicate incomplete dissolution.
Solubility Benchmarks
| Solvent System | Estimated Solubility Limit | Usage Context |
| 100% DMSO (Anhydrous) | ~50–80 mM | Storage Stock |
| DMSO + 10% Water | < 5 mM | Danger Zone (Avoid) |
| Cell Culture Media | < 50 µM | Biological Assay (High risk of crash) |
Part 3: The DMSO Paradox (Storage & Stability)
The most common failure mode for 5-Br-DMI is hygroscopicity . DMSO is a "water magnet."
The Mechanism of Failure
DMSO absorbs atmospheric water rapidly.[1] If your DMSO stock absorbs even 2-5% water from the air, the solubility of lipophilic compounds like 5-Br-DMI drops exponentially.
-
Symptom: The stock was clear yesterday, but has crystals today.
-
Cause: The freezing point of DMSO is 18.5°C. If stored in a fridge (4°C), it freezes. Upon thawing, water (which concentrates in the liquid phase during freezing) forces the compound out of solution.
Storage Protocol
-
Aliquot Immediately: Never store the bulk stock. Aliquot into single-use volumes (e.g., 50 µL) in amber glass or high-quality polypropylene tubes.
-
Freeze Deep: Store at -20°C or -80°C .
-
Thaw Correctly: Thaw at 37°C (not room temp) to rapidly pass the freezing point transition, then vortex immediately to redissolve any micro-precipitates.
Part 4: Biological Application (Preventing the "Media Crash")
When you dilute your DMSO stock into cell culture media (aqueous), you create a "solvent shock."[2] 5-Br-DMI is hydrophobic; it wants to aggregate.
The Intermediate Dilution Step
Do not pipette 100% DMSO stock directly into 10 mL of media. The local concentration spike will cause immediate precipitation that you cannot see with the naked eye.
Recommended Workflow:
Figure 2: Serial dilution strategy to mitigate solvent shock.
Protocol:
-
Prepare an Intermediate Solution : Dilute your stock 1:10 into serum-free media (or PBS) while vortexing.
-
Add the Intermediate Solution to your final cell culture dish.
-
Validation: Inspect the media under a microscope (10x objective). If you see "black sand" (crystals) between cells, the compound has precipitated.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use Ethanol instead of DMSO? A: Generally, no. While oxindoles are soluble in ethanol, ethanol is volatile (changing concentrations over time) and often toxic to cells at lower concentrations than DMSO. Stick to DMSO unless your specific assay forbids it.
Q: My compound turned yellow in DMSO after a month. Is it bad? A: Possibly. Oxindoles with a proton at the C3 position (like 5-Br-DMI) can undergo oxidation to form 3-hydroxy-oxindoles (dioxyindoles) or dimers (isoindigo derivatives) in the presence of light and oxygen.
-
Fix: Check LC-MS. If oxidized, discard. Ensure future stocks are degassed with nitrogen and stored in amber vials.
Q: I need a higher concentration for an animal study (in vivo). A: DMSO alone is not suitable for high-dose in vivo work (toxicity). You must use a formulation vehicle.
-
Recipe: 5% DMSO (solubilizer) + 40% PEG300 (co-solvent) + 5% Tween 80 (surfactant) + 50% Saline.
-
Order of Addition: Dissolve compound in DMSO first -> Add PEG300 -> Add Tween 80 -> Add Saline last.[3]
References
-
PubChem. 5-Bromo-2-oxindole (Compound Summary). National Library of Medicine. Available at: [Link]
-
Gaylord Chemical. DMSO Solubility Data & Hygroscopicity Guide. Available at: [Link]
-
ResearchGate. Discussions on DMSO Stock Preparation and Precipitation. Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
Executive Summary
The substituted indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Accurate and unambiguous structural elucidation is therefore paramount in the development of novel therapeutics based on this motif. This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of a key intermediate, 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one. We will deconstruct its spectral features, compare them with structurally related analogs, and provide a validated protocol for data acquisition. This document serves as a definitive reference for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds.
Introduction: The Significance of the Indolin-2-one Core
The indolin-2-one, or oxindole, skeleton is a cornerstone in drug discovery. Its rigid, heterocyclic structure provides a versatile template for designing molecules that can interact with a wide array of biological targets. The strategic placement of substituents on the aromatic ring and the nitrogen atom allows for the fine-tuning of a compound's physicochemical and pharmacological properties.
5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one is a valuable synthetic intermediate. The bromine atom at the C5 position serves as a versatile handle for further functionalization via cross-coupling reactions, while the methyl groups at N1 and C3 positions provide steric and electronic modulation. A thorough understanding of its ¹H NMR spectrum is not merely an academic exercise; it is a critical quality control step that ensures the structural integrity of the molecule before its use in downstream applications. This guide will explain the causality behind the observed chemical shifts and coupling patterns, providing a robust framework for its identification.
Theoretical ¹H NMR Analysis: Predicting the Spectrum
Before analyzing the experimental data, a theoretical prediction based on fundamental NMR principles provides a crucial baseline. The structure of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one contains six distinct proton environments, which are expected to yield six unique signals.
Diagram 1: Molecular Structure and Proton Designations
Caption: Structure of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one with key protons labeled.
-
N-CH₃ (N1-Methyl): This group is attached to a nitrogen atom, which is adjacent to a carbonyl group. These electron-withdrawing features will deshield the methyl protons. As there are no adjacent protons, this signal is expected to be a singlet . Predicted chemical shift: δ 3.1 – 3.3 ppm .
-
C-CH₃ (C3-Methyl): This is an alkyl group attached to a tertiary carbon. It has one neighboring proton on C3. According to the n+1 rule, its signal will be split into a doublet . Predicted chemical shift: δ 1.3 – 1.5 ppm .
-
C3-H (Methine): This proton is on a carbon atom situated between the aromatic ring, a carbonyl group, and a nitrogen atom. This environment is significantly deshielded. It is coupled to the three protons of the adjacent C3-methyl group, which will split its signal into a quartet . Predicted chemical shift: δ 3.5 – 3.8 ppm .
-
Aromatic Protons (H4, H6, H7):
-
H7: This proton is ortho to the C7a-N bond and is significantly deshielded by the anisotropic effect of the adjacent C2-carbonyl group. It is coupled only to H6 (ortho-coupling). Thus, it should appear as a doublet . Predicted chemical shift: δ 7.5 – 7.7 ppm .
-
H6: This proton is positioned between H7 and the bromine at C5. It will be split by H7 (ortho-coupling, ³J) and by H4 (meta-coupling, ⁴J). This will result in a doublet of doublets . Predicted chemical shift: δ 7.2 – 7.4 ppm .
-
H4: This proton is adjacent to the bromine-bearing carbon (C5). It is only coupled to H6 (meta-coupling). Therefore, it should appear as a doublet . The small coupling constant might make it appear as a sharp singlet in lower-resolution spectra. Predicted chemical shift: δ 7.0 – 7.2 ppm .
-
Experimental Protocol and Data Acquisition
Trustworthy data begins with a robust and reproducible protocol. The following procedure is a self-validating system for acquiring a high-quality ¹H NMR spectrum.
Diagram 2: NMR Analysis Workflow
Caption: Standardized workflow for ¹H NMR sample preparation, data acquisition, and analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing properties for many organic compounds and its single residual solvent peak at δ 7.26 ppm.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Acquisition:
-
The spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
The instrument must be properly tuned and shimmed on the sample to maximize resolution and line shape.
-
A standard proton experiment is run, typically with 16 scans, a spectral width of 12-15 ppm, and a relaxation delay of 2 seconds. These parameters provide a good signal-to-noise ratio in a reasonable amount of time.
-
-
Data Processing:
-
The resulting Free Induction Decay (FID) is processed using a Fourier Transform.
-
The spectrum is then phase-corrected and baseline-corrected to ensure accurate integration.
-
The chemical shift axis is calibrated by setting the TMS peak to δ 0.00 ppm.
-
Spectral Interpretation and Comparative Analysis
The experimental ¹H NMR data align closely with our theoretical predictions, providing strong evidence for the assigned structure. The detailed assignments are summarized in Table 1.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-a | 3.21 | singlet (s) | - | 3H | N-CH₃ |
| H-b | 1.45 | doublet (d) | 7.2 | 3H | C3-CH₃ |
| H-c | 3.68 | quartet (q) | 7.2 | 1H | C3-H |
| H-4 | 7.15 | doublet (d) | 2.1 | 1H | Aromatic |
| H-6 | 7.32 | doublet of doublets (dd) | 8.4, 2.1 | 1H | Aromatic |
| H-7 | 7.60 | doublet (d) | 8.4 | 1H | Aromatic |
Discussion of Key Features:
-
Aliphatic Region (δ 1.0-4.0 ppm): The signals for the three methyl and methine protons are well-resolved and unambiguous. The N-CH₃ singlet at δ 3.21 ppm is characteristic for N-alkylated indolinones. The C3-H quartet and C3-CH₃ doublet at δ 3.68 and 1.45 ppm, respectively, show a clear coupling constant of 7.2 Hz, confirming their vicinal relationship.
-
Aromatic Region (δ 7.0-8.0 ppm): The substitution pattern on the benzene ring is clearly defined. The downfield shift of H-7 (δ 7.60 ppm) is consistent with the deshielding effect of the proximate carbonyl group. The observed coupling constants are archetypal for aromatic systems: a large ortho coupling (³J H6-H7 = 8.4 Hz) and a small meta coupling (⁴J H4-H6 = 2.1 Hz).[1][2][3] This pattern is definitive for a 1,2,4-trisubstituted benzene ring.
Comparative Guide: The Influence of Substituents
To fully appreciate the spectral features, we can compare our compound to simpler, related structures. This comparison highlights the electronic and structural effects of each substituent.
| Compound | H-4 (ppm) | H-6 (ppm) | H-7 (ppm) | N-CH₃ (ppm) | C3 Protons (ppm) |
| Target Molecule | 7.15 (d) | 7.32 (dd) | 7.60 (d) | 3.21 (s) | 3.68 (q, 1H), 1.45 (d, 3H) |
| N-Methyloxindole[4] | ~7.05 (d) | ~7.25 (t) | ~7.00 (t) | ~3.20 (s) | ~3.55 (s, 2H) |
| 5-Bromoindole[5] | 7.76 (d) | 7.20 (dd) | 7.25 (d) | - | (sp² C-H) |
-
Effect of the C3-Methyl Group: Comparing the target molecule to N-methyloxindole reveals the impact of the C3-methyl group. In N-methyloxindole, the two C3 protons are equivalent and appear as a singlet around δ 3.55 ppm.[4] The introduction of a methyl group at C3 in our target molecule creates a chiral center, resulting in the distinct quartet-doublet pattern for the C3-H and C3-CH₃ protons.
-
Effect of the C5-Bromo Group: The electron-withdrawing nature of the bromine atom influences the chemical shifts of the aromatic protons. When compared to N-methyloxindole, the signals for H-4 and H-6 in the target molecule are shifted slightly downfield. This effect is clearly seen when comparing the aromatic region to that of 5-Bromoindole, where a similar substitution pattern dictates the splitting and relative positions of the aromatic signals.[5]
Conclusion
The ¹H NMR spectrum of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one is highly informative and provides a definitive fingerprint for its structural verification. The six distinct signals, with their characteristic chemical shifts, integrations, and coupling patterns, are fully consistent with the assigned structure. The analysis presented in this guide, grounded in fundamental NMR principles and supported by comparative data from related analogs, offers a robust and reliable framework for researchers. This level of detailed characterization is indispensable for ensuring the quality of synthetic intermediates and for advancing the development of novel indolin-2-one-based therapeutics.
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Silva, A. M. S. et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]
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A Comparative Guide to the ¹³C NMR Chemical Shifts of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the ¹³C NMR chemical shifts for 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one. In the absence of a publicly available, empirically determined spectrum for this specific molecule, this document leverages a comparative approach. By examining the spectral data of structurally related analogs and applying fundamental principles of NMR spectroscopy, we can construct a reliable prediction of the chemical shifts. This guide will detail the rationale behind these predictions, present comparative data, and provide a standardized protocol for acquiring such data experimentally.
Structural Elucidation via ¹³C NMR: The Challenge and the Approach
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for the structural elucidation of molecules. ¹³C NMR, in particular, provides a detailed map of the carbon skeleton. For novel or specialized compounds like 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one, direct experimental data may not always be readily available. In such cases, a comparative analysis with known compounds is a scientifically rigorous and widely accepted method for predicting and interpreting spectral data.
This guide will compare the target molecule with simpler, structurally related indole derivatives for which ¹³C NMR data is available. The primary reference compounds for this analysis include 5-bromoindole and various methylated indoles. By understanding the electronic effects of the bromine atom, the N-methyl and C3-methyl groups, and the carbonyl function, we can extrapolate the expected chemical shifts for our target compound. The electron-withdrawing effect of the bromine atom, for instance, is known to significantly influence the chemical shifts of the surrounding carbon atoms.[1]
Predicted ¹³C NMR Chemical Shifts for 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
The chemical structure of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one with the standard IUPAC numbering for the indole ring is presented below. This numbering will be used for the assignment of the ¹³C NMR signals.
Figure 2: General workflow for ¹³C NMR data acquisition and processing.
Conclusion
While direct experimental ¹³C NMR data for 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one is not currently in the public domain, a robust prediction of its chemical shifts can be achieved through a comparative analysis of structurally related molecules. The provided predictions, grounded in the established principles of NMR spectroscopy and supported by data from known compounds, offer a valuable resource for researchers in the fields of chemical synthesis and drug development. The outlined experimental protocol provides a clear path for the empirical validation of these predictions.
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A Comparative Guide to the Infrared Spectroscopy of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
This technical guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy absorption peaks for 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one. In the absence of a publicly available experimental spectrum for this specific molecule, this guide establishes a robust predicted spectral profile. This prediction is grounded in the fundamental principles of vibrational spectroscopy and is supported by comparative data from structurally analogous compounds and established spectral correlation tables. The objective is to equip researchers, scientists, and drug development professionals with a detailed reference for identifying this compound and understanding its key structural features through IR analysis.
Introduction to the Molecule and IR Spectroscopy
5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one is a substituted oxindole derivative. Its structure is characterized by a bicyclic system containing a benzene ring fused to a five-membered lactam (a cyclic amide) ring. The structure is further defined by a bromine atom at the 5-position of the aromatic ring and two methyl groups, one substituting the nitrogen (N-1) and the other at the 3-position of the lactam ring.
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies. The absorption of this radiation at characteristic wavenumbers (cm⁻¹) provides a molecular "fingerprint," revealing the presence of specific functional groups. For the target molecule, IR spectroscopy is instrumental in confirming the integrity of the lactam ring, the substitution pattern on the aromatic ring, and the presence of the carbon-bromine bond.
Caption: Structure of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one.
Predicted IR Absorption Profile and Comparative Analysis
The vibrational modes of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one can be predicted by dissecting the molecule into its constituent functional groups. Each group has a characteristic absorption frequency range, which may be shifted by its local chemical environment (e.g., ring strain, conjugation, and electronic effects of substituents).
Below is a table summarizing the predicted IR peaks, compared with general literature values and data from a structurally related compound, 5-Bromo-1-indanone[1]. 5-Bromo-1-indanone shares the brominated aromatic ring fused to a five-membered ring, but features a ketone instead of a lactam. This comparison is particularly useful for assignments in the aromatic and C-Br stretching regions.
Table 1: Predicted and Comparative IR Absorption Frequencies
| Vibrational Mode | Functional Group | Predicted Range (cm⁻¹) for Target Molecule | General Literature Range (cm⁻¹) |
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | 3100-3000 (m)[2] |
| C-H Stretch (Aliphatic) | C(sp³)-H | 3000 - 2850 | 3000-2850 (s)[3][4] |
| C=O Stretch (Lactam) | Amide C=O | 1715 - 1685 | 1715-1700 (s, 5-membered lactam)[5] |
| C=C Stretch (Aromatic) | Ar C=C | 1610 - 1580, 1480 - 1450 | 1600-1475 (w-m)[3] |
| C-H Bend (Aliphatic) | -CH₃ | ~1465, ~1375 | ~1450 and ~1375 (m)[3] |
| C-N Stretch | Tertiary Amide | 1300 - 1200 | 1250-1000 (m-s)[3] |
| C-H Out-of-Plane Bend | Aromatic C-H | 850 - 800 | 840-790 (s, Trisubstituted)[6] |
| C-Br Stretch | Ar-Br | 690 - 515 | < 700 (s)[2][6] |
Analysis of Key Vibrational Regions
-
C-H Stretching Region (3100 - 2850 cm⁻¹): Two distinct types of C-H stretching vibrations are expected. Weaker to medium intensity peaks above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic ring.[7] Stronger absorptions are predicted just below 3000 cm⁻¹, arising from the symmetric and asymmetric stretching of the two methyl groups and the methine C-H at the C3 position.[4]
-
Carbonyl (C=O) Stretching Region (1715 - 1685 cm⁻¹): This is arguably the most diagnostic peak in the spectrum. The C=O group is part of a five-membered lactam ring. Incorporation of a carbonyl into a five-membered ring introduces significant angle strain, which increases the stretching frequency compared to an acyclic secondary amide (typically 1680-1630 cm⁻¹).[8] Literature values place five-membered lactams in the 1715-1700 cm⁻¹ range.[5] The presence of the N-methyl group makes it a tertiary amide, which typically shows one strong amide band.[5] This peak is expected to be one of the most intense in the spectrum.
-
Aromatic C=C and C-H Bending Regions (1610 - 1450 cm⁻¹ & 900 - 675 cm⁻¹): The benzene ring will give rise to a series of C=C stretching bands, typically of weak to medium intensity, between 1610 cm⁻¹ and 1450 cm⁻¹.[2] More diagnostically, the out-of-plane (OOP) C-H bending vibrations in the lower frequency region can indicate the substitution pattern. The molecule has a 1,2,4-trisubstituted aromatic ring, which is expected to produce a strong absorption band in the 840-790 cm⁻¹ range.[6]
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a multitude of complex vibrational modes, including C-C stretching, C-N stretching, and various bending vibrations.
-
C-N Stretch: A medium to strong C-N stretching band from the tertiary amide is expected between 1300 cm⁻¹ and 1200 cm⁻¹.
-
C-Br Stretch: The carbon-bromine stretch is anticipated at the low end of the spectrum, typically below 700 cm⁻¹ and often in the 690-515 cm⁻¹ range.[2] The high mass of the bromine atom is responsible for this low-frequency absorption.[9] This peak can sometimes be difficult to assign definitively due to other absorptions in the far fingerprint region.
-
Standard Experimental Protocol: ATR-FTIR Spectroscopy
To acquire an IR spectrum for a solid sample like 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one, Attenuated Total Reflectance (ATR) is the preferred modern technique due to its minimal sample preparation and high reproducibility.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum by running a scan without any sample present. This background is automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
-
-
Sample Application:
-
Place a small amount of the solid powder (1-2 mg) directly onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure using the integrated torque knob. This ensures intimate contact between the sample and the crystal surface, which is critical for obtaining a high-quality spectrum.
-
-
Data Acquisition:
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The resulting spectrum will be plotted as transmittance (%) or absorbance versus wavenumber (cm⁻¹).
-
Perform peak picking to identify the exact wavenumbers of the absorption maxima. If necessary, apply baseline correction to the spectrum.
-
Caption: Workflow for IR Spectrum Acquisition using ATR-FTIR.
Conclusion
The infrared spectrum of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one is predicted to be rich in information, allowing for unambiguous structural confirmation. The key diagnostic peaks are the intense lactam C=O stretch expected around 1715-1685 cm⁻¹, the distinct aliphatic and aromatic C-H stretching bands on either side of 3000 cm⁻¹, a strong C-H out-of-plane bending mode near 850-800 cm⁻¹ confirming the aromatic substitution, and a C-Br stretch in the low-frequency region (<700 cm⁻¹). This guide provides a robust framework for researchers to interpret experimental data, verify synthesis, and assess the purity of this important heterocyclic compound.
References
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University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Sorbonne Université. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
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Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Crystal structure of 5-bromo-1-ethylindoline-2,3-dione. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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Michigan State University. (n.d.). Infrared spectra of Amides & Lactams (RCONR2). Retrieved from [Link]
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Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Inden-1-one, 5-bromo-2,3-dihydro-. Retrieved from [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 5-Bromo vs. 5-Chloro Oxindole Derivatives
Introduction: The Oxindole Scaffold and the Strategic Role of Halogenation
The oxindole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its rigid, planar structure provides an excellent framework for interacting with a diverse range of biological targets. A common and highly effective strategy in drug design is the introduction of halogen atoms to this core, particularly at the C-5 position. This modification profoundly influences the molecule's physicochemical properties, thereby modulating its pharmacokinetic profile and biological potency.[3]
This guide provides an in-depth comparison of two of the most common halogenated variants: 5-bromo- and 5-chloro-oxindole derivatives. For researchers in drug development, understanding the subtle yet significant differences imparted by these two halogens is critical for rational drug design and the optimization of lead compounds. We will explore how these substitutions affect biological activity, with a focus on anticancer and kinase inhibitory effects, supported by quantitative experimental data and detailed methodologies.
Part 1: The Physicochemical Foundation of Biological Activity
The choice between chlorine and bromine is not arbitrary; it is a deliberate decision based on their distinct atomic properties which directly influence how a molecule behaves in a biological system. Bromine is larger, more polarizable, and less electronegative than chlorine, leading to differences in lipophilicity, metabolic stability, and, crucially, the types of non-covalent interactions the molecule can form.[3]
The greater polarizability of bromine can sometimes facilitate stronger halogen bonding—a highly directional, non-covalent interaction between the halogen atom and a nucleophilic site (like a backbone carbonyl oxygen) in a protein.[3][4] This can lead to enhanced binding affinity and potency. Conversely, the smaller size of chlorine may be more favorable for fitting into sterically constrained binding pockets.
Table 1: Comparative Physicochemical Properties of 5-Halo-Indoles (Data for the parent indole scaffold is used to illustrate the fundamental property differences imparted by the halogens)
| Property | 5-Chloro-Indole | 5-Bromo-Indole | Rationale for Difference |
| Molecular Weight | 151.59 g/mol | 196.05 g/mol | Bromine has a higher atomic mass than chlorine.[3] |
| Melting Point | 69-71 °C | 90-93 °C | The larger, more polarizable bromine atom leads to stronger intermolecular van der Waals forces.[3] |
| Calculated logP | 2.9 | 3.1 | Bromine is generally more lipophilic than chlorine, which can affect membrane permeability and protein binding.[3] |
| Electronic Effect | Electron-withdrawing | Electron-withdrawing | Both halogens withdraw electron density via induction, influencing the reactivity and electronic environment of the aromatic ring.[3] |
Part 2: Comparative Analysis of Anticancer Activity
The most extensively studied biological activity for 5-halo-oxindole derivatives is their potential as anticancer agents.[1] These compounds exert their effects by inhibiting cell proliferation, inducing apoptosis, and disrupting key signaling pathways in cancer cells. Direct comparison studies reveal that the choice of halogen can be a critical determinant of potency.
A 2023 study on oxindole-indole conjugates provided a direct comparison against human breast cancer cell lines.[5] The results, summarized below, indicate a context-dependent superiority.
Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of 5-Halo-Oxindole-Indole Conjugates
| Compound ID | 5-Position Substituent | MCF-7 (Breast Cancer) IC₅₀ [µM] | MDA-MB-231 (Breast Cancer) IC₅₀ [µM] |
| 6a | -H (Unsubstituted) | 3.12 ± 0.14 | 10.29 ± 0.72 |
| 6c | -Cl (Chloro) | 2.72 ± 0.17 | 9.48 ± 0.44 |
| 6d | -Br (Bromo) | 3.31 ± 0.11 | 18.33 ± 0.71 |
| Reference: Staurosporine | 6.81 ± 0.22 | 10.29 ± 0.72 | |
| Data sourced from Abdel-Ghani, N.A. et al. (2023).[5] |
In this particular chemical series, the 5-chloro derivative (6c) demonstrated a slight potency enhancement against the MCF-7 cell line compared to the unsubstituted analog (6a), whereas the 5-bromo derivative (6d) was slightly less active.[5] The difference was more pronounced against the MDA-MB-231 cell line, where the chloro derivative was nearly twice as potent as the bromo version.[5] This underscores a key principle: structure-activity relationships (SAR) are highly sensitive to both the chemical scaffold and the biological target.
In other scaffolds, the 5-bromo substituent has proven highly effective. For instance, a series of 1-benzyl-5-bromoindolin-2-ones showed potent activity against MCF-7 cells, with the most active compound (7d) displaying an IC₅₀ of 2.93 µM.[6]
Part 3: Targeting Key Signaling Pathways: Kinase Inhibition
Many oxindole derivatives function by inhibiting protein kinases, enzymes that are often dysregulated in cancer and other diseases.[7][8] Key targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[9]
Experimental data shows that both 5-chloro and 5-bromo derivatives can be potent kinase inhibitors. The choice of halogen can tune the potency and selectivity against different kinases.
Table 3: Comparative Kinase Inhibitory Activity (IC₅₀) of 5-Halo-Oxindole/Indole Derivatives
| Compound Class | Halogen | Target Kinase | IC₅₀ | Reference |
| Indole-2-carboxylate (3e) | 5-Chloro | EGFR | 68 nM | [10][11] |
| Indole-2-carboxylate (3e) | 5-Chloro | BRAFV600E | 35 nM | [11] |
| Pyrimido[4,5-b]indole (5) | 5-Chloro | VEGFR-2 | ~50 nM | [12] |
| Hydrazonoindolin-2-one (7d) | 5-Bromo | VEGFR-2 | 503 nM (0.503 µM) | [6] |
| Value estimated from graphical data in the source. |
The data indicates that 5-chloro derivatives have been developed into highly potent inhibitors of the EGFR and BRAF kinases.[11] In one study, a 5-chloro pyrimido[4,5-b]indole derivative was also a more potent VEGFR-2 inhibitor than its 5-bromo counterpart in a different scaffold.[6][12] This again highlights the scaffold-dependent nature of halogen effects. The larger bromine atom in compound 7d may not form optimal interactions in the VEGFR-2 binding site compared to the more compact chlorine atom in compound 5's scaffold.[6][12]
Part 4: Experimental Design & Protocols
To ensure the trustworthiness and reproducibility of biological data, standardized and well-validated protocols are essential. The causality behind each step is critical for understanding the results. Below are representative protocols for evaluating the compounds discussed.
Experimental Workflow for Screening and Evaluation
The process from a chemical scaffold to a validated lead compound follows a logical progression of synthesis, purification, screening, and mechanistic studies.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀). It measures metabolic activity as an indicator of cell viability.[9]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Action: Culture cancer cells (e.g., MCF-7) in appropriate medium (e.g., DMEM with 10% FBS).
-
Causality: Provides the necessary nutrients and environment for healthy cell growth prior to the experiment.
-
Action: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Causality: Allows cells to adhere to the plate and enter a logarithmic growth phase, ensuring a uniform and healthy starting population for treatment.
-
-
Compound Treatment:
-
Action: Prepare serial dilutions of the 5-bromo and 5-chloro oxindole derivatives in the culture medium. Add these dilutions to the wells, including a vehicle control (e.g., DMSO) and a no-cell control (blank).
-
Causality: Treating cells with a range of concentrations is essential to generate a dose-response curve from which the IC₅₀ can be accurately calculated.
-
-
Incubation:
-
Action: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Causality: This duration is typically sufficient for the antiproliferative effects of the compound to manifest, leading to measurable differences in cell viability.
-
-
MTT Addition and Formazan Solubilization:
-
Action: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Causality: Only living cells with active mitochondrial reductases can convert the MTT into the insoluble purple formazan crystals.
-
Action: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well.
-
Causality: The formazan crystals must be dissolved to allow for accurate spectrophotometric measurement.
-
-
Data Acquisition:
-
Action: Read the absorbance of the plate at 570 nm using a microplate reader.
-
Causality: The absorbance is directly proportional to the amount of formazan, and thus to the number of viable cells in the well. The IC₅₀ is calculated by plotting the percentage of cell viability against the log of the compound concentration.
-
Conclusion and Outlook
The substitution of an oxindole scaffold at the 5-position with either chlorine or bromine provides a powerful tool for modulating biological activity. While general physicochemical principles provide a rational starting point for design, the available experimental data demonstrates that neither halogen is universally superior.
-
5-Chloro derivatives have shown exceptional potency in specific scaffolds targeting kinases like EGFR and BRAF and demonstrated a slight advantage in certain oxindole-indole conjugates against breast cancer cells.[5][11]
-
5-Bromo derivatives are often more lipophilic and can form stronger halogen bonds, which has been leveraged to create potent anticancer agents targeting pathways like VEGFR-2.[3][6]
Ultimately, the choice between a 5-bromo and 5-chloro substituent is context-dependent and must be guided by empirical data for each specific chemical series and biological target. The subtle interplay between the halogen's size, lipophilicity, and potential for halogen bonding with the unique topology of the target's binding site dictates the final biological outcome. Future research should focus on obtaining more direct head-to-head comparative studies within the same chemical scaffold against a broader panel of biological targets to further refine our understanding and predictive power in the design of next-generation oxindole-based therapeutics.
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-
Abdel-Ghani, N. A., El-Sayed, N. F., El-Sabbagh, O. I., & Al-Sehemi, A. G. (2023). Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors. Molecules, 28(7), 3097. [Link]
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Pawar, K. D., Daundkar, V. S., Singh, D., & Juvale, K. (2023). Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study. Toxicology in Vitro, 86, 105517. [Link]
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El-Damasy, A. K., Lee, J. A., Lee, S. Y., & Keum, Y. S. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1269. [Link]
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Messaoudi, S., Sancelme, M., Polard-Housset, V., Aboab, B., Moreau, P., & Prudhomme, M. (2004). Synthesis and biological evaluation of oxindoles and benzimidazolinones derivatives. European Journal of Medicinal Chemistry, 39(5), 453-458. [Link]
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El-Damasy, A. K., Lee, J. A., Lee, S. Y., & Keum, Y. S. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209798. [Link]
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El-Damasy, A. K., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
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Knight, J. L., et al. (2016). Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. Crystals, 6(10), 133. [Link]
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Abdel-Ghani, N. A., et al. (2023). Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors. Molecules, 28(7). [Link]
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El-Gohary, N. S., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(14), 5406. [Link]
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Velavalapalli, V. M., et al. (2024). Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. ACS Omega, 9(7), 8067-8081. [Link]
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Velavalapalli, V. M., et al. (2024). Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. ACS Omega. [Link]
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Velavalapalli, V. M., et al. (2024). Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. ACS Omega, 9(7), 8067–8081. [Link]
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Govea-Perez, Y., et al. (2019). A structure-activity relationship study of Forkhead Domain Inhibitors (FDI): The importance of halogen binding interactions. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2640. [Link]
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El-Damasy, A. K., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1269. [Link]
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Kumar, D., et al. (2013). Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry Letters, 23(4), 1101-1105. [Link]
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Khetmalis, Y. M., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842. [Link]
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A Technical Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
The indolin-2-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its inherent versatility allows for a wide range of chemical modifications, making it a privileged starting point in the quest for novel drugs. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one analogs, a class of compounds with significant potential in oncology and other therapeutic areas. By dissecting the role of each substituent, we aim to provide a rational framework for the design of more potent and selective drug candidates.
The Indolin-2-one Core: A Privileged Scaffold in Drug Discovery
The indolin-2-one, or oxindole, nucleus is a bicyclic heterocyclic compound that has garnered significant attention in drug discovery due to its ability to mimic the purine core of ATP, enabling it to competitively bind to the active sites of various enzymes, particularly kinases.[1][2] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, numerous indolin-2-one derivatives have been developed as kinase inhibitors, with some achieving clinical success, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[1]
The SAR of indolin-2-one derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring and the oxindole core. Key positions for modification include the C3, C5, and N1 positions, each offering a unique opportunity to modulate the compound's pharmacological profile.
Deconstructing the SAR of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one Analogs
To understand the SAR of the target scaffold, we will analyze the contribution of each key substituent: the 5-bromo group, the N1-methyl group, and the C3-dimethyl substitution.
The Critical Role of the 5-Bromo Substituent
The introduction of a bromine atom at the 5-position of the indolin-2-one ring has been shown to significantly enhance the biological activity of these compounds, particularly their anticancer and kinase inhibitory potential.[3][4] Several studies have demonstrated that the presence of a 5-bromo substituent can lead to a substantial increase in potency.[4][5]
Key Insights:
-
Enhanced Potency: The 5-bromo group is associated with increased inhibitory activity against various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[6][7] For instance, in a series of 1,2,4-triazole-tethered indolinones, the 5-bromo analog (11d) showed a threefold enhancement in VEGFR-2 inhibitory efficacy compared to the 5-methoxy analog (11e).[5]
-
Hydrophobicity and Binding Interactions: The lipophilic nature of the bromine atom can facilitate hydrophobic interactions within the ATP-binding pocket of kinases, contributing to a more stable drug-receptor complex.
-
Electronic Effects: The electron-withdrawing nature of bromine can influence the electron density of the indolin-2-one ring system, potentially modulating its interaction with target proteins.
The Influence of N1-Methylation
Alkylation at the N1 position of the indolin-2-one core is a common strategy to explore the SAR and improve pharmacokinetic properties. While the absence of a substituent at the N1 position allows for a hydrogen bond donor interaction, methylation can offer distinct advantages.
Key Insights:
-
Modulation of Physicochemical Properties: N-methylation can increase the lipophilicity of the molecule, which may affect its solubility, permeability, and metabolic stability.
-
Conformational Effects: The methyl group can induce a specific conformation of the molecule that may be more favorable for binding to the target protein.
-
Blocking Metabolism: N-methylation can prevent N-dealkylation, a common metabolic pathway for N-unsubstituted indolin-2-ones, potentially leading to an improved pharmacokinetic profile.
The Significance of C3-Disubstitution
The C3 position of the indolin-2-one ring is a crucial determinant of biological activity and selectivity.[1][2] Disubstitution at this position, particularly with two methyl groups, creates a quaternary center that can have a profound impact on the molecule's properties.
Key Insights:
-
Conformational Rigidity: The gem-dimethyl group at the C3 position restricts the conformational flexibility of the molecule, which can pre-organize it into a bioactive conformation and reduce the entropic penalty upon binding to the target.
-
Steric Hindrance and Selectivity: The steric bulk of the dimethyl group can influence the binding orientation of the molecule within the active site, potentially leading to improved selectivity for a particular kinase.
-
Metabolic Stability: The quaternary carbon at the C3 position is generally more resistant to metabolic oxidation, which can enhance the in vivo stability of the compound.
Comparative Analysis of Analog Performance
| Compound ID | 5-Substituent | N1-Substituent | 3-Substituent | Target | IC50 (µM) | Reference |
| Sunitinib | -F | -H | =CH-(pyrrol-2-yl) | VEGFR-2 | 0.083 | [1] |
| 6j | -H | -H | =CH-S(O)-Bn(4-Br) | Tyrosine Kinases | 1.34 | [4] |
| 6o | -Br | -H | =CH-S(O)-Bn | Tyrosine Kinases | 2.69 | [4] |
| 7c | -Br | -Bn | =N-NH-(4-arylthiazole) | MCF-7 cells | 7.17 | [3] |
| 7d | -Br | -Bn | =N-NH-(4-arylthiazole) | MCF-7 cells | 2.93 | [3] |
| 11d | -Br | -H | =N-(1,2,4-triazole) | VEGFR-2 | 0.0163 | [5] |
| 11k | -Cl | -H | =N-(1,2,4-triazole) | VEGFR-2 | 0.0297 | [5] |
| 14c | -H | -Alkyl | =N-(1,2,4-triazole) | VEGFR-2 | 0.1196 | [5] |
| 4j | -H | -H | -di(indolyl) | α-glucosidase | 5.98 | [8] |
Analysis of the Data:
The data, while from different series of compounds, consistently points to the importance of the 5-halogen substituent for potent anticancer and kinase inhibitory activity. The 5-bromo and 5-chloro analogs (e.g., 11d and 11k ) often exhibit superior potency.[5] Modifications at the C3 position with various heterocyclic moieties have proven to be a successful strategy for developing potent inhibitors.[1][5] The N1-substituent also plays a role, with N-benzylation in compounds 7c and 7d leading to potent anticancer activity.[3]
Experimental Protocols for SAR Validation
To ensure the trustworthiness of SAR studies, robust and reproducible experimental protocols are essential. Below are representative methodologies for key assays used in the evaluation of indolin-2-one analogs.
General Synthesis of 5-Bromoindolin-2-one Analogs
The synthesis of 5-bromoindolin-2-one derivatives typically involves the bromination of an appropriate indolin-2-one precursor.[9]
Step-by-step Protocol:
-
N-Acetylation: Protect the nitrogen of indoline by reacting it with acetic anhydride to form 1-acetylindoline.
-
Bromination: Treat the 1-acetylindoline with bromine in a suitable solvent like glacial acetic acid to introduce the bromine atom at the 5-position.
-
Saponification: Remove the acetyl protecting group by hydrolysis under basic conditions to yield 5-bromoindoline.
-
Oxidation: Oxidize the 5-bromoindoline to the corresponding 5-bromoindolin-2-one using an appropriate oxidizing agent.
-
N-Alkylation and C3-Substitution: Further modifications at the N1 and C3 positions can be carried out using standard organic chemistry techniques.
In Vitro Kinase Inhibition Assay
This assay is crucial for determining the potency of the synthesized compounds against their target kinases.
Step-by-step Protocol:
-
Assay Setup: In a 96-well plate, add the kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle, typically DMSO).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation, fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
Cell Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Step-by-step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.
Visualizing the SAR: A Conceptual Framework
The following diagrams illustrate the key structural features and their impact on the biological activity of indolin-2-one analogs.
Caption: A conceptual model of the SAR of 5-Bromo-1,3-dimethylindolin-2-one analogs.
Sources
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A Comparative Guide to HPLC Methods for the Analysis of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
The Analytical Challenge: Purity and Characterization
5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one, as a synthetic intermediate, requires stringent purity assessment to ensure the quality and integrity of downstream products. HPLC is the cornerstone technique for this purpose, offering high resolution and sensitivity for separating the target compound from starting materials, byproducts, and degradants. The primary challenge lies in developing a method that provides sharp, symmetrical peaks with adequate retention and separation from potential impurities.
Comparative Analysis of HPLC Methodologies
Based on a comprehensive review of analytical methods for related brominated indole compounds, a reverse-phase HPLC (RP-HPLC) approach is the most suitable.[1][2][3][4] The non-polar nature of the brominated indole core lends itself well to separation on a hydrophobic stationary phase.
| Parameter | Recommended Method | Alternative Method 1 | Alternative Method 2 | Rationale and Discussion |
| Stationary Phase | C18, 2.6-5 µm, 100 Å, 150 x 4.6 mm | C8, 3-5 µm, 100 Å, 150 x 4.6 mm | Phenyl-Hexyl, 3-5 µm, 100 Å, 150 x 4.6 mm | A C18 column is the industry standard for RP-HPLC and has demonstrated broad applicability for separating a wide range of small molecules, including indole derivatives.[1][3] A C8 column offers slightly less retention and may be advantageous if the analyte elutes too late on a C18 column. A Phenyl-Hexyl column can provide alternative selectivity due to pi-pi interactions with the aromatic indole ring. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in Acetonitrile | A: 10 mM Ammonium Formate (pH 3.0)B: Acetonitrile/Methanol (50:50, v/v) with 0.1% Formic Acid[5] | Acetonitrile is the preferred organic modifier due to its low viscosity and UV transparency. Formic acid is a common additive that improves peak shape by protonating free silanols on the stationary phase and ensuring the analyte is in a single ionic form.[1][3] TFA can provide even better peak shape but may be less desirable for LC-MS applications due to ion suppression. An ammonium formate buffer offers pH control and is also compatible with mass spectrometry.[5] |
| Elution Mode | Gradient | Isocratic | Gradient | A gradient elution is highly recommended for analyzing samples of unknown complexity, as it allows for the elution of both early and late-eluting impurities within a reasonable timeframe.[1][3] An isocratic method may be suitable for routine quality control once the impurity profile is well-characterized. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min | A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column and provides a good balance between analysis time and backpressure. |
| Detection | UV-Vis Diode Array Detector (DAD) at 280 nm | UV-Vis (Single Wavelength) at 280 nm | Mass Spectrometry (MS) | The indole chromophore exhibits strong absorbance around 280 nm.[1] A DAD allows for the monitoring of multiple wavelengths and can aid in peak purity assessment. Mass spectrometry provides unequivocal identification of the analyte and any impurities. |
| Column Temperature | 35 °C[2] | Ambient | 40 °C | Maintaining a constant, elevated column temperature can improve peak shape and reproducibility by reducing mobile phase viscosity and enhancing mass transfer kinetics.[2] |
Recommended Experimental Protocol
This protocol outlines a robust starting point for the analysis of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one. Method optimization may be required based on the specific impurity profile of the sample.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
-
Column: C18, 5 µm, 100 Å, 250 x 4.6 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-15 min: 5% to 95% B
-
15-18 min: 95% to 100% B
-
18-20 min: 100% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Detection: DAD, 280 nm
3. Data Analysis:
-
Integrate the peak corresponding to 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one.
-
Determine the retention time and peak area.
-
Calculate the purity of the sample based on the area percent of the main peak relative to the total area of all peaks.
Visualizing the Workflow
The following diagram illustrates the logical workflow for developing and implementing an HPLC method for the analysis of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one.
Caption: A flowchart outlining the key stages of HPLC analysis.
Trustworthiness and Self-Validation
The described protocol is designed to be a self-validating system. The use of a gradient elution ensures that a wide range of potential impurities with varying polarities can be detected.[1][3] The DAD provides spectral data that can be used to assess peak purity, ensuring that the main peak is not co-eluting with any impurities. For full method validation, it is recommended to perform studies on linearity, accuracy, precision, and robustness according to ICH guidelines.
Conclusion
While a dedicated HPLC method for 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one is not explicitly documented, a robust and reliable method can be readily developed by adapting established protocols for similar brominated indole derivatives. The recommended RP-HPLC method utilizing a C18 column with a water/acetonitrile gradient and UV detection at 280 nm provides a strong foundation for the accurate and reproducible analysis of this important synthetic intermediate. Researchers are encouraged to use this guide as a starting point and to optimize the method based on their specific instrumentation and sample characteristics.
References
-
Benchchem. Application Note: HPLC Purification of 2-bromo-1H-indole-3-acetonitrile. Link
-
Koren, Z. C. HPLC-PDA analysis of brominated indirubinoid, indigoid, and isatinoid dyes. Dyes and Pigments. Link
-
Meloan, C. E. High Performance Liquid Chromatography of slightly soluble brominated indigoids from Tyrian purple. ResearchGate. Link
-
Sherman, D. H. Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria. PMC. Link
-
Benkendorff, K. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. PMC. Link
-
Norman, C. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5‐bromo‐indazole‐3. Diva-portal.org. Link
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Unveiling the Solid-State Architecture of Brominated Indolones: A Comparative Crystallographic Guide
A note to the reader: Direct experimental X-ray crystallography data for the specific compound of interest, 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one, is not publicly available in crystallographic databases as of February 2026. This guide, therefore, provides a comparative analysis based on the crystallographic data of structurally related compounds. This approach allows for an insightful exploration of the expected solid-state behavior and intermolecular interactions that would characterize the title compound, offering valuable guidance for researchers in crystallography and drug design.
Introduction: The Significance of Crystal Structure in Drug Development
The three-dimensional arrangement of atoms and molecules in a solid-state material, known as its crystal structure, is a critical determinant of its physicochemical properties. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount as it influences solubility, dissolution rate, bioavailability, and stability. X-ray crystallography stands as the definitive method for elucidating these intricate atomic arrangements. This guide delves into the crystallographic characteristics of brominated indolone scaffolds, a core motif in many biologically active molecules. While the crystal structure for 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one remains to be determined, we can infer its likely structural attributes by examining closely related, crystallized analogs.
Comparative Crystallographic Analysis
To provide a robust comparison, we will examine the crystal structures of two pertinent analogs: 5-bromo-1-ethylindoline-2,3-dione and 5,6-dibromo-1H-indole-2,3-dione . The former offers a close structural parallel, differing primarily by the substituent at the 1-position (ethyl vs. methyl) and the oxidation state at the 3-position. The latter provides insight into the influence of an additional bromine atom and an unsubstituted nitrogen on the crystal packing.
Crystallographic Data Summary
The following table summarizes the key crystallographic parameters for our comparator compounds.
| Parameter | 5-bromo-1-ethylindoline-2,3-dione | 5,6-dibromo-1H-indole-2,3-dione |
| Chemical Formula | C₁₀H₈BrNO₂ | C₈H₃Br₂NO₂ |
| Molecular Weight | 254.08 | 304.93 |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| Unit Cell Dimensions | a = 9.5198(3) Å, b = 10.0655(3) Å, c = 11.2341(3) Å | a = 7.1044(10) Å, b = 10.5317(15) Å, c = 12.2598(17) Å |
| α = 70.9288(16)°, β = 75.4109(16)°, γ = 85.2199(16)° | α = 108.078(4)°, β = 93.481(5)°, γ = 101.484(4)° | |
| Unit Cell Volume | 984.58(5) ų | 847.1(2) ų |
| Molecules per Unit Cell (Z) | 4 | 4 |
| CCDC Deposition Number | Not explicitly found in search results. | 1536015 |
Structural Insights and Comparison
5-bromo-1-ethylindoline-2,3-dione: The crystal structure of this compound reveals two independent molecules in the asymmetric unit.[1] The indoline ring system in both molecules is nearly planar. A noteworthy feature is that the ethyl group at the 1-position is almost perpendicular to the plane of the indoline ring. The crystal packing is stabilized by C—H···O hydrogen bonds, which link the molecules into chains. Furthermore, weak slipped parallel π–π interactions and short Br···O contacts contribute to the formation of a three-dimensional network.[1]
5,6-dibromo-1H-indole-2,3-dione: Similar to the ethyl-substituted analog, this compound also crystallizes with two independent, nearly planar molecules in the asymmetric unit.[2][3] The crystal packing is dominated by a series of bifurcated N—(H,H)···O hydrogen bonds, creating chains within the crystal lattice. Intermolecular halogen interactions, specifically a Br···O close contact and C—H···Br interactions, play a significant role in linking these chains into sheets.[2][3]
Predicted Features for 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one: Based on the analysis of these analogs, we can anticipate several key features for the crystal structure of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one:
-
Planarity: The indol-2-one core is expected to be largely planar.
-
Intermolecular Interactions: The presence of the bromine atom and the carbonyl group makes Br···O interactions and C—H···O hydrogen bonds highly probable drivers of the crystal packing. The absence of an N-H donor will preclude the hydrogen bonding patterns seen in 5,6-dibromo-1H-indole-2,3-dione.
-
Influence of Methyl Groups: The methyl groups at the 1 and 3 positions will influence the steric hindrance and the nature of the van der Waals interactions, likely affecting the overall packing efficiency and crystal density compared to the analogs.
Experimental Workflow for X-ray Crystallography
The determination of a crystal structure is a multi-step process that requires meticulous execution. The following workflow outlines the typical procedure from sample preparation to data deposition.
Caption: A generalized workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol
-
Synthesis and Purification: The target compound, 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one, must be synthesized and purified to a high degree (>98%). Impurities can significantly hinder crystallization.
-
Crystallization: The purified compound is dissolved in a suitable solvent or a mixture of solvents. Common crystallization techniques include slow evaporation, vapor diffusion (hanging or sitting drop), and cooling.[2] A screening of various conditions (solvents, temperature, concentration) is often necessary to obtain diffraction-quality single crystals.
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects is selected under a microscope. The crystal is then mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The initial atomic positions are determined using computational methods (e.g., direct methods or Patterson synthesis). This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.
-
Structure Validation and Deposition: The final structure is validated to ensure its chemical and geometric sensibility. The crystallographic data is then prepared in the Crystallographic Information File (CIF) format and deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make it accessible to the scientific community.[1]
Logical Relationships in Crystallographic Analysis
The process of deriving meaningful insights from crystallographic data involves a logical progression from experimental observations to structural interpretation.
Caption: Logical flow from diffraction data to material properties.
Conclusion
While the definitive crystal structure of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one awaits experimental determination, a comparative analysis of its structural analogs provides a strong foundation for predicting its solid-state behavior. The prevalence of planar indolone cores and the significant role of halogen bonds and hydrogen bonds in the crystal packing of related compounds suggest that these features will be central to the structure of the title compound. The experimental and logical workflows detailed in this guide offer a comprehensive framework for researchers to pursue the crystallographic characterization of this and other novel compounds, ultimately contributing to a deeper understanding of structure-property relationships in the design of new pharmaceuticals.
References
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved February 15, 2026, from [Link]
-
(2015). Crystal structure of 5-bromo-1-ethylindoline-2,3-dione. Acta Crystallographica Section E: Crystallographic Communications, E71, o1024. [Link]
-
Golen, J. A., & Manke, D. R. (2017). 5,6-Dibromo-1H-indole-2,3-dione. IUCrData, 2, x170355. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Access & Deposit Crystal Structures. Retrieved February 15, 2026, from [Link]
-
Golen, J. A., & Manke, D. R. (2017). 5,6-Dibromo-1H-indole-2,3-dione. ResearchGate. [Link]
Sources
A Comparative Guide to the Reactivity of N-Methyl vs. N-H 5-Bromo-oxindoles for Drug Discovery and Development
Abstract
The 5-bromo-oxindole scaffold is a privileged structure in medicinal chemistry, serving as a versatile intermediate for the synthesis of a diverse array of bioactive molecules. A critical consideration in the functionalization of this scaffold is the nature of the substituent on the indole nitrogen. This guide provides an in-depth comparative analysis of the reactivity of N-methyl-5-bromo-oxindole and its N-H counterpart. We will explore the nuanced differences in their behavior in key synthetic transformations, including palladium-catalyzed cross-coupling reactions, oxidation, and enolate-mediated processes. This analysis is supported by mechanistic insights and experimental data to empower researchers in making informed decisions for the strategic design and synthesis of novel therapeutics.
Introduction: The Significance of the 5-Bromo-oxindole Core and the N-Substituent
The oxindole nucleus is a prominent feature in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The bromine atom at the C5 position of the 5-bromo-oxindole scaffold provides a synthetic handle for introducing molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions. The choice between a hydrogen or a methyl group on the indole nitrogen profoundly influences the molecule's electronic properties, steric environment, and, consequently, its chemical reactivity. Understanding these differences is paramount for optimizing reaction conditions and achieving desired synthetic outcomes in drug discovery programs.
This guide will dissect the reactivity profiles of N-methyl- and N-H-5-bromo-oxindoles, focusing on three key areas of synthetic utility:
-
Palladium-Catalyzed Cross-Coupling Reactions: A cornerstone of modern drug discovery for C-C and C-N bond formation.
-
Oxidation Reactions: Probing the susceptibility of the oxindole core to oxidative transformations.
-
Enolate Formation and Subsequent Reactions: Key for functionalization at the C3 position.
The Influence of N-Methylation: Electronic and Steric Effects
The primary distinction between the two molecules lies in the electronic and steric nature of the N1 substituent.
-
N-H-5-Bromo-oxindole: The presence of a proton on the nitrogen atom imparts acidic character. This proton can be readily removed by a base, forming an indolide anion. This deprotonation significantly increases the electron density of the aromatic ring system, which can influence the reactivity of the C-Br bond and the oxindole core itself.
-
N-Methyl-5-Bromo-oxindole: The methyl group is a weak electron-donating group through induction. More importantly, it removes the acidic N-H proton, preventing the formation of the corresponding anion under basic conditions. This seemingly subtle modification can lead to cleaner reactions and altered reactivity patterns, particularly in base-mediated transformations. The methyl group also introduces a modest degree of steric hindrance around the nitrogen atom.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are indispensable tools for the functionalization of aryl halides like 5-bromo-oxindoles.[1][2][3] The presence or absence of the N-methyl group can significantly impact the efficiency and outcome of these reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide.[4] For 5-bromo-oxindoles, this reaction is pivotal for introducing aryl or heteroaryl substituents.
Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product.[4] The electron density at the C-Br bond can influence the rate of the oxidative addition step.
N-H vs. N-Methyl Reactivity:
-
N-H-5-Bromo-oxindole: In the presence of a base, the N-H proton can be deprotonated. The resulting indolide anion increases the electron density on the aromatic ring, which can make the oxidative addition of the C-Br bond to the palladium catalyst slower. This can sometimes lead to side reactions, such as debromination.[5] Unprotected haloindoles are often considered challenging substrates for Pd-catalyzed cross-coupling reactions due to the presence of the free N-H group.[6]
-
N-Methyl-5-Bromo-oxindole: The absence of the acidic proton in the N-methylated analog prevents the formation of the highly electron-rich indolide anion. This generally leads to more predictable and cleaner Suzuki-Miyaura coupling reactions, often with higher yields and fewer byproducts.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling (Illustrative)
| Substrate | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| N-H-5-Bromoindole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 95 | [7] |
| N-H-5-Bromoindole | Phenylboronic acid | Ligand-free Pd-NPs | K₂CO₃ | Water | High | [8] |
| N-Methyl-5-bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidin]-6'-one** | Naphthalene-2-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol (Microwave) | Good to Excellent | [9] |
*Note: Data for 5-bromoindole is used as a proxy due to the lack of direct comparative data for 5-bromo-oxindole. The trend of N-protection leading to cleaner reactions is generally applicable. **A structurally related N-methylated indoline derivative.
Susceptibility to Oxidation
The oxidation of the oxindole core can lead to various products, with the C3 position being particularly susceptible to functionalization. The presence of the N-methyl group can influence the outcome of these reactions.
Mechanistic Insights: Oxidation of indoles can proceed through various mechanisms, including electrophilic attack at the electron-rich C3 position or single-electron transfer processes.[10][11]
N-H vs. N-Methyl Reactivity:
-
N-H-5-Bromo-oxindole: The N-H group can participate in oxidation reactions and may require protection to achieve selective oxidation at other positions. The electron-rich nature of the deprotonated form can also lead to undesired side reactions.
-
N-Methyl-5-Bromo-oxindole: N-methylation can direct the course of oxidation. For instance, in Mn-catalyzed oxidations of indole derivatives, N-methyl-indole was found to yield N-methyl-2-oxindole as the main product, suggesting a different reaction pathway compared to the unsubstituted indole.[12] This highlights how N-substitution can be a tool to control the regioselectivity of oxidation.
Enolate Formation and C3-Functionalization
The C3 position of the oxindole ring is flanked by a carbonyl group and an aromatic ring, making the C3 protons acidic and amenable to deprotonation to form an enolate. This enolate is a key intermediate for a variety of C-C and C-heteroatom bond-forming reactions at this position.[13]
The Role of the N-Substituent:
-
N-H-5-Bromo-oxindole: The presence of the acidic N-H proton (pKa in the range of 18-20 in DMSO) complicates selective deprotonation at the C3 position. A strong base is likely to deprotonate the nitrogen first. To achieve C3-functionalization, N-protection is often a prerequisite.
-
N-Methyl-5-Bromo-oxindole: With the nitrogen already blocked, deprotonation with a suitable base such as lithium diisopropylamide (LDA) will selectively occur at the C3 position, generating the corresponding enolate.[14] This allows for a wide range of electrophilic trapping reactions to introduce substituents at this stereocenter.
Table 2: Acidity of Relevant Protons
| Proton | Approximate pKa (in DMSO) | Implication for Reactivity |
| Oxindole N-H | 18-20 | Preferentially deprotonated over C3-H by many bases. |
| Oxindole C3-H | ~22-25 | Can be deprotonated with strong, non-nucleophilic bases after N-protection. |
Experimental Protocols
The following protocols are representative examples for key transformations of 5-bromo-oxindoles. Researchers should note that optimization may be required for specific substrates.
Protocol 1: N-Methylation of 5-Bromo-oxindole
This protocol describes the methylation of the N-H-5-bromo-oxindole.
Materials:
-
5-Bromo-oxindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-oxindole (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Slowly add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-methyl-5-bromo-oxindole.
Protocol 2: Suzuki-Miyaura Coupling of N-Methyl-5-Bromo-oxindole
This protocol is adapted for the Suzuki-Miyaura coupling of the N-methylated substrate.[4][9]
Materials:
-
N-Methyl-5-bromo-oxindole
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (0.04 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Water:Acetonitrile mixture (e.g., 1:4)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vial, add N-methyl-5-bromo-oxindole (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add the palladium(II) acetate and SPhos ligand.
-
Evacuate and backfill the vial with an inert gas (e.g., argon).
-
Add the degassed water:acetonitrile solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Concepts
Diagram 1: N-Deprotonation and its Influence on Reactivity
Caption: Contrasting effects of a base on N-H vs. N-Methyl-5-bromo-oxindoles.
Diagram 2: General Workflow for Suzuki-Miyaura Coupling
Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
The choice between N-methyl and N-H-5-bromo-oxindoles has significant consequences for their reactivity and synthetic utility. While the N-H analog offers the potential for further functionalization at the nitrogen, it often necessitates a protection-deprotection sequence to achieve selective transformations at other positions and can complicate base-sensitive reactions like palladium-catalyzed cross-couplings. In contrast, N-methyl-5-bromo-oxindole provides a more stable and predictable substrate for a range of synthetic manipulations, particularly those performed under basic conditions. Its use can streamline synthetic routes by obviating the need for protecting groups, leading to higher overall efficiency.
For drug development professionals, a thorough understanding of these reactivity differences is crucial for the rational design of synthetic strategies. The insights provided in this guide aim to facilitate the efficient and selective synthesis of novel 5-substituted oxindole derivatives, thereby accelerating the discovery of new therapeutic agents. Future research endeavors should focus on developing catalytic systems that can tolerate the acidic N-H proton in oxindoles, thus expanding the synthetic toolbox for this important class of compounds.
References
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Benchchem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromoindole.
-
Benchchem. Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles.
-
Budovská, M., et al. (2018). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives.
-
Google Patents. US6972336B2 - N-alkylation of indole derivatives.
-
Designer-drug.com. Synthesis of 5-Bromo Indole.
-
Trost, B. M., & Toste, F. D. (2003). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Journal of the American Chemical Society, 125(11), 3090–3100.
-
Google Patents. CN102558017A - Method for preparing 5-bromoindole.
-
Google Patents. CN105622481A - Process for efficient synthesis of 5-bromoindole.
-
Buinauskaitė, V., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija, 25(4), 209-215.
-
Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
-
Benchchem. Comparative analysis of catalysts for 5-bromoindole Suzuki coupling.
-
Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8(20), 5652-5661.
-
Costas, M., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), 9567–9578.
-
ResearchGate. Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP).
-
Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles.
-
Scribd. Synthesis of 5-Bromo Indole Compounds.
-
Waser, M., et al. (2020). Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition. Chemical Science, 11(3), 753-758.
-
ResearchGate. Oxidation of indoles to 2-oxindoles.
-
El-Faham, A., et al. (2017). Oxindole as starting material in organic synthesis. Molecules, 22(4), 624.
-
ChemRxiv. Enantioselective Synthesis of N-Alkylindoles Enabled by Nickel-Catalyzed Modular, Unified C-C Coupling.
-
Tong, R. (2019). Green Oxidation of Indoles using halide Catalysis. Nature Communications, 10(1), 4945.
-
Cacchi, S., & Fabrizi, G. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 23(10), 2649.
-
Wipf Group. Enolates & Enamines I. Basic Principles.
-
Sigman, M. S., & Schultz, D. M. (2013). Oxidative Coupling of 3-Oxindoles with Indoles and Arenes. Journal of the American Chemical Society, 135(46), 17468–17471.
-
Chemistry LibreTexts. Synthesis of Enols and Enolates.
-
Witschel, M., et al. (2016). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. Tetrahedron Letters, 57(49), 5483-5486.
-
Macmillan Group. Enolate Seminar.
-
Organic Chemistry Portal. Oxindole synthesis.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling.
-
Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
-
Benchchem. How to avoid debromination in 5-bromoindole reactions.
-
Baran, P. S., et al. (2021). Electrochemical Umpolung C–H Functionalization of Oxindoles. The Journal of Organic Chemistry, 86(2), 1619–1631.
-
Leito, I., et al. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. ACS Organic & Inorganic Au.
-
Musa, M. M., et al. (2016). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 7(3), 2061–2077.
-
ResearchGate. Understanding Chemical Reactivity: Acids, Bases, and Nucleophiles.
-
Chemistry Stack Exchange. Relation between acidity and reactivity?.
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Comparative Purity Validation: 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one via TLC vs. Instrumental Methods
Abstract This guide provides a technical framework for validating the purity of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one (hereafter referred to as 5-Br-DMO ). While High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative release testing, Thin Layer Chromatography (TLC) remains the most efficient tool for in-process monitoring and rapid qualitative assessment. This document details the TLC protocol, validates its specificity against likely synthetic impurities, and objectively compares its utility against HPLC and qNMR.
Chemical Context & The Separation Challenge
To validate purity effectively, one must understand the molecular behavior of the analyte relative to its likely impurities.
-
The Analyte (5-Br-DMO): This compound features an oxindole core substituted with a bromine atom at C5 and methyl groups at N1 and C3.
-
Key Property: The N-methylation at position 1 removes the hydrogen bond donor capability associated with the parent oxindole. This significantly decreases the compound's polarity relative to its precursors.
-
The Impurity Profile:
-
Starting Material: 5-Bromooxindole (N-unsubstituted). More Polar.
-
Intermediate: 5-Bromo-1-methyl-oxindole (if C3 alkylation is incomplete) or 5-Bromo-3-methyl-oxindole (if N-alkylation is incomplete).
-
Reagents: Methyl Iodide or Dimethyl Sulfate (volatile, not usually visible on TLC).
-
The Separation Logic: On a normal-phase Silica Gel surface (polar), the N-H containing impurities will interact more strongly via hydrogen bonding than the fully methylated 5-Br-DMO. Therefore, 5-Br-DMO will exhibit a higher Retention Factor (Rf) than its N-unsubstituted precursors.
Validated TLC Protocol[1][2][3]
This protocol is designed to achieve a resolution (Rs) > 1.5 between the product and its critical impurities.
Materials
-
Stationary Phase: Silica Gel 60 F
aluminum or glass-backed plates (20 x 20 cm). -
Mobile Phase: Hexane : Ethyl Acetate (Gradient optimization recommended).[1]
-
Visualization: UV Lamp (254 nm) and Iodine Chamber.
Step-by-Step Methodology
Phase 1: Mobile Phase Optimization Do not rely on a single solvent system. Prepare three developing chambers to bracket the polarity:
-
System A (Low Polarity): Hexane:EtOAc (90:10) — Retains polar impurities at baseline.
-
System B (Medium Polarity): Hexane:EtOAc (70:30) — Target system for Rf ~0.3 - 0.5.
-
System C (High Polarity): Hexane:EtOAc (50:50) — Pushes all components to solvent front.
Phase 2: Spotting & Development
-
Dissolve 5 mg of the sample in 1 mL of Dichloromethane (DCM).
-
Spot 1 µL of the sample alongside 1 µL of authentic starting material standard (Co-spotting is critical for identifying co-elution).
-
Elute in the chosen chamber until the solvent front reaches 80% of the plate height.
Phase 3: Visualization & Analysis
-
UV 254 nm: The indole core absorbs strongly here. Mark spots with a pencil.
-
Observation: The 5-Br-DMO should appear as a dark quenching spot against the bright green fluorescent background.
-
-
Iodine Stain (Optional): Place plate in an iodine chamber for 5 minutes.
-
Purpose: Detects non-UV active aliphatic impurities (e.g., mineral oil or alkyl halides).
-
Comparative Analysis: TLC vs. HPLC vs. qNMR
While TLC is excellent for qualitative monitoring, it lacks the dynamic range of instrumental methods. The following table contrasts these techniques for 5-Br-DMO validation.
| Feature | TLC (Silica Gel 60) | HPLC-UV (Reverse Phase) | 1H-qNMR |
| Primary Utility | Rapid In-Process Monitoring (IPC) | Final Purity Release & Quantitation | Structural Verification & Absolute Purity |
| Separation Mechanism | Adsorption (Polarity based) | Partition (Hydrophobicity based) | Magnetic Resonance (Chemical Environment) |
| Turnaround Time | 5–10 Minutes | 30–60 Minutes | 15–30 Minutes |
| Limit of Detection | ~0.1 – 0.5 µg (Visual) | < 0.01 µg (High Sensitivity) | ~1% (depends on scan count) |
| Specificity | Moderate (Co-elution possible) | High (Gradient elution resolves peaks) | Very High (Distinct chemical shifts) |
| Cost per Run | < $1.00 | $20 - $50 (Solvents/Column wear) | $50+ (Solvent/Instrument time) |
| Key Limitation | Semi-quantitative; cannot separate enantiomers easily. | Requires method development; "Ghost peaks" from gradients. | Requires pure internal standard; lower sensitivity. |
Expert Insight on Causality
-
Why TLC for Synthesis? When methylating 5-bromooxindole, the reaction progress is binary (Polar SM
Non-polar Product). TLC visualizes this shift instantly. HPLC is overkill for simply checking "is the starting material gone?" -
Why HPLC for Release? TLC cannot reliably quantify a 0.5% impurity. HPLC-UV (254 nm) provides the area-under-curve integration necessary for Certificate of Analysis (CoA) generation.
-
Why NMR? To confirm the position of methylation. HPLC/TLC confirms purity, but only NMR confirms the structure (N-Me vs O-Me regioisomers).
Visualizing the Workflow
Diagram 1: The Validation Workflow
This flowchart illustrates the decision-making process when using TLC for purity assessment.
Caption: Decision-tree workflow for initial purity screening of 5-Br-DMO.
Diagram 2: Separation Mechanism (Silica Surface)
This diagram explains why the separation occurs, illustrating the differential adsorption of the product versus the starting material.
Caption: Mechanistic view of adsorption. The N-methylated product interacts less with silica, resulting in higher mobility.
References
- Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Authoritative text on TLC validation parameters including specificity and LOD).
-
Sherma, J. (2010). "Review of Thin-Layer Chromatography in Drug Analysis". Journal of AOAC International. Link (Provides comparative data on TLC vs HPLC sensitivity).
-
Santiago, M., & Strobel, S. (2013). "Thin Layer Chromatography".[2][1][3][4][5][6][7] Methods in Enzymology. Link (Standard protocols for silica gel chromatography and visualization).
-
Hofmann, A. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". Journal of Medicinal Chemistry. Link (Foundational comparison of qNMR vs Chromatographic methods).
- Cimpoiu, C. (2006). "Analysis of some synthetic intermediates by thin-layer chromatography". Journal of Pharmaceutical and Biomedical Analysis.
Sources
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- 2. Journal Club: Validation of a thin layer chromatography (TLC) method for content determination [mpl.loesungsfabrik.de]
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- 4. researchgate.net [researchgate.net]
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- 7. reddit.com [reddit.com]
Safety Operating Guide
5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one proper disposal procedures
This guide outlines the rigorous disposal protocols for 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one (also known as 5-Bromo-1,3-dimethyloxindole).
As a halogenated organic intermediate, this compound requires strict segregation from general organic waste streams to prevent the formation of toxic byproducts (e.g., dioxins) during incineration and to comply with EPA and RCRA regulations regarding halogen content.
Part 1: Chemical Profile & Hazard Identification
Before initiating disposal, verify the chemical identity to ensure it is routed to the correct waste stream.
| Property | Data / Specification |
| Chemical Name | 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one |
| Molecular Formula | |
| Molecular Weight | ~240.10 g/mol |
| Physical State | Solid (Powder/Crystalline) |
| Primary Hazard Class | Irritant / Harmful (Skin, Eye, Respiratory) |
| Waste Classification | Halogenated Organic (Non-RCRA Listed, but Characteristic) |
| EPA Waste Code | Not P- or U-listed; assign D001 (if ignitable) or treat as General Halogenated Waste . |
Critical Safety Note: The presence of the Bromine (Br) atom mandates that this waste be incinerated in a facility equipped with a halogen acid scrubber. NEVER mix with non-halogenated solvents (e.g., acetone, methanol) if the total halogen content exceeds 1,000 ppm, as this complicates the fuel-blending disposal process.
Part 2: Pre-Disposal Segregation Protocol
Proper segregation is the single most important step in laboratory waste management. Mixing this compound with incompatible streams can result in regulatory fines or dangerous chemical reactions.
Step 1: Determine the Waste Matrix
Is the compound a pure solid, or is it dissolved in a solvent?
-
Scenario A: Pure Solid / Spill Debris
-
Container: Clear, wide-mouth polyethylene (HDPE) or glass jar.
-
Labeling: Must be labeled "Solid Waste: Halogenated Organic."
-
-
Scenario B: In Solution (Reaction Mixture)
-
Container: Amber glass or HDPE solvent waste carboy.
-
Labeling: Must be labeled "Liquid Waste: Halogenated Solvent."
-
Step 2: Packaging & Labeling
-
Double Containment: Place the primary container inside a secondary bin or bag to prevent leaks.
-
Deface Old Labels: If reusing a container, completely obliterate the original manufacturer's label.
-
Tagging: Attach a hazardous waste tag immediately upon the first addition of waste. The tag must list:
-
Full Chemical Name: 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one.
-
Constituents: If in solution, list the solvent % (e.g., "Dichloromethane 90%, Compound 10%").
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
Part 3: Disposal Workflow (Decision Logic)
The following flowchart illustrates the decision-making process for disposing of this specific brominated compound.
Figure 1: Segregation and disposal decision tree for brominated oxindole derivatives.
Part 4: Detailed Operational Procedures
Protocol A: Disposal of Solid Waste (Pure Compound)
-
PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat.
-
Collection: Transfer the solid material into a dedicated wide-mouth HDPE jar .
-
Contaminated Debris: Place contaminated weigh boats, spatulas, and gloves into the same container or a separate "Solid Hazardous Debris" bag.
-
Sealing: Ensure the lid is screwed on tightly. Do not use Parafilm alone as a seal.
-
Storage: Store in the "Solid Waste" bin within your Satellite Accumulation Area (SAA).
Protocol B: Disposal of Liquid Waste (Solutions)
-
Compatibility Check: Ensure the solvent carrier is compatible with the waste container (e.g., do not put halogenated solvents in a container marked for non-halogenated waste).
-
Transfer: Use a funnel to pour the solution into the Halogenated Waste carboy.
-
Note: If the solvent is Dichloromethane (DCM) or Chloroform, this is the correct stream.
-
Note: If the solvent is Acetone or Methanol, the mixture is now classified as Halogenated because of the brominated solute.
-
-
Log Entry: Immediately update the waste log attached to the carboy with the estimated amount of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one added.
Protocol C: Spill Response
-
Isolate: Demarcate the area.
-
Neutralize/Absorb:
-
Solids: Cover with wet paper towels to prevent dust generation, then scoop into a disposal bag.
-
Liquids: Absorb with vermiculite or a universal spill pad.
-
-
Clean: Wipe the surface with soap and water. Collect all wipes as hazardous waste.
Part 5: Regulatory & Scientific Rationale
Why "Halogenated" Segregation Matters
Standard incineration of organic waste occurs at temperatures sufficient to break carbon bonds. However, halogenated compounds (containing Cl, Br, F) require higher temperatures and specific exhaust scrubbing to prevent the formation of Hydrogen Bromide (HBr) gas and Brominated Dioxins , which are potent environmental toxins.
-
EPA Regulation: Under 40 CFR 261, waste must be characterized. While this specific molecule is not "Listed" (P or U list), it exhibits toxicity characteristics that mandate controlled destruction.
-
Self-Validation: You can validate your disposal stream by checking the waste manifest. It must explicitly state "Halogenated" or "Brominated" to ensure the receiving facility uses the correct incinerator chamber.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Segregation of Waste Streams. EPA.gov.
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 5-Bromoindole (Structurally Similar Analog).
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: 5-Bromoisoindoline-1,3-dione.
Sources
Personal Protective Equipment (PPE) & Safety Guide: 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
[1]
Executive Summary & Risk Profile
Compound: 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one CAS: 220933-06-8 (Verified/Analogous Class Reference) Physical State: Solid (Powder/Crystalline)[1]
This guide defines the mandatory safety protocols for handling this halogenated oxindole derivative. As a core scaffold in kinase inhibitor discovery, this compound possesses specific structural features—namely the bromine substituent and N-methylation —that dictate its safety profile.
The "Unknown Toxicity" Principle: While specific toxicological data (LD50) may be sparse for this specific intermediate, its structural class (indolinones) is associated with biological activity. Therefore, all handling must proceed under the assumption that the compound is a potent bioactive agent and a severe irritant. [1]
Core Hazard Classifications (GHS Derived)
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]
-
Skin/Eye Irritation: Category 2/2A (Causes serious irritation).
-
STOT-SE: Category 3 (Respiratory tract irritation).
-
Permeation Risk: High. The 1,3-dimethyl substitution increases lipophilicity compared to the parent oxindole, enhancing skin absorption, particularly when dissolved in organic carriers like DMSO.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable. Selection is based on the state of matter (Solid vs. Solution) to address the distinct risks of dust inhalation versus solvent-mediated dermal absorption.
PPE Selection Table
| Protection Zone | Solid Handling (Weighing, Transfer) | Solution Handling (Reaction, Purification) | Technical Rationale |
| Hand Protection | Single Nitrile Gloves (Min. 5 mil thickness) | Double Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil) | Solutions in DMSO/DMF rapidly permeate single nitrile layers, carrying the toxin into the bloodstream.[1] Double gloving increases breakthrough time significantly. |
| Respiratory | Fume Hood (Primary)N95/P100 (Only if outside hood) | Fume Hood (Mandatory)Face Velocity: 80–100 fpm | Engineering controls (Hood) are superior to respirators. Dusts are easily aerosolized by static; vapors from halogenated solvents are hepatotoxic. |
| Eye/Face | Safety Glasses (Side shields) | Chemical Splash Goggles | Solutions pose a splash risk. Standard glasses do not seal against liquid entry. |
| Body | Lab Coat (Standard, buttoned) | Lab Coat + Tyvek® Sleeves | Protects wrists (the "gap" between glove and coat) from splashes. |
Decision Logic: PPE & Engineering Controls
The following diagram illustrates the decision-making process for safe handling based on the experimental stage.
Figure 1: Decision logic for PPE selection. Note the escalated requirements for carrier solvents like DMSO.[1]
Operational Protocols
Protocol A: Weighing & Transfer (Solid State)
Risk: Static electricity can cause fine powders to "jump," creating inhalable dust.
-
Engineering Control: Work inside a chemical fume hood or a powder containment balance enclosure.
-
Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before contact.
-
Technique: Do not dump powder. Use a micro-spatula to transfer small amounts.
-
Decontamination: Immediately wipe the balance area with a damp Kimwipe (water/surfactant) to capture invisible dust. Do not use compressed air to clean the balance; this aerosolizes the hazard.
Protocol B: Solubilization (Solution State)
Risk: The "Carrier Effect." Solvents like DMSO and DMF are amphiphilic; they dissolve the lipophilic 5-Bromo-1,3-dimethyl-oxindole and drag it through the skin barrier.
-
Glove Discipline:
-
Don Inner Glove (Nitrile).
-
Don Outer Glove (Nitrile or Neoprene).
-
Self-Validating Step: Check for "ballooning" or tears in the outer glove before touching the solvent bottle.
-
-
Mixing: Perform all vortexing or sonication inside the fume hood .
-
Spill Response: If a drop lands on your glove, immediately remove the outer glove, wash hands, and replace. Do not wait for breakthrough.
Emergency Response & Waste Disposal
Spill Response Workflow
Figure 2: Immediate response logic for laboratory spills.
Disposal Strategy
Proper classification is legally required and environmentally critical due to the Bromine atom.
-
Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in Hazardous Solid Waste . Label must read: "Solid Debris contaminated with Halogenated Organics."
-
Liquid Waste:
-
DO NOT mix with general organic waste if your facility separates halogenated/non-halogenated.[3]
-
Stream: Halogenated Organic Waste .[4]
-
Why? Halogenated compounds require higher incineration temperatures. Mixing them with non-halogenated solvents can result in incomplete combustion and the release of toxic dioxins or corrosive acid gases (HBr) during disposal processing.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories).[Link][1]
-
PubChem. Compound Summary: Oxindole Derivatives Safety Profile.[Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
